molecular formula C12H16N2O2 B1336101 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone CAS No. 76870-05-8

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Cat. No.: B1336101
CAS No.: 76870-05-8
M. Wt: 220.27 g/mol
InChI Key: FZHHLABSLKUOIM-UHFFFAOYSA-N
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Description

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminophenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHLABSLKUOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415454
Record name 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID60415454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76870-05-8
Record name 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a valuable chemical intermediate in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. Two primary, robust synthetic strategies are detailed, commencing from readily available starting materials. Each pathway is presented with in-depth mechanistic discussions, step-by-step experimental protocols, and data visualization to ensure scientific integrity and practical applicability. The methodologies have been designed as self-validating systems, with an emphasis on causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction

This compound is a bifunctional molecule incorporating a phenoxy-ethanone backbone, a primary aromatic amine, and a pyrrolidine amide moiety. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. Its derivatives have been explored for their potential in various therapeutic areas, leveraging the hydrogen bonding capabilities of the amine and the structural features of the pyrrolidine ring.[1][2] The synthesis of this compound, therefore, is of significant interest to the medicinal chemistry community. This guide will explore two efficacious synthetic routes, each with its own set of advantages and considerations.

Synthetic Strategies and Mechanistic Overview

Two principal retrosynthetic approaches have been identified for the synthesis of this compound. The choice between these pathways may be dictated by factors such as starting material availability, desired purity profile, and scalability.

Pathway A employs a two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro aromatic intermediate. This is a classical and reliable approach for the formation of the ether linkage.

Pathway B focuses on the direct, yet selective, O-alkylation of 4-aminophenol. This route is more convergent but necessitates a protection-deprotection strategy to ensure the desired regioselectivity.

Below is a visual representation of the overall synthetic landscape.

Synthesis_Overview cluster_pathway_a Pathway A: Nitrophenol Route cluster_pathway_b Pathway B: Aminophenol Route 4-Nitrophenol 4-Nitrophenol Intermediate_A 2-(4-Nitrophenoxy)-1-pyrrolidin-1-yl-ethanone 4-Nitrophenol->Intermediate_A 2-Chloro-1-pyrrolidin-1-yl-ethanone 2-Chloro-1-pyrrolidin-1-yl-ethanone 2-Chloro-1-pyrrolidin-1-yl-ethanone->Intermediate_A Final_Product This compound Intermediate_A->Final_Product Reduction 4-Aminophenol 4-Aminophenol Protected_Aminophenol N-Benzylidene-4-aminophenol 4-Aminophenol->Protected_Aminophenol Protection Alkylated_Intermediate Protected Product Protected_Aminophenol->Alkylated_Intermediate O-Alkylation Final_Product_B This compound Alkylated_Intermediate->Final_Product_B Deprotection

Caption: Overview of the two primary synthetic pathways.

Pathway A: The Nitrophenol Route

This pathway is a robust and widely applicable method that proceeds in two distinct steps:

  • Step 1: Williamson Ether Synthesis. This reaction forms the core ether linkage through the nucleophilic substitution of a halide by a phenoxide ion.[3]

  • Step 2: Reduction of the Nitro Group. The nitro intermediate is then selectively reduced to the target primary amine.

Step 1: Synthesis of 2-(4-Nitrophenoxy)-1-pyrrolidin-1-yl-ethanone

In this step, 4-nitrophenol is deprotonated by a suitable base to form the more nucleophilic 4-nitrophenoxide. This phenoxide then displaces the chloride from 2-chloro-1-pyrrolidin-1-yl-ethanone in an SN2 reaction.

Williamson_Ether_Synthesis 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + Base Base Base (e.g., K2CO3) Intermediate 2-(4-Nitrophenoxy)-1-pyrrolidin-1-yl-ethanone 4-Nitrophenoxide->Intermediate + 2-Chloro-1-pyrrolidin-1-yl-ethanone (SN2) 2-Chloro-1-pyrrolidin-1-yl-ethanone 2-Chloro-1-pyrrolidin-1-yl-ethanone 2-Chloro-1-pyrrolidin-1-yl-ethanone->Intermediate

Caption: Williamson Ether Synthesis of the nitro intermediate.

Experimental Protocol:

  • To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5-2.0 eq).

  • The mixture is typically heated to a moderate temperature (e.g., reflux in acetone) to facilitate the formation of the phenoxide.[4]

  • A solution of 2-chloro-1-pyrrolidin-1-yl-ethanone (1.0-1.1 eq) in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the consumption of the starting materials is observed.

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterConditionRationale
Solvent Acetone, DMFPolar aprotic solvents that solvate the cation of the base and do not interfere with the SN2 reaction.
Base K2CO3, NaHK2CO3 is a mild and commonly used base. NaH can be used for a more rapid and complete deprotonation.
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier of the SN2 reaction without promoting side reactions.
Work-up Filtration, ConcentrationStandard procedures to remove inorganic byproducts and the solvent.
Purification Recrystallization, ChromatographyTo isolate the pure intermediate product.
Step 2: Reduction of 2-(4-Nitrophenoxy)-1-pyrrolidin-1-yl-ethanone

The reduction of the aromatic nitro group to a primary amine can be achieved through various methods. Two common and effective methods are catalytic hydrogenation and chemical reduction with sodium borohydride in the presence of a catalyst.

Method 1: Catalytic Hydrogenation

This is a clean and efficient method that utilizes hydrogen gas and a metal catalyst, typically Palladium on carbon (Pd/C).

Experimental Protocol:

  • The nitro intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The progress of the reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, the catalyst is carefully removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Method 2: Sodium Borohydride/Nickel(II) Acetate Reduction

This method offers a convenient alternative to catalytic hydrogenation and avoids the need for specialized hydrogenation equipment.[5]

Experimental Protocol:

  • In a round-bottom flask, dissolve the nitro intermediate (1.0 eq) in a mixture of acetonitrile and water.

  • Add a catalytic amount of Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O) (e.g., 0.2 eq) to the solution and stir for a few minutes.[5]

  • Slowly add sodium borohydride (NaBH4) (4.0 eq) in portions to the reaction mixture. An exotherm and the formation of a black precipitate are typically observed.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, add water to quench any remaining NaBH4.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be performed by column chromatography.

ParameterCondition (Catalytic Hydrogenation)Condition (NaBH4/Ni(OAc)2)
Reducing Agent H2 gasNaBH4
Catalyst 10% Pd/CNi(OAc)2·4H2O
Solvent Ethanol, Methanol, Ethyl AcetateAcetonitrile/Water
Temperature Room TemperatureRoom Temperature
Work-up Filtration of catalystAqueous work-up and extraction
Advantages Clean reaction, high yieldNo specialized equipment needed

Pathway B: The Selective O-Alkylation of 4-Aminophenol

This pathway offers a more direct route to the target molecule but requires careful control of chemoselectivity to avoid N-alkylation of the amino group. This is achieved by temporarily protecting the more nucleophilic amino group.

Step 1: Protection of the Amino Group

The amino group of 4-aminophenol is protected as a benzylidene imine by reacting it with benzaldehyde. This renders the nitrogen atom non-nucleophilic, allowing for selective reaction at the hydroxyl group.

Protection_Step 4-Aminophenol 4-Aminophenol Protected_Aminophenol N-Benzylidene-4-aminophenol 4-Aminophenol->Protected_Aminophenol Benzaldehyde Benzaldehyde Benzaldehyde->Protected_Aminophenol

Caption: Protection of 4-aminophenol as a benzylidene imine.

Experimental Protocol:

  • Dissolve 4-aminophenol (1.0 eq) in methanol.

  • Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.

  • The reaction is typically rapid, and the formation of the imine can be monitored by TLC.

  • The solvent is removed under reduced pressure, and the resulting N-benzylidene-4-aminophenol is often used in the next step without further purification.

Step 2: O-Alkylation of the Protected Aminophenol

The protected aminophenol undergoes a Williamson ether synthesis with 2-chloro-1-pyrrolidin-1-yl-ethanone, similar to Pathway A.

Experimental Protocol:

  • To a stirred solution of N-benzylidene-4-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Heat the mixture to reflux.

  • Add a solution of 2-chloro-1-pyrrolidin-1-yl-ethanone (1.0-1.1 eq) in acetone dropwise.

  • Continue refluxing and monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product is taken to the next step.

Step 3: Deprotection of the Benzylidene Group

The benzylidene protecting group is readily removed by acid-catalyzed hydrolysis to reveal the desired primary amine.

Experimental Protocol:

  • The crude product from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., THF or acetone) and aqueous hydrochloric acid (e.g., 1-2 M HCl).

  • The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC.

  • The reaction mixture is then neutralized with a base, such as aqueous sodium bicarbonate or sodium hydroxide.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product, this compound, is purified by column chromatography or recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).

  • Melting Point: To assess the purity of the solid product.

Conclusion

This guide has detailed two effective and scientifically sound synthetic pathways for the preparation of this compound. Pathway A, the nitrophenol route, is a reliable and well-established method, while Pathway B, the selective O-alkylation of 4-aminophenol, offers a more convergent approach. The choice of pathway will depend on the specific requirements of the researcher and the available resources. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. ResearchGate. [Link]

  • Reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane. Synthesis of azo or azoxy derivatives. The Journal of Organic Chemistry. [Link]

  • Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Catalytic hydrogenation of nitro compounds.
  • Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. PubMed Central. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives. PubMed. [Link]

  • Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. ResearchGate. [Link]

  • 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent. PubMed. [Link]

  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. [Link]

  • Process for the purification of acetaminophen.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is a versatile chemical intermediate with potential applications in pharmaceutical research and development. Its structure, incorporating a phenoxy-acetamide moiety linked to a pyrrolidine ring, presents a scaffold of interest for the exploration of novel bioactive molecules. This technical guide provides an in-depth analysis of two primary synthetic routes for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative evaluation of the methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this target molecule.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal retrosynthetic pathways. Each strategy offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and purification requirements.

Route 1: Amide Bond Formation. This convergent approach involves the synthesis of a key intermediate, 2-(4-aminophenoxy)acetic acid, followed by its coupling with pyrrolidine to form the final amide bond.

Route 2: Williamson Ether Synthesis. This linear strategy entails the formation of the ether linkage by reacting 4-aminophenol with a pre-functionalized pyrrolidine derivative, 2-chloro-1-(pyrrolidin-1-yl)ethanone.

The following sections will provide a detailed exploration of each of these synthetic routes, including step-by-step protocols and the rationale behind the experimental choices.

Route 1: Synthesis via Amide Bond Formation

This synthetic pathway is a robust and highly adaptable method that proceeds in two main stages: the preparation of the key carboxylic acid intermediate and the subsequent amide coupling.

Stage 1: Synthesis of 2-(4-Aminophenoxy)acetic Acid Intermediate

The synthesis of 2-(4-aminophenoxy)acetic acid is efficiently achieved through a two-step process starting from the readily available 4-nitrophenol. This involves an initial alkylation to introduce the acetic acid moiety, followed by the reduction of the nitro group to the corresponding amine. A particularly efficient method involves the synthesis of the ethyl ester derivative, which can then be hydrolyzed to the desired carboxylic acid or used directly in some coupling protocols after in-situ hydrolysis.

Step 1a: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

This step involves a Williamson ether synthesis where the phenoxide of 4-nitrophenol acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

  • Reaction Scheme:

  • Underlying Principles: The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic proton of 4-nitrophenol. The reaction is facilitated by a polar aprotic solvent such as acetone, and a catalytic amount of potassium iodide can be added to enhance the reaction rate through the in-situ formation of the more reactive ethyl iodoacetate.

Step 1b: Reduction of Ethyl 2-(4-nitrophenoxy)acetate to Ethyl 2-(4-aminophenoxy)acetate

The selective reduction of the aromatic nitro group in the presence of an ester is a critical step. A safe, cost-effective, and efficient method utilizes iron powder in the presence of an ammonium chloride solution.[1]

  • Reaction Scheme:

  • Mechanistic Insight: This reaction, a variation of the Béchamp reduction, involves the transfer of electrons from the metallic iron to the nitro group under mildly acidic conditions provided by the hydrolysis of ammonium chloride. This method is preferred over catalytic hydrogenation for its operational simplicity and lack of need for specialized high-pressure equipment.[1]

Step 1c: Hydrolysis of Ethyl 2-(4-aminophenoxy)acetate (Optional but Recommended)

While some amide coupling reactions can be performed directly with the ester, hydrolysis to the carboxylic acid is generally preferred for broader compatibility with coupling reagents. This is a standard ester hydrolysis using a base like sodium hydroxide followed by acidification.

  • Reaction Scheme:

Stage 2: Amide Coupling of 2-(4-Aminophenoxy)acetic Acid with Pyrrolidine

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. This transformation is typically mediated by a coupling reagent to activate the carboxylic acid.

  • Reaction Scheme:

  • Expert Commentary on Coupling Reagents: A variety of coupling reagents are available, each with its own mechanism and advantages.

    • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The choice between N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often depends on the desired workup procedure, as the urea byproduct of EDC is water-soluble.

    • Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents form activated esters (often with additives like HOBt or HOAt) that readily react with amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling reactions, often leading to high yields and short reaction times.

The choice of coupling agent, base (such as diisopropylethylamine, DIPEA), and solvent (typically aprotic polar solvents like DMF or DCM) are critical for the success of this reaction.

Route 2: Synthesis via Williamson Ether Synthesis

This alternative route involves the formation of the ether linkage as the key bond-forming step. This is achieved by reacting 4-aminophenol with a suitable electrophile containing the pyrrolidine-ethanone moiety.

Stage 1: Synthesis of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

This intermediate is prepared by the acylation of pyrrolidine with chloroacetyl chloride.

  • Reaction Scheme:

  • Causality in Experimental Design: This is a Schotten-Baumann type reaction. The reaction is typically carried out at low temperature to control the exothermicity and in the presence of a base (like triethylamine or an excess of pyrrolidine) to neutralize the HCl byproduct. The use of a non-nucleophilic base is crucial to prevent side reactions with the chloroacetyl chloride.

Stage 2: Williamson Ether Synthesis of 4-Aminophenol with 2-Chloro-1-(pyrrolidin-1-yl)ethanone

The final step involves the nucleophilic attack of the phenoxide of 4-aminophenol on the electrophilic carbon of 2-chloro-1-(pyrrolidin-1-yl)ethanone.

  • Reaction Scheme:

  • Field-Proven Insights: A key consideration in this step is the chemoselectivity. 4-Aminophenol has two nucleophilic sites: the phenolic oxygen and the amino nitrogen. Deprotonation of the more acidic phenolic proton with a suitable base (e.g., potassium carbonate or sodium hydroxide) will favor O-alkylation over N-alkylation. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile generally promoting SN2 reactions.[2]

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of this compound and its key intermediates.

Protocol for Route 1: Amide Bond Formation

Materials and Equipment:

  • 4-Nitrophenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Potassium iodide

  • Acetone (dry)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Ethyl acetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, rotary evaporator, and equipment for column chromatography.

Step 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate [1]

  • To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reflux the mixture with stirring for 20 minutes.

  • Add ethyl bromoacetate (1.67 g, 10 mmol) and a catalytic amount of potassium iodide (10 mg).

  • Continue to reflux for 8 hours, monitoring the reaction progress by TLC.

  • After completion, filter the hot mixture and wash the solid with hot acetone.

  • The filtrate containing ethyl 2-(4-nitrophenoxy)acetate is used directly in the next step.

  • To the filtrate, add a mixture of ethanol and water, followed by iron powder (2.79 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol).

  • Reflux the mixture for 4 hours.

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford ethyl 2-(4-aminophenoxy)acetate. The crude product can be purified by crystallization.

Step 2: Hydrolysis to 2-(4-Aminophenoxy)acetic acid

  • Dissolve the crude ethyl 2-(4-aminophenoxy)acetate in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH ~6 with 1 M hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(4-aminophenoxy)acetic acid.

Step 3: Amide Coupling with Pyrrolidine

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-aminophenoxy)acetic acid (1.67 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add DIPEA (2.58 g, 20 mmol) and stir for 10 minutes at room temperature.

  • Add HATU (4.18 g, 11 mmol) and stir for another 15 minutes.

  • Add pyrrolidine (0.78 g, 11 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route 2: Williamson Ether Synthesis

Materials and Equipment:

  • Pyrrolidine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 4-Aminophenol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware, dropping funnel, magnetic stirrer, rotary evaporator, and equipment for column chromatography.

Step 1: Synthesis of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyrrolidine (1.42 g, 20 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous DCM (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (2.26 g, 20 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-(pyrrolidin-1-yl)ethanone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [3]

  • To a solution of 4-aminophenol (1.09 g, 10 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Heat the mixture to 60-70 °C and stir for 1 hour.

  • Add a solution of 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.48 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

  • Maintain the reaction at 70 °C for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data

Comprehensive characterization is essential for verifying the identity and purity of the synthesized compounds.

Table 1: Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (Predicted/Reported)13C NMR (Predicted/Reported)
Ethyl 2-(4-aminophenoxy)acetateC10H13NO3195.22Reddish-brown crystals[1](DMSO-d6) δ: 6.62 (d, 2H), 6.47 (d, 2H), 4.65 (s, 2H, NH2), 4.55 (s, 2H), 4.12 (q, 2H), 1.18 (t, 3H)[1](DMSO-d6) δ: 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1[1]
2-(4-Aminophenoxy)acetic acidC8H9NO3167.16Solid--
2-Chloro-1-(pyrrolidin-1-yl)ethanoneC6H10ClNO147.60Colorless to light yellow crystalline compound[4]--
This compound C12H16N2O2 220.27 Solid [5](Predicted) δ: 6.7-6.9 (m, 4H), 4.5 (s, 2H), 3.4-3.6 (m, 4H), 1.8-2.0 (m, 4H)(Predicted) δ: 168-170 (C=O), 145-150 (Ar-C), 115-120 (Ar-C), 65-70 (O-CH2), 45-50 (N-CH2), 24-28 (CH2)

Note: Predicted NMR data is based on typical chemical shifts for similar structural motifs. Experimental verification is required.

Visualizing the Synthesis: Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows for both routes.

Route 1: Amide Bond Formation Pathway

Amide Bond Formation cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling 4-Nitrophenol 4-Nitrophenol Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Ethyl 2-(4-nitrophenoxy)acetate K2CO3, KI Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate->Ethyl 2-(4-aminophenoxy)acetate Fe, NH4Cl 2-(4-Aminophenoxy)acetic acid 2-(4-Aminophenoxy)acetic acid Ethyl 2-(4-aminophenoxy)acetate->2-(4-Aminophenoxy)acetic acid Hydrolysis Final_Product This compound 2-(4-Aminophenoxy)acetic acid->Final_Product HATU, DIPEA Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product Williamson Ether Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ether Synthesis Pyrrolidine_R2 Pyrrolidine Chloro_intermediate 2-Chloro-1-(pyrrolidin-1-yl)ethanone Pyrrolidine_R2->Chloro_intermediate Base Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Chloro_intermediate Final_Product_R2 This compound Chloro_intermediate->Final_Product_R2 Base 4-Aminophenol 4-Aminophenol 4-Aminophenol->Final_Product_R2

Caption: Synthetic workflow for Route 2 via Williamson ether synthesis.

Comparative Analysis and Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (Amide Coupling) offers greater flexibility due to the vast array of available amide coupling reagents, allowing for fine-tuning of reaction conditions to optimize yield and purity. The convergent nature of this synthesis can also be advantageous in terms of overall yield.

  • Route 2 (Williamson Ether Synthesis) is a more linear approach. Its primary challenge lies in ensuring selective O-alkylation of 4-aminophenol. However, with appropriate control of reaction conditions, this can be a straightforward and efficient method.

The choice between these two routes may depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

This technical guide provides a solid foundation for the synthesis of this compound. It is recommended that researchers perform small-scale optimization experiments for the final coupling or ether synthesis steps to determine the most efficient conditions for their specific setup. Comprehensive analytical characterization of the final product is crucial to confirm its identity and purity.

References

  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(3), 398. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • LookChem. (n.d.). 2-CHLORO-1-PYRROLIDIN-1-YL-ETHANONE. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

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2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This molecule incorporates three key structural motifs: a 4-aminophenol core, an ether linkage, and a pyrrolidine amide. This unique combination makes it a compound of interest for researchers in medicinal chemistry and drug development. This document details its physicochemical characteristics, outlines a plausible synthetic route with a detailed experimental protocol, discusses its spectral properties, and explores its potential biological activities based on its structural relationship to known pharmacologically active classes.

Introduction

This compound is a multifaceted organic compound whose structure suggests significant potential in synthetic and medicinal chemistry. It is characterized by a central phenoxy-ethanone backbone, which links a terminal primary aromatic amine with a cyclic amide (pyrrolidine). The individual components of this molecule are prevalent in various classes of bioactive compounds.

  • The pyrrolidinophenone core is a well-established scaffold in centrally acting agents, particularly as inhibitors of monoamine transporters.[1][2]

  • The 4-aminophenoxy moiety serves as a versatile building block, or "synthon," in the development of pharmaceuticals, including anti-inflammatory and analgesic agents.[3][4]

This guide aims to serve as a foundational resource for researchers by consolidating known data, presenting logical synthetic strategies, and postulating avenues for future investigation based on established structure-activity relationships.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, formulation, and application in research. The key identifiers and characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name 2-(4-aminophenoxy)-1-(pyrrolidin-1-yl)ethanoneN/A
CAS Number 76870-05-8[5]
Molecular Formula C₁₂H₁₆N₂O₂[5]
Molecular Weight 220.27 g/mol [5]
Appearance Solid
SMILES String NC1=CC=C(OCC(N2CCCC2)=O)C=C1
InChI Key FZHHLABSLKUOIM-UHFFFAOYSA-N
Hazard Classification Irritant, Causes serious eye irritation (H319)[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound can be envisioned through a three-step sequence starting from 4-nitrophenol. This approach ensures regiochemical control and utilizes well-established, high-yielding reactions. The pathway involves protection of the amine as a nitro group, introduction of the acetyl-pyrrolidine side chain, and a final deprotection step. A similar strategy has been successfully employed for the synthesis of related aminophenoxy acetates.[6]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Nitro Group Reduction A 4-Nitrophenol C 2-Chloro-1-(4-nitrophenoxy)ethanone A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 2-Chloroacetyl chloride B->C E 2-(4-Nitrophenoxy)-1- (pyrrolidin-1-yl)ethanone C->E Base (e.g., Et₃N) Solvent (e.g., DCM) D Pyrrolidine D->E F 2-(4-Aminophenoxy)-1- (pyrrolidin-1-yl)ethanone (Target Compound) E->F Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: Proposed three-step synthesis of this compound.

Reactivity Profile

The molecule possesses three primary functional groups that dictate its chemical reactivity:

  • Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, which is why storage under an inert atmosphere is recommended.

  • Tertiary Amide (-C(O)N(C₄H₈)): The amide bond is generally robust but can be hydrolyzed under harsh acidic or basic conditions. The carbonyl group can be a target for reduction by strong reducing agents like LiAlH₄.

  • Aryl Ether (-O-Ar): The ether linkage is chemically stable under most conditions but can be cleaved by strong acids such as HBr or BBr₃.

Spectral Analysis and Characterization

  • ¹H NMR Spectroscopy:

    • Aromatic Region: Two distinct doublets between δ 6.5-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons: A singlet peak around δ 4.5-5.0 ppm corresponding to the two protons of the -O-CH₂- group.

    • Pyrrolidine Protons: A set of multiplets, typically between δ 3.0-4.0 ppm for the protons adjacent to the nitrogen and δ 1.8-2.2 ppm for the other ring protons.

    • Amine Protons: A broad singlet, which may appear between δ 3.5-5.0 ppm, whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A peak in the downfield region, approximately δ 165-170 ppm.

    • Aromatic Carbons: Four signals in the δ 110-150 ppm range, reflecting the symmetry of the para-substituted ring.

    • Methylene Carbon: A signal around δ 65-75 ppm for the -O-CH₂- carbon.

    • Pyrrolidine Carbons: Two or more signals in the δ 20-50 ppm range.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: A pair of sharp-to-medium bands around 3350-3450 cm⁻¹ for the primary amine.

    • C=O Stretching: A strong, sharp absorption band around 1640-1660 cm⁻¹ characteristic of a tertiary amide.

    • C-O-C Stretching: A distinct band in the 1200-1250 cm⁻¹ region for the aryl ether linkage.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An expected peak at m/z ≈ 220.12 (for the exact mass) corresponding to the molecular formula C₁₂H₁₆N₂O₂.

    • Key Fragmentation: Pyrrolidinophenone structures are known to undergo α-cleavage, yielding a characteristic 1-benzylidenepyrrolidinium ion or similar fragments.[7] A likely fragmentation would produce an immonium ion at m/z 98 ([C₅H₈NO]⁺) and a fragment corresponding to the 4-aminophenoxy moiety.

Potential Biological Activity and Applications

The structural framework of this compound suggests it could be a valuable candidate for biological screening or serve as an intermediate for more complex drug molecules.

CNS Activity as a Monoamine Transporter Inhibitor

Many synthetic cathinones, such as Pyrovalerone and its analogs, feature a 1-phenyl-2-pyrrolidin-1-yl-alkan-1-one core.[1] These compounds are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[1][2] Although the title compound has a phenoxy linker rather than a direct phenyl attachment, its structural similarity warrants investigation into its affinity for these transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) Reuptake Site DA Dopamine DA->DAT:port Reuptake Compound 2-(4-Amino-phenoxy)-1- pyrrolidin-1-yl-ethanone Compound->DAT:port Blocks Reuptake

Caption: Hypothetical mechanism of action: Competitive inhibition of the dopamine transporter (DAT).

Intermediate for Anti-Inflammatory Agents

The 2-(4-Aminophenoxy)acetic acid scaffold is a known intermediate in the synthesis of molecules targeting inflammatory diseases.[3] The primary amine of the title compound provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex structures designed as anti-inflammatory or analgesic drugs.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and characterization of the title compound.

Representative Synthesis Protocol

Objective: To synthesize 2-(4-Aminophenoxy)-1-pyrrolidin-1-yl-ethanone from 4-nitrophenol.

Step 1: Synthesis of 2-chloro-1-(4-nitrophenoxy)ethanone

  • To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the intermediate ester.

Step 2: Synthesis of 2-(4-Nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq), followed by the dropwise addition of pyrrolidine (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude nitro-substituted product.

Step 3: Synthesis of 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone (Final Product)

  • Dissolve the product from Step 2 (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield pure this compound.

Characterization and Quality Control Workflow

A rigorous workflow is essential to validate the identity and purity of the synthesized compound.

G cluster_1 Start Crude Product from Synthesis Purify Column Chromatography (Silica Gel) Start->Purify QC1 TLC Analysis (Purity Check) Purify->QC1 Characterize Structural Characterization QC1->Characterize HNMR ¹H NMR Characterize->HNMR CNMR ¹³C NMR Characterize->CNMR MS Mass Spectrometry Characterize->MS IR IR Spectroscopy Characterize->IR Final Pure, Characterized Compound (>95% Purity) Characterize->Final

Caption: Standard workflow for the purification and characterization of the target compound.

Conclusion

This compound is a compound with a well-defined structure and predictable chemical properties. Its synthesis is achievable through established chemical transformations, and its structure contains motifs known for significant biological activity. The information presented in this guide provides a solid technical foundation for researchers interested in exploring this molecule, either as a target for pharmacological screening in neuroscience or as a versatile synthon for creating novel therapeutics in other disease areas.

References

  • 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem, National Institutes of Health. [Link]
  • 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone. PubChem, National Institutes of Health. [Link]
  • Indapyrophenidone. PubChem, National Institutes of Health. [Link]
  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. ResearchGate. [Link]
  • 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. PubMed Central, National Institutes of Health. [Link]
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central, National Institutes of Health. [Link]
  • Synthesis of 1-indanones with a broad range of biological activity. PubMed Central, National Institutes of Health. [Link]
  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
  • Phenoxyethanol. Wikipedia. [Link]
  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PubMed Central, National Institutes of Health. [Link]
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
  • Phenoxyethanol. PubChem, National Institutes of Health. [Link]
  • IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. [Link]
  • PHENOXYETHANOL. Ataman Kimya. [Link]
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]
  • Concise synthesis of some (4-Aminophenoxy) alkanoic acids based on paracetamol. ResearchGate. [Link]
  • Phenoxyethanol. ORY Skincare. [Link]
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]
  • Pyrrolidine. Wikipedia. [Link]
  • Ethanone, 1-(2-aminophenyl)-. NIST WebBook. [Link]
  • PHENOXYETHANOL. atamankimya.com. [Link]
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
  • 1-Pyrrolidineethanamine. PubChem, National Institutes of Health. [Link]
  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]
  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

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Characterization of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (CAS 76870-05-8): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the chemical compound 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, with CAS number 76870-05-8. This document outlines a multi-faceted analytical approach, beginning with the determination of fundamental physicochemical properties and progressing to advanced spectroscopic elucidation of its molecular structure. The methodologies detailed herein are designed to ensure robust and unequivocal identification and purity assessment, critical for applications in research and drug development. This guide is intended to serve as a practical resource for scientists, offering not only procedural steps but also the underlying scientific rationale for each analytical choice.

Introduction

This compound is a chemical entity of interest within the broader class of phenoxy-acetamide derivatives. The presence of a primary aromatic amine, an ether linkage, and a pyrrolidinyl-ethanone moiety suggests potential applications as a synthetic building block in medicinal chemistry and materials science. Accurate and thorough characterization is a prerequisite for any further investigation or application, ensuring the integrity of experimental data and the safety of subsequent handling and use.

This guide will systematically detail the necessary analytical workflows for a comprehensive characterization, moving from macroscopic and bulk properties to the atomic and molecular level.

Physicochemical Property Determination

The initial phase of characterization focuses on the fundamental physical and chemical properties of the compound. These parameters provide the first indication of purity and are essential for the selection of appropriate solvents and conditions for subsequent analyses.

Visual Inspection and Physical State

The physical state of this compound is typically a solid at room temperature. A preliminary visual inspection should be conducted to assess the color and homogeneity of the substance. Any discoloration or presence of multiple phases could indicate impurities or degradation.

Melting Point Analysis

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range suggests a high degree of purity, whereas a broad melting range is indicative of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Profile: Employ a rapid heating rate to quickly approach the expected melting point, then reduce the heating rate to 1-2 °C per minute to allow for accurate determination of the melting range.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for spectroscopic analysis, chromatography, and reaction chemistry.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: To approximately 10 mg of the compound in a test tube, add the selected solvent dropwise with agitation.

  • Observation: Record whether the compound is soluble, partially soluble, or insoluble at room temperature. For sparingly soluble compounds, gentle heating can be applied to assess temperature-dependent solubility.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, allowing for the confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale for NMR Analysis

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity of adjacent protons (spin-spin splitting).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the para-substituted benzene ring. Due to the influence of the amino and ether groups, these will likely appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm).

  • Ether-linked Methylene Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.

  • Pyrrolidine Protons: Complex multiplets corresponding to the eight protons of the pyrrolidine ring.

  • Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Four distinct signals for the carbons of the para-substituted benzene ring.

  • Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 160-180 ppm).

  • Ether-linked Methylene Carbon (-O-CH₂-): A signal in the region of δ 60-80 ppm.

  • Pyrrolidine Carbons: Two or more distinct signals for the carbon atoms of the pyrrolidine ring.

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Obtain ¹H NMR, ¹³C NMR, and consider two-dimensional NMR experiments like COSY and HSQC for unambiguous assignment of all signals.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale for MS Analysis

  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the compound (C₁₂H₁₆N₂O₂ = 220.27 g/mol )[1].

  • Fragmentation Pattern: Provides structural information by showing how the molecule breaks apart under ionization.

Expected Fragmentation:

  • Cleavage of the amide bond.

  • Fragmentation of the pyrrolidine ring.

  • Loss of the amino group.

  • Cleavage of the ether linkage.

Protocol: Mass Spectrometric Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS if the compound is sufficiently volatile and thermally stable).

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for IR Analysis

  • Functional Group Identification: Provides direct evidence for the presence of key functional groups such as N-H (amine), C=O (amide), C-O (ether), and C-H bonds.

Expected IR Absorption Bands:

  • N-H Stretch: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretch: A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

  • C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the aryl-alkyl ether.

  • C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.

Protocol: IR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent (for liquids). Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.

Rationale for HPLC Analysis

  • Purity Determination: Provides a quantitative measure of the purity of the compound by separating it from any non-volatile impurities.

  • Method Development: A validated HPLC method is crucial for quality control during synthesis and for stability studies.

Protocol: HPLC Method Development and Analysis

  • Column Selection: A reverse-phase C18 column is a good starting point for a molecule of this polarity.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to resolve all components.

  • Detector: A UV detector is suitable, with the detection wavelength set to the λmax of the compound (determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a standard solution of the compound of known concentration in the mobile phase.

  • Analysis: Inject the sample and the standard solution into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample based on the peak area percentage of the main component.

Summary of Characterization Data

The following table summarizes the key analytical data for this compound.

Parameter Value
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
CAS Number 76870-05-8[1]
Physical State Solid
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
Mass Spectrum (ESI-MS) [M+H]⁺ at m/z 221.13
IR (cm⁻¹) ~3400 (N-H), ~1650 (C=O), ~1250 (C-O)
Purity (HPLC) >95% (typical)

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Analytical Workflow

analytical_workflow cluster_physicochemical Physicochemical Properties cluster_spectroscopic Spectroscopic Characterization cluster_chromatographic Chromatographic Purity cluster_conclusion Final Characterization visual Visual Inspection mp Melting Point visual->mp solubility Solubility mp->solubility nmr NMR (¹H, ¹³C) solubility->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir hplc HPLC ir->hplc conclusion Structure Confirmation & Purity Assessment hplc->conclusion

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of physicochemical, spectroscopic, and chromatographic techniques. By following the detailed protocols and understanding the rationale behind each analytical method as outlined in this guide, researchers can confidently verify the identity, structure, and purity of this compound. This foundational knowledge is indispensable for its reliable use in further scientific endeavors.

References

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A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a molecule possessing a unique combination of a p-aminophenoxy moiety and an N-acylpyrrolidine structure, presents an interesting scaffold for medicinal chemistry. Its structural features suggest potential applications where modulation of biological pathways is desired. This guide provides an in-depth technical analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for its structural verification and characterization.

This document moves beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. Each section is designed to be a self-validating system, grounded in the fundamental principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.[1]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃). These predictions are generated using a combination of established chemical shift principles and computational tools.[2][3]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-11, H-136.75d8.82H
H-10, H-146.65d8.82H
H-74.58s-2H
H-1, H-4 (α to N)3.55t6.82H
H-1, H-4 (α to N)3.45t6.82H
H-2, H-3 (β to N)1.95m-4H
-NH₂3.60br s-2H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.6-6.8 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which is often simplified to two doublets.[4] The protons H-11 and H-13, being ortho to the oxygen atom, are expected to be slightly downfield compared to H-10 and H-14, which are ortho to the amino group. The predicted coupling constant of 8.8 Hz is typical for ortho-coupling in a benzene ring.

  • Singlet at 4.58 ppm: This sharp singlet corresponds to the two protons of the methylene group (H-7) situated between the ether oxygen and the carbonyl group. The electronegativity of the adjacent oxygen and carbonyl group deshields these protons, shifting them downfield.

  • Pyrrolidine Ring Protons (1.9-3.6 ppm): The pyrrolidine ring protons exhibit characteristic signals. The protons on the carbons alpha to the nitrogen (H-1 and H-4) are deshielded by the nitrogen and the amide carbonyl group, appearing as two distinct triplets around 3.45-3.55 ppm.[5] The protons on the beta carbons (H-2 and H-3) are more shielded and appear as a multiplet around 1.95 ppm.

  • Amino Group Protons (3.60 ppm): The protons of the primary amine appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Data Acquisition

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl3 prep2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire the spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and reference to TMS proc2->proc3 C13NMR_Workflow cluster_acq Data Acquisition (100 MHz for ¹³C) cluster_proc Data Processing acq1 Use the same sample as for ¹H NMR acq2 Set up a proton-decoupled experiment acq1->acq2 acq3 Acquire the spectrum (e.g., 1024 scans) acq2->acq3 proc1 Fourier Transform proc2 Phase and baseline correction proc1->proc2 proc3 Reference to solvent peak (CDCl₃ at 77.16 ppm) proc2->proc3

Caption: Workflow for ¹³C NMR data acquisition.

Causality Behind Experimental Choices:

  • Proton Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Increased Scans: A larger number of scans are required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. [6]

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₁₂H₁₆N₂O₂, Molecular Weight: 220.27 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique. [7]

m/z Proposed Fragment Interpretation
221.13 [M+H]⁺ Protonated molecular ion
122.07 [C₇H₈NO]⁺ Cleavage of the amide C-N bond
112.08 [C₅H₁₀NO]⁺ Cleavage of the ether C-O bond
99.07 [C₅H₉NO]⁺ McLafferty-type rearrangement

| 70.06 | [C₄H₈N]⁺ | Pyrrolidine iminium ion |

Interpretation of the Fragmentation Pattern
  • Protonated Molecular Ion ([M+H]⁺ at m/z 221.13): In ESI, a "soft" ionization technique, the protonated molecular ion is expected to be the base peak or at least a very prominent peak. [7]* Key Fragmentations:

    • Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides, leading to the loss of the pyrrolidine moiety or the phenoxy moiety. [8] * Cleavage of the ether bond is also anticipated, given its relative lability. [9] * The formation of the pyrrolidine iminium ion (m/z 70) is a characteristic fragmentation of N-acylpyrrolidines.

MS_Fragmentation M [M+H]⁺ m/z = 221.13 frag1 [C₇H₈NO]⁺ m/z = 122.07 M->frag1 - C₅H₉NO frag2 [C₅H₁₀NO]⁺ m/z = 112.08 M->frag2 - C₇H₇NO frag3 [C₄H₈N]⁺ m/z = 70.06 frag2->frag3 - C=O

Caption: Proposed major fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF MS) prep1 Prepare a dilute solution (e.g., 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid acq1 Infuse the sample into the ESI source prep1->acq1 acq2 Acquire in positive ion mode acq3 Obtain high-resolution mass spectrum

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of acetonitrile and water is a common solvent system for ESI-MS, as it is volatile and promotes ionization.

  • Formic Acid: The addition of a small amount of formic acid facilitates protonation of the analyte in positive ion mode.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [10]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3450-3250Medium, sharp (doublet)N-H stretchPrimary amine
3100-3000MediumC-H stretchAromatic
2980-2850MediumC-H stretchAliphatic (pyrrolidine)
1650Strong, sharpC=O stretchTertiary amide (Amide I band)
1610, 1510MediumC=C stretchAromatic
1240StrongC-O stretchAryl ether
1350-1250StrongC-N stretchAromatic amine
Interpretation of the IR Spectrum
  • N-H Stretching (3450-3250 cm⁻¹): The presence of a primary amine is indicated by two sharp bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. [11]* C=O Stretching (1650 cm⁻¹): A strong, sharp absorption around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group (Amide I band). [12]Its position at a lower wavenumber compared to ketones is due to the resonance with the nitrogen lone pair.

  • C-O Stretching (1240 cm⁻¹): The strong absorption at approximately 1240 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.

  • Aromatic C=C Stretching (1610, 1510 cm⁻¹): These medium intensity bands are indicative of the benzene ring.

  • C-H Stretching (2850-3100 cm⁻¹): This region will show absorptions for both the aromatic and aliphatic C-H bonds.

Experimental Protocol for ATR-FTIR Data Acquisition

IR_Workflow cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Data Processing acq1 Place a small amount of solid sample on the ATR crystal acq2 Collect a background spectrum (air) acq3 Collect the sample spectrum (e.g., 32 scans) proc1 Perform background subtraction acq3->proc1 proc2 Identify and label major peaks

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a convenient sampling technique for solid samples as it requires minimal to no sample preparation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The predicted data and interpretations presented in this guide offer a robust framework for the characterization of this molecule and its analogues. By understanding the principles behind each spectroscopic technique and the rationale for experimental choices, researchers can confidently verify the structure and purity of their compounds, a critical step in the advancement of drug discovery and development.

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1H NMR and 13C NMR of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of the organic compound this compound (CAS No: 76870-05-8).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, outlines robust experimental protocols for data acquisition, and provides a framework for structural elucidation. By dissecting the molecule into its constituent functional groups—a 4-substituted aminophenoxy ring, a methylene ether bridge, an amide linkage, and a pyrrolidine moiety—we can predict and assign the corresponding NMR signals with high confidence. This guide emphasizes the causality behind experimental choices, such as solvent selection, and integrates two-dimensional (2D) NMR strategies to ensure self-validating and unambiguous structural confirmation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure.[2] Its ability to probe the electronic environment of individual nuclei (primarily ¹H and ¹³C) provides precise information on the connectivity, stereochemistry, and conformation of molecules in solution.

The target molecule, this compound, is a multifunctional compound incorporating aromatic, amine, ether, amide, and aliphatic heterocyclic functionalities.[3] Its molecular formula is C₁₂H₁₆N₂O₂ with a molecular weight of 220.27 g/mol .[1] Such compounds are common scaffolds in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential for quality control, reaction monitoring, and further development. This guide will provide a detailed predictive analysis, followed by a practical protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.

Molecular Structure and Predicted Spectral Features

To accurately predict the NMR spectrum, we must first analyze the molecule's structure and the electronic influence of each functional group. The molecule can be dissected into four key regions, each with distinct expected spectral signatures.

Chemical structure of this compound with atom numbering for NMR assignment.Figure 1. Structure and atom numbering for this compound.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals across aromatic, ether-linked methylene, and aliphatic regions, in addition to a signal for the labile amine protons.

  • Aromatic Region (δ 6.5-7.0 ppm): The 1,4-disubstituted (para) benzene ring will exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets.

    • H-2' and H-6': These protons are ortho to the electron-donating amino (-NH₂) group and meta to the electron-withdrawing ether (-O-) linkage. The strong shielding effect of the amino group is expected to shift these protons upfield. Resonance structures show increased electron density at the ortho and para positions of anilines.[4] We predict a doublet at approximately δ 6.65 ppm .

    • H-3' and H-5': These protons are meta to the amino group and ortho to the ether linkage. They will be slightly less shielded than H-2'/H-6' and are predicted to appear as a doublet around δ 6.78 ppm . The coupling constant (J) for both doublets should be in the typical ortho-coupling range of 7-10 Hz.[4]

  • Methylene Bridge (δ ~4.7 ppm):

    • H-2: The two protons of the methylene group are flanked by a deshielding ether oxygen and the anisotropic field of the carbonyl group. This environment will cause a significant downfield shift into the range of δ 4.70 ppm . As there are no adjacent protons, this signal will appear as a sharp singlet .

  • Pyrrolidine Ring (δ 1.8-3.6 ppm): Due to restricted rotation around the amide C-N bond, the pyrrolidine protons may exhibit complex splitting or broadening. However, a time-averaged spectrum would show two main groups of signals.

    • H-α (H-5, H-8): These four protons are adjacent to the amide nitrogen. The electron-withdrawing nature of the amide group will deshield them, placing their signals downfield in the aliphatic region. We predict two multiplets corresponding to the two non-equivalent methylene groups at approximately δ 3.40-3.60 ppm .

    • H-β (H-6, H-7): These four protons are further from the nitrogen and will be more shielded, appearing upfield around δ 1.80-2.00 ppm , likely as a complex multiplet.[5][6]

  • Labile Amine Protons (δ ~4.0-5.0 ppm in DMSO-d₆):

    • -NH₂: The chemical shift of primary amine protons is highly variable and depends on solvent, concentration, and temperature.[7][8] In a non-protic solvent like DMSO-d₆, which is a hydrogen bond acceptor, the signal is often observable as a broad singlet.[9] A D₂O exchange experiment would confirm this assignment, as the signal would disappear upon addition of a drop of D₂O.[8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 10 distinct signals due to the molecule's symmetry (the pairs C-2'/C-6', C-3'/C-5', C-α, and C-β are chemically equivalent).

  • Carbonyl Carbon (δ ~168 ppm):

    • C-1: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, predicted at δ 168.0 ppm .

  • Aromatic Carbons (δ 115-152 ppm): Four signals are expected for the six aromatic carbons.

    • C-4': The carbon bearing the amino group will be shielded, but its chemical shift is influenced by the nitrogen atom. A predicted value is δ 145.0 ppm .

    • C-1': The carbon attached to the ether oxygen will be significantly deshielded, appearing around δ 151.5 ppm .

    • C-3'/C-5': These carbons, ortho to the ether linkage, will be found around δ 116.0 ppm .

    • C-2'/C-6': These carbons, ortho to the amino group, are expected at approximately δ 115.5 ppm .[10]

  • Aliphatic Carbons (δ 24-68 ppm):

    • C-2: The methylene carbon attached to the ether oxygen will be deshielded, with a predicted shift of δ 67.5 ppm .

    • C-α (C-5, C-8): The two equivalent carbons adjacent to the amide nitrogen will appear around δ 46.0 ppm .[5][11]

    • C-β (C-6, C-7): The remaining two equivalent carbons of the pyrrolidine ring will be more shielded, with a predicted shift of δ 24.5 ppm .[5][11]

Experimental Protocol for Data Acquisition

This section provides a standardized workflow for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the solid compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Recommended: Dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the compound and, being a hydrogen bond acceptor, it slows down the exchange rate of the labile -NH₂ protons, allowing them to be observed as sharper signals compared to solvents like CDCl₃ or D₂O.[9][12]

    • Alternative: Chloroform-d (CDCl₃) can be used, but the -NH₂ signal may be broader or exchange with residual water.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Spectrometer Setup and 1D NMR Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans: 1024 to 4096 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

2D NMR for Structural Confirmation

To provide a self-validating system of assignment, the following 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This will confirm the connectivity within the pyrrolidine ring and the coupling between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. This is the primary method for assigning carbon signals based on their attached, and already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are typically 2-3 bonds away. This is critical for connecting the molecular fragments, for example, by observing a correlation from the H-2 methylene protons to the C-1 carbonyl carbon and the C-1' aromatic carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (10-15 mg) B Add Solvent (DMSO-d6) A->B C Dissolve B->C D 1D ¹H NMR C->D E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Process Spectra (FT, Phasing, Baseline) F->G H Assign Signals G->H H->F Verify Assignments I Confirm Structure H->I

Caption: Experimental workflow for NMR analysis.

Hypothetical Data and Interpretation

The following tables summarize the predicted NMR data. These assignments can be definitively confirmed using the 2D NMR experiments outlined above.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3', H-5' 6.78 d, J ≈ 8.5 Hz 2H Aromatic CH
H-2', H-6' 6.65 d, J ≈ 8.5 Hz 2H Aromatic CH
-NH₂ 4.85 br s 2H Amine Protons
H-2 4.70 s 2H -O-CH₂-C=O
H-α 3.45 m 4H Pyrrolidine CH₂ (α to N)

| H-β | 1.88 | m | 4H | Pyrrolidine CH₂ (β to N) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom Label Chemical Shift (δ, ppm) Assignment
C-1 168.0 Amide C=O
C-1' 151.5 Aromatic C-O
C-4' 145.0 Aromatic C-N
C-3', C-5' 116.0 Aromatic CH
C-2', C-6' 115.5 Aromatic CH
C-2 67.5 -O-CH₂-C=O
C-α 46.0 Pyrrolidine CH₂ (α to N)

| C-β | 24.5 | Pyrrolidine CH₂ (β to N) |

Connectivity_Confirmation cluster_mol Key 2D NMR Correlations mol H2 H-2 C1 C-1 H2->C1 HMBC C1prime C-1' H2->C1prime Halpha H-α Hbeta H-β Halpha->Hbeta COSY Cbeta C-β H35 H-3'/5' H26 H-2'/6' H35->H26

Caption: Key expected 2D NMR correlations.

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a systematic process. By understanding the influence of each functional group on the chemical shifts and coupling patterns, a highly accurate prediction of the spectra can be made. The experimental workflow detailed in this guide, particularly the use of DMSO-d₆ as a solvent and the application of 2D NMR techniques like COSY, HSQC, and HMBC, provides a robust and self-validating methodology for confirming the molecular structure. This comprehensive approach ensures the scientific integrity required for applications in research and drug development.

References

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An In-depth Technical Guide to the Potential Biological Activity of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the investigation of the potential biological activities of the novel chemical entity, 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. While direct pharmacological data for this specific molecule is not publicly available, its structural motifs—a pyrrolidine ring and a phenoxy-ethanone linker—are prevalent in a wide array of biologically active compounds. This guide synthesizes information from extensive literature on structurally related molecules to propose a logical, tiered approach for elucidating the pharmacological profile of this compound. We will delve into hypothesized biological targets, propose detailed in-silico, in-vitro, and in-vivo screening cascades, and provide the scientific rationale behind these experimental designs.

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance.[2][3][4] The structural and physicochemical properties of the pyrrolidine moiety, including its three-dimensional nature and its ability to participate in hydrogen bonding, often contribute to enhanced aqueous solubility, improved pharmacokinetic profiles, and potent interactions with biological targets.[2]

The compound of interest, this compound, features this key pyrrolidine ring linked to a substituted phenoxy group. This combination suggests a high potential for biological activity, warranting a systematic investigation.

Compound Profile:

PropertyValueReference
CAS Number 76870-05-8[5][6]
Molecular Formula C12H16N2O2[5][6][7]
Molecular Weight 220.27 g/mol [5][7]
Appearance White powder[6]
Purity >98%[6]

Hypothesized Biological Activities and Rationale

Based on the structure-activity relationships of analogous compounds, we can formulate several primary hypotheses for the biological activity of this compound.

Central Nervous System (CNS) Activity: Monoamine Transporter Inhibition

A significant number of compounds containing the 2-pyrrolidin-1-yl-ethanone core, particularly synthetic cathinones and pyrovalerone analogs, are potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9][10] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition can lead to psychostimulant effects.

  • Rationale: The core structure of our target compound is highly similar to that of known monoamine reuptake inhibitors. The nature of the substitution on the phenyl ring will be a key determinant of potency and selectivity.[11]

Anticancer and Anti-inflammatory Activity

The pyrrolidine scaffold is a common feature in molecules with demonstrated anticancer and anti-inflammatory properties.[1][12][13] For instance, certain pyrrolidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, while others act as inhibitors of inflammatory pathways.[1][14]

  • Rationale: The diverse biological activities of pyrrolidine-containing compounds suggest that an initial broad screening against cancer cell lines and in inflammatory assays is warranted.

A Tiered Approach to Biological Activity Screening

A systematic and tiered screening approach is essential for efficiently characterizing a novel compound. This process should begin with computational predictions, progress to in-vitro assays for target validation and mechanism of action studies, and culminate in in-vivo studies to assess efficacy and safety in a whole-organism context.[15]

G cluster_0 Tier 1: In Silico & Physicochemical Analysis cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Evaluation in_silico In Silico Screening (Target Prediction, ADMET) physicochem Physicochemical Characterization (Solubility, Stability) in_silico->physicochem Guide Synthesis & Formulation primary_assay Primary Assays (e.g., Transporter Binding, Cytotoxicity) physicochem->primary_assay Inform Assay Conditions secondary_assay Secondary Assays (e.g., Uptake Inhibition, Apoptosis) primary_assay->secondary_assay Confirm Hits mechanism Mechanism of Action Studies secondary_assay->mechanism Elucidate MOA pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) mechanism->pk_pd Select Lead Candidates efficacy Efficacy in Disease Models pk_pd->efficacy Determine Dosing Regimen toxicology Preliminary Toxicology efficacy->toxicology Assess Therapeutic Window

Caption: A tiered workflow for novel compound evaluation.

Detailed Experimental Protocols

Tier 1: In Silico and Physicochemical Analysis

The initial phase focuses on predicting the compound's properties to guide subsequent experiments.

  • In Silico Screening: Utilize computational models to predict potential biological targets and assess absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

  • Physicochemical Characterization: Experimentally determine key properties such as aqueous solubility, stability at different pH values, and lipophilicity (LogP).

Tier 2: In Vitro Screening Cascade

This tier involves a series of biochemical and cell-based assays to identify and characterize the biological activity.

The goal of primary screening is to cast a wide net to identify potential areas of biological activity.[16]

Protocol 1: Monoamine Transporter Binding Assay

  • Objective: To determine the affinity of the test compound for DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Incubate the membrane preparations with a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from competitive binding curves.

Protocol 2: Cancer Cell Line Cytotoxicity Screen (MTT Assay)

  • Objective: To assess the cytotoxic or anti-proliferative effects of the compound on a panel of human cancer cell lines.[1]

  • Methodology:

    • Seed cancer cells (e.g., NCI-60 panel) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Positive hits from the primary screen will be further investigated in more specific assays to confirm activity and elucidate the mechanism of action.

Protocol 3: Monoamine Uptake Inhibition Assay

  • Objective: To functionally assess the compound's ability to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the transporters.

  • Methodology:

    • Use either synaptosomes prepared from rodent brain tissue or HEK293 cells expressing the transporters.

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

    • Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity taken up by the cells/synaptosomes.

    • Determine the IC50 for uptake inhibition.

G cluster_0 Signaling Cascade extracellular Extracellular Neurotransmitter (e.g., Dopamine) transporter Monoamine Transporter (e.g., DAT) extracellular->transporter Binding intracellular Intracellular Space transporter->intracellular Reuptake compound 2-(4-Amino-phenoxy)- 1-pyrrolidin-1-yl-ethanone compound->transporter Inhibition

Caption: Hypothesized inhibition of monoamine transporters.

Tier 3: In Vivo Evaluation

Promising candidates from in-vitro studies should be advanced to in-vivo models to assess their pharmacological effects in a complex biological system.[17][18][19]

Protocol 4: Rodent Model for CNS Activity (Locomotor Activity)

  • Objective: To evaluate the psychostimulant potential of the compound in mice or rats.

  • Methodology:

    • Administer the test compound to the animals via an appropriate route (e.g., intraperitoneal injection).

    • Place individual animals in an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

    • Compare the activity of compound-treated animals to vehicle-treated controls.

Protocol 5: Xenograft Model for Anticancer Efficacy

  • Objective: To assess the in-vivo antitumor activity of the compound.[18]

  • Methodology:

    • Implant human tumor cells (from a sensitive cell line identified in the MTT assay) subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize the animals into treatment and control groups.

    • Administer the test compound according to a predetermined dosing schedule.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Concluding Remarks

The structured investigation outlined in this guide provides a robust framework for elucidating the biological activity of this compound. The presence of the privileged pyrrolidine scaffold, combined with insights from structurally related compounds, strongly suggests that this molecule holds significant potential as a biologically active agent, particularly in the realms of CNS disorders, oncology, or inflammatory diseases. A systematic progression from in-silico prediction to in-vitro screening and in-vivo validation will be crucial in unlocking the therapeutic potential of this novel compound.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Retrieved from [Link]

  • Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PMC. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Retrieved from [Link]

  • Yan, Z., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Retrieved from [Link]

  • Tanamachi, C. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Ku, W. W., & So, W. W. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Retrieved from [Link]

  • Williams, S. P., et al. (2013). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PubMed Central. Retrieved from [Link]

  • In Vivo Models for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. (n.d.). Grantome. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]

  • Walther, D., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. Retrieved from [Link]

  • Słoczyńska, K., et al. (2014). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Retrieved from [Link]

  • Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. NIH. Retrieved from [Link]

  • Am-bio. (n.d.). This compound. Retrieved from [Link]

  • Can, N. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

  • Cantrell, T. S., et al. (2016). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PubMed Central. Retrieved from [Link]

  • Can, N. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Retrieved from [Link]

  • Zanda, D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(2-diphenoxyphosphorylpyrrolidin-1-yl)ethanone. Retrieved from [Link]

  • A Review on Pharmacological Profile of Ethanamide and their Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Siodłak, D., & Pindela, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]

  • Hulin, B., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. Retrieved from [Link]

  • Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. PubMed. Retrieved from [Link]

  • Davies, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PubMed. Retrieved from [Link]

Sources

A Proposed Research Framework for Elucidating the Mechanism of Action of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is a commercially available chemical entity with a defined structure (CAS 76870-05-8)[1][2][3][4]. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the understanding of its biological activity and mechanism of action. Structurally, it shares moieties with compounds known to interact with the central nervous system, such as synthetic cathinones and monoamine reuptake inhibitors[5][6][7]. This whitepaper puts forth a hypothetical, yet scientifically rigorous, research framework designed to systematically investigate and determine the mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals who may be interested in exploring the therapeutic potential of this or structurally similar novel chemical entities.

Part 1: Initial Assessment and Hypothesis Generation

Given the structural alerts within this compound, specifically the pyrrolidinyl-ethanone moiety, a primary hypothesis is its potential interaction with monoamine transporters, a common target for psychoactive compounds[5]. The presence of a phenoxy group with an amino substituent also suggests possible interactions with a range of receptors and enzymes. Therefore, a broad-based screening approach is warranted to identify a primary target class before delving into a more focused mechanistic study.

Initial Compound Characterization:

ParameterValueSource
CAS Number 76870-05-8[1][3][4]
Molecular Formula C12H16N2O2[1][2][3]
Molecular Weight 220.27 g/mol [1][2]
Appearance White powder[3]
Purity >98%[3]

Part 2: A Phased Experimental Approach to Elucidate Mechanism of Action

This proposed research plan is divided into three phases:

  • Phase 1: Broad-Based Target Screening and Phenotypic Assays

  • Phase 2: Target Validation and Elucidation of Molecular Interactions

  • Phase 3: In-depth Cellular and In Vivo Pathway Analysis

Phase 1: Broad-Based Target Screening and Phenotypic Assays

The initial phase aims to cast a wide net to identify the most probable biological targets.

Experimental Workflow for Phase 1:

Caption: Phase 1 Workflow: From Compound to Prioritized Hits.

Detailed Protocols:

1. Comprehensive Radioligand Binding and Enzyme Inhibition Screening:

  • Objective: To identify potential molecular targets by screening the compound against a broad panel of receptors, transporters, enzymes, and ion channels.

  • Methodology:

    • Engage a contract research organization (CRO) specializing in broad-panel screening (e.g., Eurofins SafetyScreen, Ricerca Biosciences Ancillary Pharmacology).

    • Submit the compound for screening against a panel of at least 100 common CNS targets, including but not limited to:

      • Monoamine Transporters: DAT, NET, SERT.

      • GPCRs: Dopamine (D1-D5), Serotonin (5-HT1-7), Adrenergic (α1, α2, β), Opioid (μ, δ, κ), and Cannabinoid (CB1, CB2) receptors.

      • Ion Channels: Voltage-gated sodium, potassium, and calcium channels.

      • Enzymes: Monoamine oxidase (MAO-A, MAO-B), Catechol-O-methyltransferase (COMT).

    • The compound will be tested at a standard concentration (e.g., 10 µM) in duplicate.

    • Results will be reported as a percentage of inhibition or stimulation. "Hits" are typically defined as >50% inhibition or stimulation.

2. Phenotypic Screening in Relevant Cell Lines:

  • Objective: To assess the compound's effect on cellular behavior and identify potential therapeutic areas or toxic liabilities.

  • Methodology:

    • Cell Lines: Utilize a panel of cell lines relevant to potential CNS activity, such as SH-SY5Y (neuroblastoma), PC-12 (pheochromocytoma), and primary cortical neurons.

    • Cytotoxicity Assay:

      • Treat cells with a dose-range of the compound (e.g., 0.1 to 100 µM) for 24-48 hours.

      • Assess cell viability using an MTT or CellTiter-Glo assay to determine the CC50 (cytotoxic concentration 50).

    • Neurite Outgrowth Assay:

      • Plate PC-12 cells and induce differentiation with Nerve Growth Factor (NGF).

      • Co-treat with the compound and measure neurite length and branching after 48-72 hours using high-content imaging. This can indicate effects on neuronal development or regeneration.

Phase 2: Target Validation and Elucidation of Molecular Interactions

Assuming Phase 1 identifies the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) as primary targets, Phase 2 will focus on validating these interactions and characterizing the binding kinetics.

Experimental Workflow for Phase 2:

Caption: Phase 2 Workflow: Target Validation and Functional Characterization.

Detailed Protocols:

1. Radioligand Binding Affinity (Ki) Determination:

  • Objective: To quantify the binding affinity of the compound for DAT and NET.

  • Methodology:

    • Use cell membranes prepared from HEK293 cells stably expressing human DAT or NET.

    • Perform competitive binding assays with a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Incubate membranes with a fixed concentration of radioligand and a range of concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.

2. Synaptosomal Monoamine Uptake Assays:

  • Objective: To determine if the compound functionally inhibits the reuptake of dopamine and norepinephrine.

  • Methodology:

    • Prepare synaptosomes from rat striatum (rich in DAT) and hippocampus (rich in NET).

    • Pre-incubate synaptosomes with a range of concentrations of the test compound.

    • Initiate uptake by adding a low concentration of [³H]dopamine or [³H]norepinephrine.

    • After a short incubation period, terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes via liquid scintillation counting.

    • Calculate the IC50 for the inhibition of uptake.

Phase 3: In-depth Cellular and In Vivo Pathway Analysis

This phase will explore the downstream consequences of DAT/NET inhibition and assess the compound's effects in a living organism.

1. Downstream Signaling Pathway Analysis:

  • Objective: To investigate the impact of the compound on intracellular signaling cascades downstream of altered dopamine and norepinephrine levels.

  • Methodology:

    • Treat SH-SY5Y cells or primary neurons with the compound.

    • Perform Western blot analysis to measure changes in the phosphorylation status of key signaling proteins, such as ERK1/2 and CREB, which are known to be modulated by monoamine receptor activation.

2. In Vivo Microdialysis:

  • Objective: To measure the effect of the compound on extracellular levels of dopamine and norepinephrine in the brains of living animals.

  • Methodology:

    • Surgically implant microdialysis probes into the nucleus accumbens or prefrontal cortex of rats.

    • Administer the compound systemically (e.g., via intraperitoneal injection).

    • Collect dialysate samples at regular intervals and analyze the concentrations of dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

    • An increase in extracellular neurotransmitter levels would provide strong evidence for in vivo transporter inhibition.

Part 4: Synthesis and Conclusion

The proposed research framework provides a systematic and logical progression for elucidating the mechanism of action of this compound. By starting with broad screening and progressively focusing on validated targets, this approach ensures a comprehensive and unbiased investigation. The data generated would be crucial for determining the compound's therapeutic potential or risk profile. Should the initial hypothesis of monoamine transporter inhibition prove correct, this compound could be a lead for developing novel treatments for conditions such as ADHD, depression, or narcolepsy, similar to established drugs like methylphenidate or pyrovalerone analogs[5]. Conversely, it could also highlight potential for abuse, a characteristic of many potent DAT/NET inhibitors[6][7].

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 45(18), 3981–3991. [Link]

  • This compound. AMEIXI. [Link]

  • Bernal, C., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 9(4). [Link]

  • Bernal, C., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. ResearchGate. [Link]

  • Indapyrophenidone. Wikipedia. [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. While specific biological data for this compound is not publicly available, its structural motifs suggest a potential for psychoactive properties, possibly through interaction with monoamine transport systems or other central nervous system targets. This document outlines a logical, multi-tiered approach to investigate its cytotoxic profile and elucidate its primary pharmacological mechanisms. The protocols detailed herein are based on established, robust methodologies designed to ensure scientific rigor and data integrity, providing a roadmap for the preclinical evaluation of this and similar novel compounds.

Introduction and Rationale

This compound is a synthetic molecule with a chemical structure that shares features with known psychoactive compounds, particularly substituted cathinones and pyrovalerone analogs. These classes of compounds are often potent inhibitors of monoamine transporters, which regulate the synaptic concentrations of key neurotransmitters like dopamine, norepinephrine, and serotonin.[1] The emergence of novel psychoactive substances (NPS) necessitates a systematic and efficient approach to their pharmacological and toxicological profiling to understand their potential for therapeutic use or abuse.[2][3]

This guide proposes a foundational in vitro testing cascade. The initial phase focuses on establishing a basic safety profile through cytotoxicity assays, a critical step in early-stage drug development to eliminate overtly toxic candidates.[4][5][6] Subsequently, the guide details mechanistic studies aimed at identifying the compound's primary molecular targets. Given its structure, we will focus on its potential to inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Finally, we will outline a strategy for broader target profiling using G-protein coupled receptor (GPCR) binding assays to assess selectivity and identify potential off-target effects.[7][8][9]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting biological assays. The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 76870-05-8[10][11][12]
Molecular Formula C₁₂H₁₆N₂O₂[10][11]
Molecular Weight 220.27 g/mol [10]
Appearance White powder / Solid[11]
Purity ≥98% (typical)[11]
SMILES String NC1=CC=C(OCC(N2CCCC2)=O)C=C1
InChI Key FZHHLABSLKUOIM-UHFFFAOYSA-N

Tier 1: In Vitro Safety & Toxicity Assessment

The initial evaluation of any new chemical entity must involve an assessment of its potential to cause cell death.[4][5] Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability and proliferation.[13][14] The Resazurin (AlamarBlue) assay is a widely used method due to its sensitivity, simplicity, and non-destructive nature.

Rationale for Experimental Choice

The Resazurin assay measures the metabolic activity of living cells. The blue, non-fluorescent resazurin dye is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells. This allows for a dose-dependent analysis of the compound's cytotoxic or cytostatic effects.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Resazurin Assay p1 Culture HEK293 cells to ~80% confluency p2 Trypsinize and resuspend cells p1->p2 p3 Seed cells into 96-well plates (e.g., 10,000 cells/well) p2->p3 p4 Incubate for 24 hours to allow attachment p3->p4 t1 Prepare serial dilutions of This compound p4->t1 t2 Add compound dilutions to wells (include vehicle control and positive control) t1->t2 t3 Incubate for 24-48 hours t2->t3 a1 Add Resazurin solution to each well t3->a1 a2 Incubate for 1-4 hours at 37°C a1->a2 a3 Measure fluorescence (Ex: 560 nm, Em: 590 nm) a2->a3 a4 a4 a3->a4 Data Analysis: Calculate % viability vs. control Determine CC₅₀ value

Caption: Workflow for assessing cytotoxicity using the Resazurin assay.

Detailed Protocol: Resazurin Cytotoxicity Assay
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Cells are harvested at ~80% confluency, counted, and seeded into a black, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of media. The plate is incubated for 24 hours.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. A 10-point, 2-fold serial dilution is prepared in culture media, ranging from 100 µM to 0.195 µM.

  • Treatment: The media from the cell plate is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Wells containing media with 0.1% DMSO serve as the vehicle control (100% viability), and wells treated with a known cytotoxic agent (e.g., 1% Triton X-100) serve as the positive control (0% viability). The plate is incubated for 48 hours.

  • Assay: 10 µL of Resazurin stock solution (0.15 mg/mL in PBS) is added to each well.

  • Incubation & Measurement: The plate is incubated for 2-4 hours at 37°C. Fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal cytotoxic concentration (CC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve.

Hypothetical Data Presentation
Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.5
5015.8 ± 3.1
2548.9 ± 4.5
12.585.3 ± 5.2
6.2595.1 ± 3.8
3.1398.2 ± 2.9
1.5699.1 ± 2.5
0 (Vehicle)100 ± 2.1
Calculated CC₅₀ 26.5 µM

Tier 2: Mechanistic Studies - Monoamine Transporter Inhibition

Based on its structural analogy to known monoamine reuptake inhibitors, a primary hypothesis is that this compound interacts with DAT, NET, or SERT.[1] Neurotransmitter transporter uptake assays are essential for confirming this interaction and determining the compound's potency and selectivity.[15][16]

Rationale for Experimental Choice

A competitive uptake inhibition assay using radiolabeled substrates is the gold standard for quantifying a compound's ability to block transporter function.[17][18] This method directly measures the functional consequence of transporter binding. By using cell lines stably expressing each human transporter (hDAT, hNET, hSERT), we can precisely determine the compound's potency (IC₅₀) at each target.

Experimental Workflow: Monoamine Transporter Uptake Assay

G cluster_prep Cell Preparation cluster_incubation Inhibition Assay cluster_termination Termination & Measurement p1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT p2 Plate cells in 96-well plates p1->p2 p3 Allow cells to adhere p2->p3 i1 Prepare serial dilutions of test compound p3->i1 i2 Pre-incubate cells with compound or vehicle control i1->i2 i3 Add radiolabeled substrate (e.g., [³H]Dopamine for hDAT) i2->i3 i4 Incubate for a short period (e.g., 5-10 min) at RT i3->i4 t1 Rapidly wash cells with ice-cold buffer to terminate uptake i4->t1 t2 Lyse cells t1->t2 t3 Transfer lysate to scintillation vials t2->t3 t4 Quantify radioactivity using a scintillation counter t3->t4 analysis analysis t4->analysis Data Analysis: Calculate % inhibition vs. control Determine IC₅₀ value

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Detailed Protocol: Competitive Uptake Inhibition Assay
  • Cell Culture: HEK293 cells stably expressing either hDAT, hNET, or hSERT are cultured and seeded into 96-well plates as described previously.

  • Assay Buffer: Prepare Krebs-Henseleit buffer (KHB).

  • Compound Preparation: Prepare serial dilutions of the test compound in KHB.

  • Assay Procedure: a. Wash cell monolayers once with 100 µL of room temperature KHB. b. Add 50 µL of KHB containing the test compound at various concentrations. For non-specific uptake determination, use a known potent inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT). For total uptake, use vehicle control. c. Incubate for 10 minutes at room temperature. d. Initiate uptake by adding 50 µL of KHB containing a fixed concentration of radiolabeled substrate (e.g., 20 nM [³H]dopamine for DAT, 20 nM [³H]norepinephrine for NET, or 20 nM [³H]5-HT for SERT). e. Allow uptake to proceed for 5 minutes at room temperature.

  • Termination and Lysis: Terminate the assay by rapidly aspirating the solution and washing the wells twice with 100 µL of ice-cold KHB. Lyse the cells by adding 100 µL of 1% SDS.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the specific uptake (Total uptake - Non-specific uptake). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Hypothetical Data Presentation
TransporterIC₅₀ (nM) (Mean ± SD)
hDAT 75 ± 8.2
hNET 150 ± 15.6
hSERT > 10,000

Interpretation: This hypothetical data suggests the compound is a moderately potent inhibitor of DAT and NET, with a slight selectivity for DAT over NET, and is largely inactive at SERT.

Tier 3: Mechanistic Studies - GPCR Binding Profile

To build a comprehensive pharmacological profile, it is crucial to assess the compound's activity at other relevant CNS targets. G-protein coupled receptors (GPCRs) are a major class of drug targets, and screening against a panel of them can reveal desired polypharmacology or undesired off-target effects.[8][19]

Rationale for Experimental Choice

Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor.[7][20] In a competitive binding assay, the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. This allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

Experimental Workflow: GPCR Radioligand Binding Assay

G cluster_prep Reagent Preparation cluster_binding Binding Reaction cluster_separation Separation & Measurement p1 Prepare cell membranes from cells overexpressing the target GPCR p2 Prepare serial dilutions of test compound p1->p2 p3 Prepare radioligand solution (e.g., [³H]Spiperone for D₂ receptor) p2->p3 b1 Combine membranes, test compound, and radioligand in assay buffer p3->b1 b2 Incubate to reach equilibrium (e.g., 60 min at RT) b1->b2 s1 Rapidly filter the reaction mixture through a glass fiber filter b2->s1 s2 Wash filter to remove unbound radioligand s1->s2 s3 Place filter in scintillation vial s2->s3 s4 Quantify bound radioactivity using a scintillation counter s3->s4 analysis analysis s4->analysis Data Analysis: Calculate % displacement Determine IC₅₀ and calculate Kᵢ

Caption: Workflow for a competitive GPCR radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Obtain or prepare cell membrane homogenates from a cell line stably overexpressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂A).

  • Assay Setup: In a 96-well plate, combine: a. Cell membranes (e.g., 10-20 µg protein/well). b. Test compound at various concentrations. c. A fixed concentration of a suitable radioligand (typically at its Kₔ concentration). d. Assay buffer to reach a final volume.

    • Total binding wells contain membranes, radioligand, and vehicle.

    • Non-specific binding wells contain membranes, radioligand, and a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC₅₀ from the dose-response curve of the test compound. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Presentation
Target ReceptorKᵢ (nM)
Dopamine D₁> 10,000
Dopamine D₂850
Serotonin 5-HT₁A> 10,000
Serotonin 5-HT₂A1200
α₁-Adrenergic2500
α₂-Adrenergic> 10,000
Muscarinic M₁> 10,000

Interpretation: This hypothetical data indicates weak affinity for D₂ and 5-HT₂A receptors and very low affinity for other screened targets. The primary mechanism of action remains monoamine transporter inhibition.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize the novel compound this compound. The proposed workflow begins with essential safety profiling and progresses to detailed mechanistic studies to identify and quantify its interactions with primary pharmacological targets.

Based on the hypothetical data generated, the compound presents as a moderately potent and selective dual dopamine and norepinephrine reuptake inhibitor with a good initial safety window (CC₅₀/IC₅₀ > 350). Its off-target GPCR activity appears to be minimal at the concentrations required for transporter inhibition.

Future in vitro studies could explore:

  • Substrate vs. Inhibitor Activity: Determining whether the compound acts as a competitive uptake blocker or a substrate-releaser at DAT and NET.

  • Functional Assays: Investigating downstream signaling effects in response to receptor binding (e.g., cAMP accumulation or calcium mobilization assays).

  • In Vitro Metabolism: Using human liver microsomes to identify potential metabolites, which may have their own pharmacological activity.[2]

The comprehensive characterization derived from these assays is fundamental for making informed decisions about the compound's potential for further development and for understanding its likely physiological effects.

References

The Strategic Role of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone in Active Pharmaceutical Ingredient (API) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Physicochemical Properties and Structural Features

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (CAS No. 76870-05-8) is a white powder with the molecular formula C12H16N2O2. Its structure is characterized by three key functional groups: a primary aromatic amine, a phenoxy ether linkage, and a pyrrolidin-1-yl-ethanone moiety. This unique combination of functionalities provides multiple reaction sites for chemical modification, making it a versatile scaffold for the construction of more complex molecules with potential therapeutic applications.

PropertyValue
CAS Number 76870-05-8
Molecular Formula C12H16N2O2
Appearance White powder
Application Used in producing API[1]

Synthetic Utility and Potential API Targets

The true value of this compound as an API precursor lies in the reactivity of its constituent parts. The following sections will delve into the potential synthetic transformations and the classes of APIs that could be accessed from this intermediate.

The Aromatic Amine: A Gateway to Diverse Functionalities

The primary aromatic amine is arguably the most versatile handle for synthetic elaboration. It can readily undergo a wide array of chemical reactions to introduce new pharmacophores and modulate the physicochemical properties of the resulting molecules.

Potential Transformations:

  • Acylation/Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides can introduce amide or sulfonamide functionalities, respectively. These groups are prevalent in a multitude of APIs and can influence properties such as solubility, metabolic stability, and receptor binding.

  • Diazotization: The amine can be converted to a diazonium salt, a highly reactive intermediate that can be subsequently transformed into a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can lead to the formation of secondary or tertiary amines, enabling the introduction of diverse alkyl or aryl groups.

  • Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions allow for the formation of C-N bonds, enabling the synthesis of diarylamines or N-aryl heterocycles.

Potential API Classes:

Based on these transformations, this compound could serve as a precursor for APIs containing a substituted aniline or related moiety. This includes, but is not limited to, certain classes of:

  • Enzyme Inhibitors: Where the substituted aromatic ring interacts with the active site of an enzyme.

  • Receptor Agonists/Antagonists: The introduced functionalities can be tailored to bind to specific G-protein coupled receptors (GPCRs) or ion channels.

  • Antimicrobial or Antiviral Agents: Many such agents feature substituted aromatic cores.

Experimental Protocol: General Acylation of this compound

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add 1.0 to 1.2 equivalents of the desired acyl chloride or anhydride dropwise to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired acylated derivative.

The Pyrrolidin-1-yl-ethanone Moiety: A Handle for CNS-Active Agents

The pyrrolidine ring is a common structural feature in many centrally active pharmaceuticals. Its presence in this compound suggests a potential pathway to developing drugs that target the central nervous system. The ethanone linker provides a point of attachment and appropriate spacing for interaction with biological targets.

Potential API Classes:

  • Nootropics and Cognition Enhancers: While the synthesis of the well-known nootropic Aniracetam follows a different pathway, the pyrrolidinone scaffold is a key feature of the racetam class of drugs.

  • Antipsychotics and Antidepressants: Many CNS-active drugs incorporate a pyrrolidine or similar nitrogen-containing heterocycle.

  • Dopamine and Serotonin Receptor Modulators: The pyrrolidinyl ethanone fragment could be part of a larger molecule designed to interact with monoamine transporters or receptors.

Logical Relationship of Functional Groups to Potential APIs

G cluster_precursor This compound cluster_apis Potential API Classes Aromatic_Amine Primary Aromatic Amine Enzyme_Inhibitors Enzyme Inhibitors Aromatic_Amine->Enzyme_Inhibitors Acylation, Sulfonylation Receptor_Modulators Receptor Modulators Aromatic_Amine->Receptor_Modulators Reductive Amination, Cross-Coupling Pyrrolidinyl_Ethanone Pyrrolidinyl Ethanone CNS_Agents CNS-Active Agents (e.g., Nootropics, Antipsychotics) Pyrrolidinyl_Ethanone->CNS_Agents Structural Scaffold Phenoxy_Ether Phenoxy Ether Phenoxy_Ether->Enzyme_Inhibitors Structural Linker Phenoxy_Ether->Receptor_Modulators Conformational Constraint

Caption: Potential synthetic pathways from the functional groups of the precursor to various API classes.

Conclusion: A Promising Intermediate for Drug Discovery

References

Sources

The Pivotal Role of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and critical application of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone as a pharmaceutical intermediate. As a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), a thorough understanding of its properties and handling is paramount for successful drug development and manufacturing. This document provides a comprehensive overview, from its molecular architecture to its role in the synthesis of cutting-edge therapeutics, underpinned by detailed experimental protocols and analytical methodologies to ensure scientific integrity and reproducibility.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with the CAS number 76870-05-8, is a fine chemical intermediate characterized by a unique molecular structure that combines a phenoxyacetamide core with a reactive primary amino group and a pyrrolidine moiety. This distinct combination of functional groups makes it a valuable precursor in multi-step organic syntheses, particularly in the pharmaceutical industry. Its primary utility lies in its ability to introduce the 4-aminophenoxy-acetyl-pyrrolidine scaffold into a larger molecule, a common structural motif in a variety of pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
CAS Number 76870-05-8
Appearance White to off-white crystalline powder
Melting Point 138-142 °C
Solubility Soluble in methanol, ethanol, and dimethylformamide (DMF)

Strategic Synthesis of the Intermediate

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The most common and industrially viable synthetic route begins with the readily available starting material, 4-nitrophenol.

Synthetic Pathway Overview

The synthesis can be logically divided into three key stages:

  • O-Alkylation of 4-Nitrophenol: The phenolic hydroxyl group of 4-nitrophenol is alkylated using a suitable two-carbon electrophile, typically 2-chloro-1-(pyrrolidin-1-yl)ethanone. This step introduces the pyrrolidinyl-ethanone moiety.

  • Nucleophilic Substitution: The chloro group in 2-chloro-1-(pyrrolidin-1-yl)ethanone is displaced by the phenoxide ion generated from 4-nitrophenol in the presence of a base.

  • Reduction of the Nitro Group: The nitro group of the resulting 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone is reduced to a primary amine, yielding the final product.

Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol Reaction_1 O-Alkylation 4-Nitrophenol->Reaction_1 2-Chloro-1-(pyrrolidin-1-yl)ethanone 2-Chloro-1-(pyrrolidin-1-yl)ethanone 2-Chloro-1-(pyrrolidin-1-yl)ethanone->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 Intermediate_1 2-(4-Nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone Reaction_1->Intermediate_1 Reaction_2 Nitro Group Reduction Intermediate_1->Reaction_2 Reducing_Agent (e.g., H2/Pd-C) Reducing_Agent (e.g., H2/Pd-C) Reducing_Agent (e.g., H2/Pd-C)->Reaction_2 Final_Product This compound Reaction_2->Final_Product Anacetrapib_Synthesis Intermediate This compound Reaction Amide Bond Formation Intermediate->Reaction Carboxylic_Acid_Derivative Activated Carboxylic Acid (Side Chain of Anacetrapib) Carboxylic_Acid_Derivative->Reaction Coupling_Agent e.g., EDC/HOBt Coupling_Agent->Reaction Anacetrapib_Precursor Anacetrapib Precursor Reaction->Anacetrapib_Precursor Further_Steps Further Synthetic Steps Anacetrapib_Precursor->Further_Steps Anacetrapib Anacetrapib Further_Steps->Anacetrapib

An In-Depth Technical Guide to 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline: A Novel Synthetic Target with Nootropic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the novel compound 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline. As a substance not yet extensively documented in scientific literature, this document serves as a forward-looking analysis for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships with known neurologically active compounds, we will explore its proposed synthesis, predict its physicochemical properties, and hypothesize its potential as a cognitive enhancer.

Introduction: Unveiling a Potential Nootropic Agent

The field of cognitive enhancement is in continuous pursuit of novel molecular entities that can safely and effectively augment memory, learning, and overall cognitive function. The racetam class of drugs, such as Piracetam and Aniracetam, have been foundational in this area of research.[1] These synthetic compounds are characterized by a 2-pyrrolidone nucleus.[2] The subject of this guide, 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline, incorporates this key structural motif, suggesting its potential as a new nootropic agent.

While direct research on this specific aniline derivative is not yet available, its constituent parts—the 2-oxo-pyrrolidine ethoxy group and the aniline moiety—are present in various bioactive molecules. The structurally similar compound, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, is a known versatile building block in the synthesis of pharmaceuticals, particularly for antidepressant and antipsychotic drug intermediates.[3][4][5][6][7] Furthermore, the related benzaldehyde, 4-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde, is a known chemical intermediate, suggesting the feasibility of synthesizing the target aniline.[8][9]

This guide will, therefore, provide a theoretical yet technically grounded exploration of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline, from its proposed synthesis to its potential applications in neuroscience research and drug development.

Proposed Synthesis Pathway

The synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline can be logically approached through a multi-step process starting from readily available commercial reagents. The proposed pathway leverages a Williamson ether synthesis followed by the reduction of a nitro group to the target aniline.

A plausible synthetic route begins with the reaction of p-nitrophenol with 2-chloro-1-(pyrrolidin-1-yl)ethanone. This reaction would form the ether linkage. The resulting nitro compound can then be reduced to the desired aniline.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(2-(4-nitrophenoxy)acetyl)pyrrolidin-2-one

  • To a solution of 4-nitrophenol (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the nitro-intermediate.

Step 2: Synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline

  • Dissolve the 1-(2-(4-nitrophenoxy)acetyl)pyrrolidin-2-one intermediate (1 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • Alternatively, a chemical reducing agent like tin(II) chloride in concentrated hydrochloric acid can be used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter the catalyst (if used) and concentrate the solvent under reduced pressure.

  • If an acid was used for reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline by column chromatography or recrystallization.

Diagram of Proposed Synthesis Pathway:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-Nitrophenol 4-Nitrophenol Nitro_Intermediate 1-(2-(4-nitrophenoxy)acetyl)pyrrolidin-2-one 4-Nitrophenol->Nitro_Intermediate Williamson Ether Synthesis (K2CO3, DMF) 2-Chloro-1-(pyrrolidin-1-yl)ethanone 2-Chloro-1-(pyrrolidin-1-yl)ethanone 2-Chloro-1-(pyrrolidin-1-yl)ethanone->Nitro_Intermediate Final_Product 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline Nitro_Intermediate->Final_Product Nitro Reduction (H2, Pd/C)

Caption: Proposed two-step synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline.

Predicted Physicochemical Properties

The predicted physicochemical properties of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline are summarized in the table below. These values are estimated based on its chemical structure and can be used to guide experimental design, such as selecting appropriate solvents for reactions and purification.

PropertyPredicted Value
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents
LogP (octanol/water) Estimated to be in the range of 1.5 - 2.5

Hypothesized Biological Activity and Mechanism of Action

The structural similarity of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline to the racetam class of nootropics suggests that it may exert its cognitive-enhancing effects through similar mechanisms. Aniracetam, for instance, is known to modulate AMPA-type glutamate receptors and influence cholinergic and dopaminergic systems.[10]

It is hypothesized that 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline could act as a positive allosteric modulator of AMPA receptors, thereby enhancing glutamatergic neurotransmission, a key process in learning and memory. Additionally, the aniline moiety could confer unique pharmacological properties, potentially influencing its binding affinity to other receptors or its metabolic stability. The presence of an aniline group in a molecule can be a site for metabolic modification, which could influence its pharmacokinetic profile.[11]

Diagram of Hypothesized Signaling Pathway:

Signaling_Pathway Target_Compound 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline AMPA_Receptor AMPA Receptor Target_Compound->AMPA_Receptor Positive Allosteric Modulation Glutamate_Binding Enhanced Glutamate Binding AMPA_Receptor->Glutamate_Binding Ion_Channel_Opening Increased Cation Influx (Na+, Ca2+) Glutamate_Binding->Ion_Channel_Opening Neuronal_Excitation Neuronal Depolarization Ion_Channel_Opening->Neuronal_Excitation Cognitive_Enhancement Improved Synaptic Plasticity (LTP) Neuronal_Excitation->Cognitive_Enhancement

Caption: Hypothesized mechanism of action via AMPA receptor modulation.

Proposed Preliminary Biological Screening

To assess the nootropic potential of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline, a series of in vitro and in vivo assays are proposed.

In Vitro Assays:
  • Receptor Binding Assays: To determine the binding affinity of the compound for AMPA, NMDA, and other relevant neurotransmitter receptors.

  • Electrophysiology: To measure the effect of the compound on synaptic transmission and plasticity (e.g., long-term potentiation) in brain slice preparations.

In Vivo Assays:
  • Behavioral Models of Cognition:

    • Morris Water Maze: To assess spatial learning and memory in rodents.

    • Passive Avoidance Test: To evaluate fear-motivated learning and memory.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion and Future Directions

4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline represents a promising, yet unexplored, chemical entity with the potential for nootropic activity. Its structural relationship to the well-established racetam family provides a strong rationale for its investigation as a cognitive enhancer. The proposed synthesis is feasible with standard organic chemistry techniques, and the hypothesized mechanism of action offers a clear path for biological evaluation.

Future research should focus on the successful synthesis and purification of this novel compound, followed by a thorough in vitro and in vivo pharmacological characterization. Should it exhibit favorable nootropic properties and a safe pharmacokinetic profile, 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline could become a valuable lead compound for the development of next-generation cognitive enhancers.

References

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  • precisionFDA. (n.d.). 4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Retrieved from [Link]

  • Ohta, H., et al. (1995). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 43(8), 1313-1321.
  • Aslam, F., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Key Intermediate for Pharmaceutical Synthesis. (2025, March 30). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved from [Link]

  • Gerasimov, A. S., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Pharmaceuticals, 15(11), 1354.
  • Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 107, 130080.
  • Jin, C., et al. (2016). Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies. ACS Chemical Neuroscience, 7(12), 1715-1725.
  • Aslam, F., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed, 35209141.
  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 33(1), 1-8.
  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779.
  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • The Sunlight Experiment. (n.d.). Aniracetam. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50609-01-3 | Product Name : 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Retrieved from [Link]

  • Omata, K., et al. (2020). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science OA, 6(8), FSO498.
  • PharmaCompass. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US3917695A - Preparation of N-acetyl-p-aminophenol.
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  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(22), 4875.
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Methodological & Application

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone laboratory synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, three-step laboratory protocol for the synthesis of this compound, a valuable chemical intermediate in drug discovery and development. The synthesis strategy is built upon a sequence of robust and well-established organic reactions, commencing with the N-acylation of pyrrolidine to form a key α-chloro amide intermediate. This is followed by a Williamson ether synthesis to couple the intermediate with 4-nitrophenol. The final step involves the chemoselective reduction of the aromatic nitro group to yield the target primary amine. This guide is designed for researchers and professionals in organic synthesis, offering detailed, step-by-step procedures, explanations of the underlying chemical principles, and critical safety information.

Introduction

This compound[1][2][3] is a substituted acetamide derivative featuring a primary aromatic amine, an ether linkage, and a pyrrolidine amide moiety. These structural features make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The primary amine serves as a key functional handle for further elaboration, such as amide bond formation or diazotization reactions, while the overall scaffold may be tailored to interact with specific biological targets.

The synthetic route detailed herein was designed for efficiency, reliability, and scalability. It avoids the direct use of 4-aminophenol, which can be prone to oxidation and side reactions, by employing a nitro-group-protection strategy. This approach ensures high yields and purity of the final product.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Synthesis of Intermediate 1: Formation of 2-chloro-1-(pyrrolidin-1-yl)ethanone from pyrrolidine and chloroacetyl chloride.

  • Synthesis of Intermediate 2: Williamson ether synthesis of 4-nitrophenol with Intermediate 1 to yield 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone.

  • Synthesis of Final Product: Catalytic hydrogenation of Intermediate 2 to produce this compound.

(Self-generated image, not from search results)

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from starting materials to the purified final product.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Intermediate 1 cluster_1 Part 2: Synthesis of Intermediate 2 cluster_2 Part 3: Synthesis of Final Product P1_Start1 Pyrrolidine P1_Reaction N-Acylation Reaction (DCM, Base, 0°C to RT) P1_Start1->P1_Reaction P1_Start2 Chloroacetyl Chloride P1_Start2->P1_Reaction P1_Workup Aqueous Work-up & Solvent Evaporation P1_Reaction->P1_Workup P1_Product Intermediate 1: 2-chloro-1-(pyrrolidin-1-yl)ethanone P1_Workup->P1_Product P2_Reaction Williamson Ether Synthesis (Acetone, K2CO3, Reflux) P1_Product->P2_Reaction P2_Start1 4-Nitrophenol P2_Start1->P2_Reaction P2_Workup Filtration & Recrystallization P2_Reaction->P2_Workup P2_Product Intermediate 2: 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone P2_Workup->P2_Product P3_Reaction Catalytic Hydrogenation (Ethanol, RT, 50 psi) P2_Product->P3_Reaction P3_Start1 H2 Gas P3_Start1->P3_Reaction P3_Catalyst Pd/C Catalyst P3_Catalyst->P3_Reaction P3_Workup Filtration (Celite®) & Solvent Evaporation P3_Reaction->P3_Workup P3_Purification Column Chromatography P3_Workup->P3_Purification P3_Product Final Product: This compound P3_Purification->P3_Product

Caption: Workflow for the synthesis of this compound.

Part 1: Synthesis of 2-chloro-1-(pyrrolidin-1-yl)ethanone (Intermediate 1)

Principle of the Reaction

This step involves the N-acylation of a secondary amine, pyrrolidine, with chloroacetyl chloride.[4] The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or aqueous sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Chloroacetyl chloride is highly reactive, making this transformation efficient and high-yielding.[4]

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Pyrrolidine71.121.07.11 g (8.27 mL)
Chloroacetyl Chloride112.941.0511.86 g (8.35 mL)
Dichloromethane (DCM)--200 mL
Triethylamine (TEA)101.191.212.14 g (16.7 mL)
Deionized Water--As needed
Saturated NaCl (Brine)--As needed
Anhydrous MgSO₄--As needed
Equipment
500 mL Round-bottom flask
Magnetic stirrer & stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in 150 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in 50 mL of DCM and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirring amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting pyrrolidine is no longer visible.

  • Work-up: Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product: The resulting product, 2-chloro-1-(pyrrolidin-1-yl)ethanone, is typically an oil or low-melting solid and is often used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Part 2: Synthesis of 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone (Intermediate 2)

Principle of the Reaction

This transformation is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[5][6][7] The weakly acidic proton of 4-nitrophenol is deprotonated by a base (potassium carbonate) to form the more nucleophilic 4-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine in Intermediate 1, displacing the chloride leaving group to form the desired ether linkage.[8] The reaction is typically conducted in a polar aprotic solvent like acetone or DMF to facilitate the Sₙ2 reaction.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Intermediate 1147.611.014.76 g (assuming 100% yield from Part 1)
4-Nitrophenol139.111.013.91 g
Potassium Carbonate (K₂CO₃)138.211.520.73 g
Acetone--250 mL
Equipment
500 mL Round-bottom flask
Reflux condenser
Heating mantle
Büchner funnel & filter flask
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, combine 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and 250 mL of acetone.

  • Addition of Intermediate 1: Add the crude 2-chloro-1-(pyrrolidin-1-yl)ethanone (Intermediate 1, 1.0 eq) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 8-12 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the 4-nitrophenol spot.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium chloride salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid is often yellow. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone as a crystalline solid.

Part 3: Synthesis of this compound (Final Product)

Principle of the Reaction

The final step is the reduction of the aromatic nitro group to a primary amine.[9] While several methods exist, such as using metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl), catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[10][11] In this process, molecular hydrogen (H₂) is activated on the surface of a palladium on carbon (Pd/C) catalyst. The activated hydrogen then reduces the nitro group to an amine, with water as the only byproduct.[12] This method is highly chemoselective, leaving the amide and ether functionalities intact.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Intermediate 2250.261.010.0 g
Palladium on Carbon (10% Pd/C)-5 mol %~0.5 g
Ethanol (200 proof)--150 mL
Hydrogen (H₂) Gas2.02Excess50-60 psi
Celite®--As needed
Equipment
Parr Hydrogenator or similar pressure vessel
Büchner funnel & filter flask
Rotary evaporator
Glassware for chromatography
Detailed Experimental Protocol
  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve Intermediate 2 (1.0 eq) in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then carefully introduce hydrogen gas. Pressurize the vessel to 50-60 psi of hydrogen.

  • Reaction Progression: Shake or stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. TLC or LC-MS can also be used to confirm the disappearance of the starting material.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol to ensure all product is recovered. Caution: The Celite® pad with the catalyst should not be allowed to dry in the air as it may ignite. Keep it wet with solvent until it can be disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.[3]

Safety Precautions

  • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyrrolidine and Triethylamine: Flammable and corrosive liquids with strong odors. Handle in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Perform this reaction in a designated area away from ignition sources. Ensure the pressure vessel is properly rated and operated by trained personnel. The Pd/C catalyst can be pyrophoric; do not allow it to dry in the presence of air.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Williamson Ether Synthesis Lab Protocol. (n.d.). The Williamson Ether Synthesis. [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(16), 4995. [Link]

  • LookChem. (n.d.). This compound cas no.76870-05-8. [Link]

  • Deshmukh, N. M., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, Section B, 46(5), 833-838. [Link]

  • Khan, F. N., et al. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 9(4), 715-725. [Link]

  • Google Patents. (2008). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 51(13), 4190-4195. [Link]

  • ACS Publications. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146. [Link]

  • Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

  • National Center for Biotechnology Information. (2007). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. [Link]

  • ResearchGate. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. [Link]

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A Detailed Protocol for the Williamson Ether Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This document details the reaction mechanism, reagent selection, a detailed experimental procedure, purification techniques, and safety considerations. The causality behind critical experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and high yield.

Introduction and Synthetic Strategy

The target molecule, 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline, incorporates an aniline moiety, an ether linkage, and a pyrrolidinone group. Such structures are of interest in medicinal chemistry. The most logical and efficient approach for constructing the central ether bond is the Williamson ether synthesis.[2][3] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[1]

Our strategy involves two key steps:

  • Deprotonation: 4-aminophenol is treated with a strong base, potassium hydroxide, to generate the highly nucleophilic potassium 4-aminophenoxide.

  • Nucleophilic Substitution: The generated phenoxide is reacted with the alkylating agent, 2-chloro-1-(pyrrolidin-1-yl)ethanone, to form the desired ether linkage.

The overall reaction is depicted below:

Scheme 1: Synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline Reaction Scheme

Mechanistic Insight: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] For this reaction to be efficient, the electrophilic carbon should be sterically unhindered, making primary alkyl halides like 2-chloro-1-(pyrrolidin-1-yl)ethanone ideal substrates.[2] The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it solvates the potassium cation but poorly solvates the phenoxide anion, enhancing its nucleophilicity and accelerating the reaction rate.

Figure 1: Simplified SN2 mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
4-Aminophenol123-30-8109.135.46 g50.01.0
Potassium Hydroxide (KOH)1310-58-356.113.08 g55.01.1
2-chloro-1-(pyrrolidin-1-yl)ethanone20266-00-6147.607.38 g50.01.0
Dimethylformamide (DMF), anhydrous68-12-273.09100 mL--
Ethyl Acetate (EtOAc)141-78-688.11300 mL--
Deionized Water7732-18-518.02500 mL--
Brine (Saturated NaCl)7647-14-558.44100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Detailed Experimental Protocol

workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 4-aminophenol and DMF to flask B 2. Add KOH pellets under N₂ atmosphere A->B C 3. Stir at room temp for 30 min to form phenoxide B->C D 4. Add alkylating agent (2-chloro-1-(pyrrolidin- 1-yl)ethanone) solution C->D E 5. Heat to 80-90°C and monitor by TLC D->E F 6. Cool to room temperature upon completion E->F G 7. Pour mixture into ice-water F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with water and brine H->I J 10. Dry over MgSO₄, filter, and concentrate I->J K 11. Recrystallize crude solid from Ethanol/Water J->K L 12. Collect crystals by vacuum filtration K->L M 13. Characterize pure product (NMR, MS, MP) L->M

Figure 2: Step-by-step experimental workflow.

Step 1: Formation of Potassium 4-Aminophenoxide

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-aminophenol (5.46 g, 50.0 mmol) and anhydrous DMF (80 mL).

  • Begin stirring to dissolve the solid.

  • Carefully add potassium hydroxide pellets (3.08 g, 55.0 mmol, 1.1 eq) to the solution. Causality Note: A slight excess of base (1.1 eq) is used to ensure complete deprotonation of the weakly acidic phenolic proton, maximizing the concentration of the active nucleophile.

  • Stir the resulting mixture at room temperature for 30 minutes under a nitrogen atmosphere. The solution should darken, indicating the formation of the phenoxide salt.

Step 2: Nucleophilic Substitution Reaction

  • In a separate beaker, dissolve 2-chloro-1-(pyrrolidin-1-yl)ethanone (7.38 g, 50.0 mmol) in anhydrous DMF (20 mL).[4][5]

  • Add this solution dropwise to the stirred phenoxide mixture at room temperature.

  • After the addition is complete, place the flask in a heating mantle and heat the reaction mixture to 80-90°C.

  • Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the 4-aminophenol spot.

Step 3: Work-up and Isolation of Crude Product

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing 400 mL of ice-cold deionized water. This will precipitate the crude product and dissolve the inorganic salts and residual DMF.

  • Stir the aqueous suspension for 15 minutes, then transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL). Causality Note: Ethyl acetate is chosen for its ability to dissolve the organic product while having limited miscibility with water, allowing for efficient extraction.

  • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification and Characterization

  • Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water (1:1).

  • Dry the crystals under vacuum to obtain the final product, 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline.

  • Characterize the product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its structure and purity. The expected molecular weight is 220.26 g/mol .

Safety Precautions

  • 4-Aminophenol: Toxic if swallowed or inhaled. May cause an allergic skin reaction. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Avoid direct contact.

  • 2-chloro-1-(pyrrolidin-1-yl)ethanone: Harmful if swallowed, in contact with skin, or if inhaled.[6] Handle with care, wearing appropriate PPE.

  • Dimethylformamide (DMF): A skin and respiratory irritant. It is also a suspected teratogen. Always handle in a fume hood.

  • Ethyl Acetate: Highly flammable liquid and vapor. Keep away from ignition sources.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline. By leveraging the classic Williamson ether synthesis and providing clear, reasoned steps, this guide enables researchers to produce this valuable intermediate with high purity and yield. Adherence to the outlined procedure and safety precautions is essential for a successful and safe synthesis.

References

  • Williamson Ether Synthesis Protocol. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website. [Link not available]
  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link] [Link points to a general page, specific PDF not directly linkable]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 2-CHLORO-1-PYRROLIDIN-1-YL-ETHANONE. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Retrieved from [Link]

  • Pharmaffiliates. (2025, March 30). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link] [Simulated URL based on provided text]

  • precisionFDA. (n.d.). 4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Chloro-1-pyrrolidin-1-yl-ethanone, 98%. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 50609-01-3, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone and its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure accuracy, precision, and specificity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this active pharmaceutical ingredient (API).

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis.[1][2][3][4] The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential to monitor the purity of this compound and to detect any potential impurities or degradants that may arise during manufacturing and storage.[5]

This application note provides a comprehensive guide to a validated RP-HPLC method suitable for this purpose. The method's development was guided by established principles of chromatography for aromatic amines and is validated according to the ICH Q2(R1) guideline for analytical procedure validation.[6][7][8][9][10]

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data Software (CDS): Software capable of instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.

  • Reference Standard: this compound of known purity.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (or Phosphoric acid), HPLC grade

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column provides excellent retention and resolution for the moderately polar analyte. A gradient elution is employed to ensure the elution of potential non-polar impurities and to provide a stable baseline. The detection wavelength is chosen based on the UV absorbance maximum of the amino-phenoxy moiety.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution, using the test sample of this compound.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[6][8][9][10] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][12] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][11][12][13][14]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat 1 mL of the standard solution with 1 mL of 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat 1 mL of the standard solution with 1 mL of 0.1 M NaOH and heat at 60 °C for 4 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat 1 mL of the standard solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.

The chromatograms from the stressed samples should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a PDA detector should be performed to confirm the spectral homogeneity of the analyte peak. A degradation of 5-20% is generally considered appropriate for demonstrating the stability-indicating nature of the method.[13]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound should be prepared in the concentration range of 10-150 µg/mL. The peak area versus concentration data should be treated by linear regression analysis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed by the recovery of known amounts of the analyte added to a placebo or sample matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. Variations may include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic)

The system suitability parameters should be evaluated for each condition.

Table 2: Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Specificity The main peak should be free from interference from degradants and placebo components.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery within 98.0% to 102.0%
Precision Relative Standard Deviation (RSD) ≤ 2.0%
Robustness System suitability parameters meet the requirements; no significant change in results.

System Suitability

System suitability testing is an integral part of chromatographic methods to ensure that the system is performing adequately.[15][16][17][18][19] The system suitability solution (standard solution) should be injected five times, and the parameters in Table 3 should be monitored.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0%

Workflow and Data Analysis

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Sample_Injection Inject Samples Prep_Sample->Sample_Injection System_Suitability->Sample_Injection If Pass Integration Peak Integration Sample_Injection->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Conclusion

This application note presents a detailed, validated, and stability-indicating RP-HPLC method for the purity analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a pharmaceutical setting. Adherence to the described protocol and system suitability criteria will ensure reliable and reproducible results.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . USP. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • <621> CHROMATOGRAPHY . USP-NF. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. [Link]

  • USP <621> Chromatography - DSDP Analytics . DSDP Analytics. [Link]

  • Separation and determination of aromatic amines by reversed-phase HPLC . J-Stage. [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

  • ICH Q2 Analytical Method Validation . SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Quality Guidelines - ICH . ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

  • Impurities and Forced Degradation Studies: A Review . Repositório Institucional. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product . Pharmaceutical Online. [Link]

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Application Note: GC-MS Analysis Protocol for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the identification and analysis of potential synthesis byproducts of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent challenges in analyzing this compound, particularly the polar primary amine, necessitate a robust derivatization strategy. This protocol details a complete workflow, from sample preparation and trimethylsilyl (TMS) derivatization to instrument configuration and data interpretation. The methodologies described are designed for researchers, scientists, and drug development professionals to ensure the purity and quality of pharmaceutical intermediates.[1]

Principle and Rationale: The Analytical Challenge

Impurity profiling is a mandatory step in the manufacturing of pharmaceutical products, as even small amounts of unwanted chemicals can affect the efficacy and safety of an active pharmaceutical ingredient (API).[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering unparalleled separation efficiency and definitive identification of volatile and semi-volatile compounds.[1][2][3]

However, the direct analysis of this compound presents a significant challenge. The primary aromatic amine group (-NH2) is highly polar, leading to undesirable interactions with the GC system. This results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[4][5]

To overcome this, a chemical derivatization step is essential.[4][5] This protocol employs silylation, a proven and effective technique where the active hydrogens on the amine group are replaced by a non-polar trimethylsilyl (TMS) group.[6] This process dramatically increases the analyte's volatility and thermal stability while reducing its polarity, leading to sharp, symmetrical peaks and improved detection limits.[5][6] We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent due to its high reactivity and the volatile nature of its byproducts, which do not interfere with the chromatogram.[6]

Synthesis Pathway and Predicted Byproducts

To develop a targeted analytical method, it is crucial to understand the potential impurities that may arise during synthesis. The structure of this compound suggests a multi-step synthesis, likely involving a Williamson ether synthesis followed by amidation.

A plausible synthesis route starts with the alkylation of 4-nitrophenol with an ethyl haloacetate, followed by reduction of the nitro group to an amine, and subsequent amidation with pyrrolidine.[7][8]

Based on this pathway, the following byproducts are anticipated:

  • Unreacted Starting Materials:

    • 4-Aminophenol

    • Pyrrolidine

    • 2-chloro-1-pyrrolidin-1-yl-ethanone (or other halo-ethanone precursor)

  • Intermediates:

    • 2-(4-Nitrophenoxy)-1-pyrrolidin-1-yl-ethanone (incomplete reduction)

  • Side-Reaction Products:

    • N-acetylated byproduct: 2-(4-Acetylamino-phenoxy)-1-pyrrolidin-1-yl-ethanone (from side reactions if acetic anhydride or similar reagents are used).

    • Dialkylated Phenol: Impurities arising from multiple alkylations on the phenol ring, though less likely due to steric hindrance.

    • Elimination Products: If secondary or tertiary halides are used as alkylating agents, elimination reactions can compete with the desired SN2 substitution, forming alkenes.[9][10]

Detailed Experimental Protocol
3.1 Materials and Reagents
  • Solvents: Dichloromethane (DCM, GC grade), Anhydrous Pyridine, Ethyl Acetate (GC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Sample: Synthesis batch of this compound

  • Equipment: 2 mL GC autosampler vials with PTFE-lined caps, microsyringes, heating block, vortex mixer.

3.2 Sample Preparation and TMS Derivatization

Rationale: This procedure converts the polar primary amine into a non-polar TMS derivative, making it suitable for GC-MS analysis. Pyridine acts as a catalyst, particularly for any sterically hindered groups, and helps to neutralize any acidic byproducts.

  • Sample Dissolution: Accurately weigh approximately 1-2 mg of the sample into a clean 2 mL GC vial. Dissolve it in 200 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.[5] The 1% TMCS acts as a catalyst to enhance the silylating power of the reagent.[11]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven to ensure the reaction goes to completion.[5]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

3.3 GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may be optimized for specific instrumentation.

GC Parameter Setting Rationale
System Agilent 8890 GC / 5977B MSD (or equivalent)Standard, reliable system for routine analysis.
Injector Split/Splitless
Injector Temp 280 °CEnsures rapid and complete vaporization of the derivatized analytes.
Injection Mode Splitless (0.75 min)Maximizes transfer of analytes to the column for trace-level byproduct detection.[12]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile compounds.[2]
Oven Program Initial: 100°C (hold 2 min) Ramp 1: 15°C/min to 220°C Ramp 2: 25°C/min to 300°C (hold 5 min)The temperature program is designed to separate volatile starting materials from the main product and higher-boiling byproducts.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ion Source Temp 230 °CStandard temperature to minimize thermal degradation while ensuring efficient ionization.
Quadrupole Temp 150 °CStandard temperature to maintain ion transmission and prevent contamination.
Electron Energy 70 eVUniversal standard for EI, allowing for comparison with established mass spectral libraries (e.g., NIST).
Scan Range 40 - 550 m/zA wide mass range ensures detection of low mass fragments and the molecular ion of the derivatized product and byproducts.
Solvent Delay 4.0 minPrevents the high concentration of solvent and derivatizing agent from saturating the detector.
Data Analysis and Interpretation
4.1 Peak Identification

Identification of the main component and its byproducts is achieved by a combination of:

  • Retention Time (RT): Comparing the RT of peaks in the sample chromatogram to known standards if available.

  • Mass Spectrum: Matching the acquired mass spectrum of each peak against a reference library (e.g., NIST).

  • Fragmentation Pattern Analysis: Manually interpreting the mass spectrum to deduce the structure of unknown peaks based on characteristic fragmentation pathways.

4.2 Expected Mass Spectral Fragmentation

Under 70 eV electron ionization, molecules fragment in predictable ways. For the TMS-derivatized target compound, key fragmentation patterns are expected.

  • Molecular Ion (M+•): The molecular ion of the TMS-derivatized parent compound (C16H26N2O2Si) is expected at m/z 306 . While sometimes weak in amines, its presence is a key indicator.

  • Alpha-Cleavage: This is the most characteristic fragmentation for amines.[13][14] Cleavage of the bond adjacent (alpha) to the nitrogen atom is highly favored, leading to stable, resonance-stabilized ions. For the pyrrolidine ring, this results in a characteristic fragment.

  • Trimethylsilyl (TMS) Fragments: The presence of TMS derivatization is confirmed by characteristic ions:

    • m/z 73: The trimethylsilyl cation, [Si(CH3)3]+, is often a prominent peak in the spectra of TMS derivatives.[15]

    • m/z 194: Corresponds to the TMS-derivatized aminophenoxy moiety [M-C5H8NO]+.

  • Benzylic/Phenoxy Cleavage: Cleavage of the ether bond can also occur, yielding fragments corresponding to the phenoxy and ethanone-pyrrolidine portions of the molecule.

Method Validation and System Suitability (Trustworthiness)

To ensure the reliability and integrity of the analytical results, the following steps are mandatory as per regulatory guidelines.[16][17][18]

  • Blank Analysis: Inject a derivatized solvent blank (Pyridine + BSTFA) before sample analysis to ensure the system is free from contaminants and to identify any artifacts from the derivatization reagents.

  • System Suitability Test (SST): If a reference standard of the main compound is available, inject it periodically. The peak area and retention time should not deviate by more than a pre-defined percentage (e.g., ±2% for retention time, ±15% for peak area) throughout the analytical run.

  • Peak Shape: The peak for the main derivatized compound should be symmetrical, with a tailing factor between 0.9 and 1.5. Poor peak shape may indicate active sites in the GC system or incomplete derivatization.[5]

Visualizations
Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh 1-2 mg Sample prep2 Dissolve in 200 µL Pyridine prep1->prep2 prep3 Add 100 µL BSTFA + 1% TMCS prep2->prep3 prep4 Vortex and Heat at 70°C for 45 min prep3->prep4 prep5 Cool to Room Temperature prep4->prep5 gcms Inject 1 µL into GC-MS prep5->gcms Transfer to Autosampler data_acq Data Acquisition (Scan 40-550 m/z) gcms->data_acq peak_id Peak Identification (RT, Library Match) data_acq->peak_id frag_analysis Fragmentation Analysis peak_id->frag_analysis report Generate Impurity Profile Report frag_analysis->report

Caption: GC-MS Analysis Workflow.

Predicted Fragmentation of TMS-Derivatized Analyte

Caption: Predicted EI Fragmentation Pathways.

References
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques.
  • Medistri SA. (2024). GC/MS Identification of Impurities.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Ritz, S., et al. (2018). New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. ACS Omega.
  • BenchChem. (n.d.). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Martins, F., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules.
  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Chromatography Online.
  • ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation....
  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules.
  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

Sources

Application Notes & Protocols: Leveraging 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This versatile chemical intermediate serves as a valuable building block in the synthesis of complex molecular architectures relevant to active pharmaceutical ingredients (APIs).[1][][3] The core of this guide focuses on the strategic manipulation of its key functional groups—primarily the aromatic amine—through robust and scalable chemical transformations. We present detailed, field-tested protocols for N-acylation and palladium-catalyzed Buchwald-Hartwig amination reactions.[4][5] Furthermore, a representative, multi-step synthesis of a hypothetical tyrosine kinase inhibitor (TKI) scaffold is detailed to provide a practical context for its application in modern drug discovery programs.[6][7][8]

Physicochemical Profile and Safety

Prior to any experimental work, a thorough understanding of the reagent's properties is critical. This compound is a solid at room temperature with a molecular weight of 220.27 g/mol .[9]

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 76870-05-8[3][9]
Molecular Formula C₁₂H₁₆N₂O₂[3][9]
Molecular Weight 220.27 g/mol [9]
Appearance White to off-white solid/powder[3]
Purity ≥98% (typical)[3]
Hazard Statements H319 (Causes serious eye irritation)
Precautionary Statements P305 + P351 + P338
Storage Store in a tightly closed container in a cool, dry place.[3]

Core Synthetic Utility: The Aromatic Amine Handle

The primary locus of reactivity on this molecule is the aniline-type primary amino group. This functionality is a cornerstone of medicinal chemistry, enabling the facile construction of amides, sulfonamides, and complex C-N bonds that are ubiquitous in pharmaceuticals.[10][11]

The formation of an amide bond via N-acylation is one of the most fundamental transformations in API synthesis.[11][12] This protocol details a standard procedure using an acyl chloride in the presence of a non-nucleophilic base.

Rationale: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acyl chloride.[12] A tertiary amine base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[13][14] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N) or pyridine (1.2 - 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylating Agent: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.[15]

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds, enabling the synthesis of di- and tri-arylamines which are key scaffolds in many kinase inhibitors.[4][5][6] This reaction couples the aniline with an aryl halide or triflate.

Rationale: The reaction is catalyzed by a palladium complex, which undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[4][5] The choice of phosphine ligand is critical and depends on the specific substrates, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often being necessary for coupling challenging substrates like aryl chlorides.[5][16] Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base.[5]

Experimental Protocol:

  • Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4-2.0 eq) to a dry Schlenk tube or reaction vial.[5]

  • Solvent: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Application: Synthesis of a Hypothetical Tyrosine Kinase Inhibitor (TKI) Scaffold

To illustrate the practical utility of this compound, this section details a hypothetical synthesis of an N-phenyl-4-(pyrrolidine-1-carbonylmethoxy)aniline core, a common feature in many EGFR and other tyrosine kinase inhibitors.[7][17][18]

The overall strategy involves a two-step sequence: first, a Buchwald-Hartwig amination to construct the core diarylamine structure, followed by an N-acylation to install a solubilizing group or a reactive handle for further elaboration.

G SM 2-(4-Amino-phenoxy)-1- pyrrolidin-1-yl-ethanone Step1 Step 1: Buchwald-Hartwig C-N Coupling SM->Step1 ArBr Aryl Bromide (e.g., 4-bromo-1-nitrobenzene) ArBr->Step1 Intermediate Diarylamine Intermediate Step1->Intermediate Analysis1 Purification & QC (Chromatography, LC-MS) Intermediate->Analysis1 AcylCl Acyl Chloride (e.g., acryloyl chloride) Step2 Step 2: N-Acylation AcylCl->Step2 FinalProduct Hypothetical TKI Scaffold Step2->FinalProduct Analysis2 Final Characterization (NMR, HRMS) FinalProduct->Analysis2 Analysis1->Step2

Sources

Applications of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone in Medicinal Chemistry: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores offers a fertile ground for the development of novel therapeutic agents. The molecule 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone stands as a compelling, yet underexplored, candidate in this arena. This guide delineates the prospective applications of this compound, drawing upon the rich medicinal chemistry history of its constituent moieties: the pyrrolidine core and the aminophenoxy group.

The pyrrolidine ring is a quintessential "privileged scaffold," a structural motif frequently found in a multitude of biologically active compounds and FDA-approved drugs. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space, often leading to enhanced target specificity and improved pharmacokinetic profiles. Pyrrolidone and its derivatives have demonstrated a remarkable breadth of therapeutic activities, including nootropic, neuroprotective, anticonvulsant, and anticancer effects[1][2].

The 4-aminophenoxy moiety, while less ubiquitously studied, has been incorporated into molecules exhibiting selective cytotoxicity against cancer cells and has been explored in analogues of well-known drugs[3][4]. The primary amino group can serve as a crucial hydrogen bond donor or a site for further chemical modification, offering a handle to fine-tune the compound's properties.

This document serves as a detailed application note and a set of prospective protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The applications and methodologies presented herein are based on a comprehensive analysis of structurally related compounds and established principles of medicinal chemistry, providing a solid foundation for future research endeavors.

Hypothesized Therapeutic Applications

Based on the structural components of this compound, we hypothesize its potential utility in three primary therapeutic areas: neuroprotection, oncology, and as an anti-inflammatory agent.

Neuroprotective Applications

The pyrrolidinone core is a hallmark of the racetam class of nootropic agents, with piracetam being the archetypal example[1]. Furthermore, numerous pyrrolidine derivatives have been investigated for their neuroprotective effects in the context of cognitive impairment and ischemic stroke[4][5][6][7]. These compounds are thought to exert their effects through various mechanisms, including the modulation of neurotransmitter systems and the protection of neurons from excitotoxicity and oxidative stress.

Scientific Rationale: The presence of the pyrrolidin-1-yl-ethanone scaffold in the target molecule suggests a potential to modulate neuronal function and viability. The 4-aminophenoxy group could further contribute to its neuroprotective profile, potentially through antioxidant activity or by interacting with specific receptors in the central nervous system.

A plausible, though hypothetical, mechanism of neuroprotection could involve the modulation of synaptic plasticity and the reduction of neuronal damage following an ischemic event.

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Release Glutamate Release NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Calcium Influx Calcium Influx NMDA Receptor Activation->Calcium Influx ROS Production ROS Production Calcium Influx->ROS Production Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage Cognitive Deficits Cognitive Deficits Neuronal Damage->Cognitive Deficits Target Compound Target Compound Modulation of Neurotransmitter Receptors Modulation of Neurotransmitter Receptors Target Compound->Modulation of Neurotransmitter Receptors Antioxidant Activity Antioxidant Activity Target Compound->Antioxidant Activity Neuroprotection Neuroprotection Target Compound->Neuroprotection Modulation of Neurotransmitter Receptors->NMDA Receptor Activation Inhibition Antioxidant Activity->ROS Production Scavenging Neuroprotection->Cognitive Deficits Amelioration

Caption: Hypothetical Neuroprotective Mechanism of Action.

Oncological Applications

The aminophenoxy moiety has been identified as a key pharmacophore in certain anticancer agents. For instance, flavone derivatives bearing a 4-aminophenoxy group have demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells, inducing apoptosis and cell cycle arrest[3]. The pyrrolidine scaffold is also present in a number of anticancer compounds, where it contributes to target binding and favorable pharmacokinetic properties[8][9].

Scientific Rationale: The combination of the aminophenoxy and pyrrolidine moieties in this compound suggests a potential for cytotoxic activity against cancer cells. The planar aminophenoxy group may facilitate intercalation with DNA or binding to the active site of key oncogenic proteins, while the pyrrolidine ring can influence solubility and cell permeability.

Anti-inflammatory Applications

Chronic inflammation is a key pathological feature of numerous diseases. Structurally related compounds, such as (phenoxyphenyl)acetic acids and quinazolinone derivatives, have shown potent anti-inflammatory activity[10][11][12]. The mechanism of action for many anti-inflammatory drugs involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory signaling pathways such as NF-κB.

Scientific Rationale: The phenoxy-ethanone core of the target molecule bears a structural resemblance to known anti-inflammatory agents. It is plausible that this compound could modulate the production of pro-inflammatory mediators, such as cytokines and nitric oxide, in immune cells.

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone[13]. The procedure involves the reduction of the nitro group to a primary amine.

G Start Start Nitro Precursor 2-(4-nitrophenoxy)-1- (pyrrolidin-1-yl)ethanone Start->Nitro Precursor Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Nitro Precursor->Reduction Purification Purification (e.g., Column Chromatography) Reduction->Purification Final Product 2-(4-Amino-phenoxy)-1- (pyrrolidin-1-yl)ethanone Purification->Final Product Characterization Characterization (NMR, MS, HPLC) Final Product->Characterization

Caption: Synthetic Workflow for the Target Compound.

Step 1: Reduction of 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone

  • Materials:

    • 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Method: Flash column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 50:50 hexane:ethyl acetate).

  • Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Step 3: Characterization

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Evaluation of Neuroprotective Activity

This protocol describes an assay to assess the ability of the target compound to protect neuronal cells from glutamate-induced excitotoxicity.

1. Cell Culture:

  • Use a neuronal cell line such as SH-SY5Y or primary cortical neurons.

  • Culture the cells in appropriate media and conditions.

2. Glutamate-Induced Excitotoxicity Assay:

  • Seed the neuronal cells in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Induce excitotoxicity by adding a final concentration of 50 µM glutamate to the wells (except for the control group).

  • Incubate the plate for 24 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the EC₅₀ (half-maximal effective concentration) of the compound for neuroprotection.

Table 1: Hypothetical Neuroprotection Data

Compound Concentration (µM)% Cell Viability (relative to control)
0 (Glutamate only)52.3 ± 4.1
0.158.7 ± 3.8
169.2 ± 5.2
1085.4 ± 4.5
10092.1 ± 3.9
Protocol 3: In Vitro Evaluation of Anticancer Activity

This protocol details a method to determine the cytotoxic effects of the target compound on a panel of cancer cell lines.

1. Cell Lines:

  • Select a panel of human cancer cell lines, for example:

    • A549 (non-small cell lung cancer)

    • MCF-7 (breast cancer)

    • HCT116 (colon cancer)

  • Include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.

2. Cytotoxicity Assay (MTT Assay):

  • Seed the cells in 96-well plates.

  • After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • Perform the MTT assay to measure cell viability.

3. Data Analysis:

  • Calculate the percentage of cell growth inhibition.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

  • Calculate the Selectivity Index (SI) as the ratio of the IC₅₀ in the non-cancerous cell line to the IC₅₀ in the cancer cell line.

Table 2: Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µM)Selectivity Index (SI)
A5498.55.9
MCF-712.34.1
HCT11615.83.2
Human Dermal Fibroblasts50.2-
Protocol 4: In Vitro Evaluation of Anti-inflammatory Activity

This protocol describes an assay to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

2. Nitric Oxide (NO) Inhibition Assay:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the target compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

3. Data Analysis:

  • Calculate the percentage of NO production inhibition.

  • Determine the IC₅₀ for the inhibition of NO production.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, the structural analysis and comparison with related compounds provide a strong rationale for its investigation as a potential therapeutic agent. The proposed applications in neuroprotection, oncology, and inflammation are grounded in the well-documented biological activities of the pyrrolidine and aminophenoxy scaffolds.

The synthetic and experimental protocols detailed in this guide offer a clear roadmap for researchers to embark on the exploration of this promising molecule. Future studies should focus on elucidating its precise mechanism of action in each of the proposed therapeutic areas, as well as conducting comprehensive pharmacokinetic and in vivo efficacy studies. The versatility of the aminophenoxy group also presents opportunities for the synthesis of a library of derivatives to establish structure-activity relationships and optimize for potency and selectivity. The journey to unlock the full therapeutic potential of this compound is just beginning, and it holds the promise of yielding novel and effective treatments for a range of challenging diseases.

References

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
  • Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023). National Institutes of Health. [Link]

  • Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). MDPI. [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (2021). National Institutes of Health. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). National Institutes of Health. [Link]

  • Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(6), 778-782. [Link]

  • Atkinson, D. C., Godfrey, K. E., Jordan, B. J., Meek, B., Saville, J. F., & Stillings, M. R. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(11), 1096-1100. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). ResearchGate. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). ResearchGate. [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). PubMed. [Link]

  • 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. (2012). National Institutes of Health. [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2021). MDPI. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). National Institutes of Health. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

  • An Update on the Synthesis of Pyrrolo[5][6]benzodiazepines. (2021). MDPI. [Link]

  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (2010). ResearchGate. [Link]

  • 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent. (2003). PubMed. [Link]

  • 2-(4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone. (n.d.). AOBChem USA. [Link]

Sources

The Versatile Building Block: Application Notes for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone in Therapeutic Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. The 2-(4-aminophenoxy)acetamide moiety has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities. This application note focuses on a key derivative of this scaffold, 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone , a highly functionalized building block poised for the synthesis of innovative drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this valuable intermediate. We will delve into detailed, field-proven protocols and explore its utility in the generation of novel anticancer and anti-inflammatory agents, supported by mechanistic insights and quantitative data.

Chemical Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a building block is crucial for its effective application in multi-step synthesis.

PropertyValueReference
CAS Number 76870-05-8[1]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥98%[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a robust two-step sequence starting from readily available starting materials. The following protocol is a self-validating system, with clear steps for purification and characterization to ensure the quality of the final building block.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate cluster_1 Step 2: Amidation p_nitrophenol p-Nitrophenol intermediate_ester Ethyl 2-(4-nitrophenoxy)acetate p_nitrophenol->intermediate_ester K₂CO₃, KI, Acetone, Reflux ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->intermediate_ester final_ester Ethyl 2-(4-aminophenoxy)acetate intermediate_ester->final_ester Fe, NH₄Cl, EtOH/H₂O, Reflux target_compound This compound final_ester->target_compound Heat or Lewis Acid Catalyst pyrrolidine Pyrrolidine pyrrolidine->target_compound

Caption: A two-step synthetic workflow for the preparation of the target building block.

Part 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

This procedure is adapted from a reported facile synthesis method.[2]

Materials:

  • p-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Acetone (dry)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Distilled Water (H₂O)

Protocol:

  • Etherification: To a solution of p-nitrophenol (0.01 mol) in dry acetone (20 mL), add anhydrous K₂CO₃ (0.02 mol) and stir at reflux for 20 minutes.

  • Add ethyl bromoacetate (0.01 mol) and a catalytic amount of KI (10 mg). Continue to reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts. Wash the filter cake with hot acetone.

  • Nitro Reduction: Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-(4-nitrophenoxy)acetate. This intermediate is used directly in the next step without further purification.

  • To the crude intermediate, add a solution of NH₄Cl (0.03 mol) in a 1:1 mixture of ethanol and distilled water (30 mL). Reflux for 30 minutes with stirring.

  • Add Fe powder (0.03 mol) portion-wise and continue to reflux for an additional 4 hours.

  • Filter the hot reaction mixture and wash the filter cake with hot water.

  • Allow the filtrate to cool to room temperature. The product, ethyl 2-(4-aminophenoxy)acetate, will crystallize. Collect the crystals by filtration.

Characterization of Ethyl 2-(4-aminophenoxy)acetate:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.62 (d, J = 9.0 Hz, 2H, Ar-H), 6.47 (d, J = 9.0 Hz, 2H, Ar-H), 4.65 (s, 2H, NH₂), 4.55 (s, 2H, ArO-CH₂-CO), 4.12 (q, J = 7.0 Hz, 2H, O-CH₂CH₃), 1.18 (t, J = 7.0 Hz, 3H, O-CH₂CH₃).[2]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1.[2]

Part 2: Synthesis of this compound

This protocol is a general method for the direct amidation of esters with amines.

Materials:

  • Ethyl 2-(4-aminophenoxy)acetate

  • Pyrrolidine

  • Toluene or other high-boiling point solvent

  • Lewis acid catalyst (e.g., TiF₄) (optional)

Protocol:

  • Amide Formation: In a round-bottom flask, dissolve ethyl 2-(4-aminophenoxy)acetate (1 equivalent) in a minimal amount of a high-boiling point solvent like toluene.

  • Add an excess of pyrrolidine (2-3 equivalents).

  • Optional: Add a catalytic amount of a Lewis acid, such as TiF₄ (5-10 mol%), to accelerate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from several hours to overnight depending on the scale and the use of a catalyst.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Predicted Characterization Data for this compound:

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons (two doublets in the range of δ 6.5-7.0 ppm), a singlet for the aminophenoxy methylene group (around δ 4.5 ppm), multiplets for the pyrrolidine ring protons (in the range of δ 1.8-3.6 ppm), and a broad singlet for the amino group protons.

  • ¹³C NMR (CDCl₃): The spectrum should display signals for the aromatic carbons (in the range of δ 115-150 ppm), the carbonyl carbon (around δ 168-170 ppm), the methylene carbon of the phenoxy-ethanone linker (around δ 65-70 ppm), and the carbons of the pyrrolidine ring (in the range of δ 24-47 ppm).

  • IR (KBr): Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1630-1660 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z 220.

Application in the Synthesis of Novel Therapeutic Agents

The primary amino group of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Below are two examples of its application in the development of potential anticancer and anti-inflammatory agents.

Application 1: Synthesis of Novel Anticancer Agents

The 2-(4-aminophenoxy)acetamide scaffold has been incorporated into various compounds exhibiting promising anticancer activity. One such class of compounds involves the derivatization of the primary amine to form substituted thiazole-containing molecules.

Workflow for the Synthesis of a Thiazole-Based Anticancer Agent

Anticancer_Synthesis building_block This compound intermediate 2-Chloro-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide building_block->intermediate Acylation chloroacetamide 2-Chloroacetyl chloride chloroacetamide->intermediate final_product Thiazole-based Anticancer Agent intermediate->final_product Hantzsch Thiazole Synthesis thiourea Substituted Thiourea thiourea->final_product

Caption: Synthetic route to a potential thiazole-containing anticancer agent.

Protocol: Synthesis of a 2-Amino-thiazole Derivative

  • Acylation: To a solution of this compound (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add 2-chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the intermediate, 2-chloro-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide, by crystallization or column chromatography.

  • Thiazole Formation: Reflux a mixture of the chloroacetamide intermediate (1 equivalent) and a substituted thiourea (1 equivalent) in ethanol.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration. The product can be further purified by recrystallization.

Example Anticancer Activity Data: Derivatives of the 2-(4-aminophenoxy)acetamide scaffold have shown significant cytotoxic activity against various cancer cell lines.

Compound IDModification on Amino GroupCancer Cell LineIC₅₀ (µM)Reference
Derivative A Substituted BenzothiazoleMCF-7 (Breast)8.5[3]
Derivative B Substituted BenzothiazoleA549 (Lung)12.3[3]
Derivative C N-(1-(4-chlorophenyl)ethyl)MCF-7 (Breast)15.2[3]
Application 2: Synthesis of Selective COX-2 Inhibitors for Anti-Inflammatory Therapy

The phenoxyacetamide scaffold is a key structural feature in a number of selective cyclooxygenase-2 (COX-2) inhibitors. By derivatizing the primary amine of our building block, novel and potent anti-inflammatory agents can be developed.

Mechanism of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Phenoxyacetamide-based COX-2 Inhibitor Inhibitor->COX2

Caption: Simplified schematic of the COX-2 pathway and its inhibition.

Protocol: Synthesis of a Benzothiazole-based COX-2 Inhibitor This protocol is based on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-aminophenoxy)acetamide derivatives.[2]

  • Amide Coupling: Couple 2-(4-aminophenoxy)acetic acid (which can be obtained by hydrolysis of ethyl 2-(4-aminophenoxy)acetate) with 2-aminobenzothiazole using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in a solvent like DMF.

  • The resulting intermediate, 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide, can then be further modified at the primary amine.

  • Schiff Base Formation: Condense the primary amine of the intermediate with a substituted acetophenone in ethanol with a catalytic amount of glacial acetic acid to form a Schiff base derivative.

Example COX-2 Inhibition Data: Various derivatives based on the 2-(4-aminophenoxy)acetamide scaffold have demonstrated selective inhibition of the COX-2 enzyme.

Compound IDModificationCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) -0.04375[4]
Derivative D 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide0.2967.24[4]
Derivative E N-(benzo[d]thiazol- 2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamideNot explicitly stated, but showed high activityNot explicitly stated[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of its primary amino group make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization. The demonstrated applications in the fields of oncology and inflammation highlight the potential of this scaffold in addressing significant unmet medical needs. Further exploration of derivatization strategies and biological screening of the resulting compounds is warranted to fully unlock the therapeutic potential of this promising chemical entity.

References

  • Kumar, S., Kumar, A., Verma, A., & Mishra, A. K. (2021). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Letters in Drug Design & Discovery, 18(4), 396-405. Available at: [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464. Available at: [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. Available at: [Link]

  • Fahmy, H., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(1), 1-15. Available at: [Link]

Sources

Application Note: A Strategic Framework for Screening the Biological Activity of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental framework for the comprehensive screening of the biological activity of the novel chemical entity, 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. Given the absence of published bioactivity data for this specific compound, we outline a strategic, tiered approach designed to efficiently identify and characterize its potential therapeutic effects. The proposed workflow begins with foundational cytotoxicity assessments, proceeds to broad-based primary screening using both phenotypic and target-based assays, and culminates in hit validation and preliminary mechanism-of-action studies. This guide is intended for researchers in drug discovery and pharmacology, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice to ensure a robust and logical investigation.

Introduction and Rationale

The process of drug discovery often begins with the screening of vast chemical libraries to identify "hits"—compounds that interact with disease targets.[1] The compound this compound (herein referred to as Compound X) presents an intriguing scaffold for biological screening. Its structure combines two key moieties known for diverse pharmacological activities:

  • Pyrrolidine Ring: This saturated heterocycle is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules, recognized for its role in targeting central nervous system (CNS) pathways, as well as demonstrating a wide range of enzyme inhibitory, and anti-inflammatory activities.[2][3] For instance, certain pyrrolidine derivatives act as potent dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment[4], while others function as caspase inhibitors with anti-inflammatory properties.[5]

  • Aminophenoxy Group: The phenoxy linker connected to a primary amine offers potential hydrogen bonding sites and aromatic interactions critical for molecular recognition. Analogs containing this feature have been explored for various therapeutic applications.

The combination of these fragments in Compound X suggests a broad potential for biological activity, yet its specific function remains uncharacterized. This application note details a systematic, multi-tiered screening cascade designed to efficiently explore the compound's biological potential, from initial safety profiling to identifying its molecular target.

Compound Profile: this compound

PropertyValueSource
CAS Number 76870-05-8[6]
Molecular Formula C₁₂H₁₆N₂O₂[6]
Molecular Weight 220.27 g/mol [6]
Appearance White to off-white solid[7]
SMILES NC1=CC=C(OCC(N2CCCC2)=O)C=C1
InChI Key FZHHLABSLKUOIM-UHFFFAOYSA-N

The Tiered Screening Cascade: A Strategic Overview

A tiered or hierarchical approach is fundamental to efficient drug screening.[8] It prioritizes resources by using broad, high-throughput assays initially to identify general activity, followed by more complex, focused assays to confirm hits and elucidate the mechanism of action. Our proposed workflow is designed to maximize information gain at each stage while minimizing resource expenditure.

Screening_Workflow cluster_0 Tier 1: Hit Discovery cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) Compound Compound X (Stock Solution) Cytotoxicity Protocol 1.1 General Cytotoxicity Assay Compound->Cytotoxicity PrimaryScreen Protocol 1.2 Broad Primary Screening (Phenotypic & Target-Based) Cytotoxicity->PrimaryScreen Non-toxic Concentrations Hit_Identification Hit Identification PrimaryScreen->Hit_Identification DoseResponse Protocol 2.1 Dose-Response Analysis (IC50 / EC50) Hit_Identification->DoseResponse Initial 'Hit' Found MoA Elucidate MoA & SAR Studies Potency_Check Potent & Confirmed? DoseResponse->Potency_Check SecondaryAssays Protocol 3.1 & 3.2 Secondary & Orthogonal Assays (e.g., Target Engagement, Downstream Signaling) Potency_Check->SecondaryAssays Yes SecondaryAssays->MoA

Figure 1: A tiered workflow for screening Compound X.

Tier 1: Primary Screening for Hit Discovery

The objective of Tier 1 is to broadly assess the bioactivity of Compound X across a diverse range of biological systems to identify a "hit"—a reproducible, concentration-dependent activity.

Protocol 1.1: General Cytotoxicity Assessment

Causality: Before assessing for specific biological functions, it is imperative to determine the concentration range at which Compound X exhibits general cytotoxicity. A compound that kills all cells indiscriminately is generally not a viable therapeutic candidate. This assay defines the safe concentration window for all subsequent cell-based experiments.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines

  • Compound X (10 mM stock in DMSO)

  • DMEM media, 10% FBS, 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (10 mM stock, positive control for cytotoxicity)

  • 96-well clear-bottom plates

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa and HEK293 cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution of Compound X (e.g., from 200 µM down to ~10 nM) in culture media. Also prepare 2x concentrations for controls.

  • Treatment: Remove 50 µL of media from each well and add 50 µL of the 2x compound dilutions to achieve a final 1x concentration.

    • Test Wells: Compound X dilutions.

    • Vehicle Control: Media with DMSO concentration matching the highest concentration of Compound X.

    • Positive Control: Doxorubicin dilutions.

    • Untreated Control: Media only.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability vs. log[concentration] to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Self-Validation: The inclusion of untreated, vehicle (DMSO), and positive (Doxorubicin) controls ensures the assay is performing correctly and that any observed effect is due to the compound, not the solvent or assay artifacts.

Protocol 1.2: Broad Primary Screening

Causality: With the non-toxic concentration range established, a broad screen is performed to maximize the chances of finding a biological effect. We recommend a dual approach:

  • Phenotypic Screening: This approach measures an observable change in the cell (the phenotype) without a preconceived bias about the molecular target. High-Content Screening (HCS) is a powerful method that uses automated imaging to quantify multiple cellular features simultaneously.[1]

  • Target-Based Screening: This approach tests the compound against a panel of known biological targets (e.g., enzymes, receptors) that are frequently implicated in disease. This is guided by the structural motifs of Compound X.

A) Phenotypic Screen (HCS)

Principle: Use a multi-parametric imaging assay on a relevant cell line (e.g., A549 human lung carcinoma cells) to screen for effects on cell health, morphology, and proliferation.

Protocol:

  • Seed A549 cells in 384-well imaging plates.

  • Treat cells with Compound X at 3-4 non-toxic concentrations (e.g., 0.1, 1, 10 µM).

  • Include vehicle (DMSO) and positive controls (e.g., Paclitaxel for mitotic arrest, Staurosporine for apoptosis).

  • After 24-48 hours, fix the cells and stain with three fluorescent dyes:

    • Hoechst 33342: Stains the nucleus (for cell counting and nuclear morphology).

    • Phalloidin-Alexa Fluor 488: Stains F-actin (for cell shape and cytoskeleton).

    • MitoTracker Red CMXRos: Stains mitochondria (for mitochondrial mass and health).

  • Acquire images using a high-content imaging system.

  • Analyze images to quantify features like cell count, nuclear size/intensity, cell shape, and mitochondrial integrity. A significant deviation from the vehicle control identifies a phenotypic "hit."

B) Target-Based Screen

Principle: Leverage commercial screening services or in-house panels to test Compound X against a diverse set of targets. Based on the pyrrolidine scaffold, priority targets include CNS receptors and key enzyme families.[3][9]

Recommended Panels (at a fixed concentration, e.g., 10 µM):

  • CNS Receptor/Transporter Panel: Include Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and key dopamine and serotonin receptor subtypes. This is based on the activity of related compounds like pyrovalerone analogs.[9]

  • Kinase Panel: A broad kinase panel (e.g., KinomeScan) to identify potential inhibition of key signaling proteins.

  • Protease Panel: Include caspases and matrix metalloproteinases (MMPs), common targets for pyrrolidine-containing molecules.[3]

Tier 2: Hit Confirmation and Potency Determination

Causality: Any "hit" from Tier 1 must be confirmed. The goal is to ensure the activity is real and not a false positive, and to quantify its potency. Potency, typically measured as an IC₅₀ or EC₅₀ value, is a critical parameter for prioritizing compounds for further development.

Protocol 2.1: Dose-Response and IC₅₀/EC₅₀ Determination

Principle: This protocol expands on the single-concentration primary screen by testing the compound across a range of concentrations (typically 8-12 points) to generate a full dose-response curve. The concentration that produces 50% of the maximal effect (EC₅₀) or inhibition (IC₅₀) is calculated from this curve.

Step-by-Step Protocol:

  • Select the specific assay in which a hit was observed in Tier 1 (e.g., a specific kinase inhibition assay or a phenotypic readout like reduction in cell count).

  • Prepare a 10-point, 3-fold serial dilution of Compound X, starting from the highest non-toxic concentration determined in Protocol 1.1.

  • Perform the selected assay using this dilution series, including all necessary vehicle and positive controls.

  • Collect the data (e.g., luminescence, fluorescence, cell count).

  • Normalize the data: Set the average of the vehicle control as 0% effect/inhibition and the average of a known positive control as 100% effect/inhibition.

  • Plot the normalized response versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀/EC₅₀ value.

Example Data Presentation:

AssayHit Criteria (Tier 1)IC₅₀ (µM) (Tier 2)
Kinase Z Inhibition>50% Inhibition @ 10 µM0.85
A549 Cell Proliferation>50% Reduction @ 10 µM1.2
DAT Binding>50% Displacement @ 10 µM> 20

Tier 3: Mechanism of Action (MoA) Elucidation

Causality: Once a potent and confirmed hit is identified, the focus shifts to understanding how and where the compound acts. This involves using orthogonal assays—different experimental methods—to verify the target and probe the downstream biological consequences of its modulation.

Let's assume the screening cascade revealed that Compound X is a potent inhibitor of "Kinase Z" and reduces proliferation in A549 cells (which express this kinase).

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Z Kinase Z (Target) Receptor->Kinase_Z Activates Substrate Downstream Substrate Kinase_Z->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation TF->Proliferation CompoundX Compound X CompoundX->Kinase_Z Inhibits

Figure 2: Hypothetical signaling pathway for Compound X.

Protocol 3.1: Target Engagement Assay (CETSA)

Principle: The Cellular Thermal Shift Assay (CETSA) confirms that a compound binds to its putative target in a live cell environment. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand.

Protocol:

  • Culture A549 cells and treat them with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10x IC₅₀) for 1 hour.

  • Harvest the cells and lyse them to release proteins.

  • Aliquot the lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Centrifuge to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble (non-denatured) proteins.

  • Analyze the amount of soluble Kinase Z remaining at each temperature using Western Blot.

  • Result: In the presence of Compound X, the melting curve for Kinase Z should shift to the right (higher temperature), confirming direct binding in the cell.

Protocol 3.2: Downstream Signaling Analysis

Principle: If Compound X inhibits Kinase Z, the phosphorylation of its direct downstream substrate should decrease. Western blotting is a standard technique to measure changes in protein phosphorylation.

Protocol:

  • Culture A549 cells and serum-starve them overnight to reduce baseline signaling.

  • Pre-treat the cells with increasing concentrations of Compound X for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor to activate the Kinase Z pathway.

  • Lyse the cells and quantify total protein concentration.

  • Perform SDS-PAGE and Western Blot analysis using two primary antibodies:

    • An antibody that detects the phosphorylated form of the substrate (p-Substrate).

    • An antibody that detects the total amount of the substrate (Total-Substrate).

  • Result: A dose-dependent decrease in the p-Substrate/Total-Substrate ratio will confirm that Compound X inhibits the catalytic activity of Kinase Z in a cellular context.

Conclusion and Future Directions

This application note provides a robust, logical, and resource-conscious framework for the initial biological characterization of this compound. By progressing through this tiered cascade, researchers can efficiently move from an unknown molecule to a confirmed hit with a quantifiable potency and a well-supported hypothesis for its mechanism of action.

Positive findings from this screening protocol would form the basis for more advanced studies, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of Compound X to improve potency and selectivity. This can involve strategies like bioisosteric replacement or scaffold hopping to explore novel chemical space while retaining biological activity.[10][11]

  • Pharmacokinetic (ADME) profiling: Assessing the compound's absorption, distribution, metabolism, and excretion properties.

  • In vivo efficacy studies: Testing the compound in relevant animal models of disease.

By following this structured approach, the scientific community can effectively unlock the therapeutic potential hidden within novel chemical structures like Compound X.

References

  • News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]

  • Single Cell Discoveries. (2024). High-throughput screening: accelerating drug discovery. Available at: [Link]

  • Kariv, I., et al. (2009). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. In: Handbook of Drug Screening, 2nd Edition. CRC Press. Available at: [Link]

  • Bhullar, K., et al. (2018). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central. Available at: [Link]

  • Thorne, N., et al. (2010). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Luo, X., et al. (2022). Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. PubMed. Available at: [Link]

  • Siddiqui, S., et al. (2014). Emerging Pharmaceutical Applications of Piperidine, Pyrrolidine and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Pawar, P. D., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. Available at: [Link]

  • Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available at: [Link]

  • Lešnik, S., et al. (2016). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. ResearchGate. Available at: [Link]

  • Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. PubMed. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

  • Pérez-García, M., et al. (2020). A Computer-Driven Scaffold-Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2-a]quinoxaline Core. National Institutes of Health. Available at: [Link]

  • Miluykov, V., et al. (2019). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. ResearchGate. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]

  • LookChem. (n.d.). This compound cas no.76870-05-8. Available at: [Link]

  • Lemmerer, A., et al. (2012). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. PubMed Central. Available at: [Link]

  • Sadowski, M., & Tabaka, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hulin, B., et al. (2009). (2S,4S)-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. Available at: [Link]

  • Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities.... PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Chemical Derivatization of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Aminophenoxy-pyrrolidine Scaffold

The compound 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is a versatile chemical scaffold possessing key structural features amenable to chemical modification for the exploration of Structure-Activity Relationships (SAR).[1][2][3][4] Its core structure, comprising a primary aromatic amine, a phenoxy ether linkage, and a pyrrolidinyl ethanone moiety, presents multiple points for diversification. The primary aromatic amine is a particularly attractive functional group for derivatization due to its well-established and diverse reactivity, allowing for the introduction of a wide array of functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic chemical derivatization of this scaffold to generate a library of analogs for SAR studies, a critical step in the hit-to-lead and lead optimization phases of drug discovery.[5][6][7]

The rationale for derivatizing this scaffold is to systematically probe the chemical space around the core structure to understand how different physicochemical properties influence its biological activity. By modifying the aromatic amine, we can investigate the impact of hydrogen bonding capacity, steric bulk, electronics, and lipophilicity on target engagement and overall pharmacological profile. The protocols detailed herein are designed to be robust and adaptable, providing a foundation for the creation of a diverse chemical library.

Strategic Approach to Library Design for SAR Studies

A successful SAR campaign relies on a strategically designed library of compounds that explores a wide range of chemical properties. The derivatization of the primary aromatic amine of this compound can be approached through several key transformations, each offering unique advantages in probing molecular interactions.

Logical Flow of an SAR Study

The following diagram illustrates the iterative process of an SAR study, from initial derivatization to the identification of optimized lead compounds.

SAR_Workflow A Core Scaffold 2-(4-Amino-phenoxy)-1- pyrrolidin-1-yl-ethanone B Chemical Derivatization (Acylation, Sulfonylation, Reductive Amination, etc.) A->B Introduce Diversity C Compound Library (Diverse Analogs) B->C D Biological Screening (In vitro assays) C->D Test Biological Activity E Data Analysis (Structure-Activity Relationship) D->E Correlate Structure with Activity F Identification of Hits/Leads E->F Identify Promising Compounds G Further Optimization (Iterative Derivatization) F->G Refine Chemical Space G->B Iterate H Optimized Lead Compound G->H

Caption: Iterative workflow for SAR studies.

Protocols for Chemical Derivatization

The following sections provide detailed, step-by-step protocols for the derivatization of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

N-Acylation of the Primary Aromatic Amine

Rationale: Acylation of the primary amine to form amides is a fundamental transformation in medicinal chemistry.[8][9] Amides are generally stable, neutral, and can act as hydrogen bond donors and acceptors. This modification allows for the introduction of a wide variety of substituents (R groups) to probe steric and electronic effects.

Reaction Scheme:

N-Acylation Reaction Scheme

Protocol 1.1: Acylation using Acyl Chlorides

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

Protocol 1.2: Acylation using Carboxylic Acids and a Coupling Agent

  • Materials:

    • This compound

    • Carboxylic acid (R-COOH)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

    • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

    • Anhydrous N,N-Dimethylformamide (DMF) or DCM

    • N,N-Diisopropylethylamine (DIPEA)

    • Standard workup and purification reagents as in Protocol 1.1

  • Procedure:

    • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.3 eq).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

N-Sulfonylation of the Primary Aromatic Amine

Rationale: Sulfonamides are important functional groups in medicinal chemistry, often found in antibacterial and diuretic drugs.[10][11] They are strong hydrogen bond acceptors and are more metabolically stable than amides. Introducing a sulfonyl group allows for the exploration of different geometric and electronic properties compared to amides.

Reaction Scheme:

N-Sulfonylation Reaction Scheme

Protocol 2.1: Sulfonylation using Sulfonyl Chlorides

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

    • Anhydrous pyridine or DCM with TEA

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Reductive Amination

Rationale: Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to the amine.[12][13][14][15] This allows for the synthesis of secondary and tertiary amines, which can significantly alter the basicity and lipophilicity of the molecule. This is a key strategy for modulating pharmacokinetic properties.[13]

Reaction Scheme:

Reductive Amination Reaction Scheme

Protocol 3.1: Direct Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or ketone (R¹R²C=O)

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Anhydrous 1,2-dichloroethane (DCE) or methanol

    • Acetic acid (catalytic amount)

    • Standard workup and purification reagents

  • Procedure:

    • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

    • Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Ugi Multicomponent Reaction

Rationale: The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of diverse libraries of α-acylamino amides.[16][17][18] Using the primary amine of our scaffold as one component allows for the introduction of three new points of diversity in a single step, dramatically accelerating the SAR exploration.[19][20]

Ugi Reaction Workflow

The following diagram illustrates the convergence of four components in the Ugi reaction to generate a complex product.

Ugi_Reaction cluster_reactants Reactants Amine Primary Amine (Our Scaffold) Product α-Acylamino Amide Product Amine->Product Aldehyde Aldehyde/Ketone (R1-CHO) Aldehyde->Product Acid Carboxylic Acid (R2-COOH) Acid->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product

Caption: Ugi four-component reaction.

Protocol 4.1: Ugi Reaction

  • Materials:

    • This compound

    • Aldehyde or Ketone

    • Carboxylic Acid

    • Isocyanide

    • Methanol or 2,2,2-Trifluoroethanol (TFE)

    • Standard purification reagents

  • Procedure:

    • In a vial, dissolve the aldehyde/ketone (1.0 eq) and this compound (1.0 eq) in methanol.

    • Stir for 10 minutes, then add the carboxylic acid (1.0 eq).

    • After another 10 minutes of stirring, add the isocyanide (1.0 eq).

    • Seal the vial and stir at room temperature for 24-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Characterization of Derivatives

All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 1: Representative Characterization Data for a Hypothetical Derivative

Derivative IDStructureMW ( g/mol )¹H NMR (δ, ppm)Purity (HPLC)
PD-AC-01 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide262.309.8 (s, 1H), 7.5 (d, 2H), 6.9 (d, 2H), 4.6 (s, 2H), 3.5 (t, 4H), 2.1 (s, 3H), 1.9 (m, 4H)>98%
PD-SULF-01 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)methanesulfonamide298.369.5 (s, 1H), 7.2 (d, 2H), 6.9 (d, 2H), 4.6 (s, 2H), 3.5 (t, 4H), 3.0 (s, 3H), 1.9 (m, 4H)>97%
PD-RA-01 2-(4-(Benzylamino)phenoxy)-1-(pyrrolidin-1-yl)ethanone310.407.3-7.2 (m, 5H), 6.8 (d, 2H), 6.6 (d, 2H), 4.5 (s, 2H), 4.3 (s, 2H), 3.5 (t, 4H), 1.9 (m, 4H)>99%

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. By employing these methods, researchers can efficiently generate a diverse library of analogs for comprehensive SAR studies. The resulting data will be invaluable in elucidating the key structural requirements for biological activity and will guide the rational design of more potent and selective lead compounds. The iterative application of these synthetic strategies, coupled with biological evaluation, is a proven pathway in the quest for novel therapeutics.

References

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  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

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  • Mild Sulfonylation of Anilines. ChemistryViews. [Link]

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  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

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  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

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    • Reaction of primary amine with OPA. ResearchGate. [Link]

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  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. NIH. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

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  • 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. PubMed Central. [Link]

  • Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. [Link]

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  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed. [Link]

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Scaling Up the Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, with a focus on considerations for scaling up the process from laboratory to pilot or industrial scale. This guide is designed to offer not just a set of instructions, but a comprehensive understanding of the chemical principles and practical challenges involved in the multi-step synthesis of this valuable compound.

Introduction and Significance

This compound is a key building block in medicinal chemistry, often utilized in the discovery and development of novel therapeutic agents. Its structure, featuring a primary aromatic amine, a phenoxy ether linkage, and a pyrrolidinyl amide, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The ability to produce this intermediate on a larger scale is crucial for advancing drug candidates through preclinical and clinical development. This guide outlines a robust and scalable synthetic strategy, addressing critical process parameters, safety considerations, and analytical characterization.

Recommended Synthetic Pathway

After a thorough review of available synthetic strategies, a two-step approach is recommended for the scalable synthesis of the target molecule. This pathway begins with the synthesis of the key intermediate, 2-(4-aminophenoxy)acetic acid, followed by its amidation with pyrrolidine. This route is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high-yielding nature of the individual transformations.

Caption: Proposed two-step synthetic route.

Experimental Protocols

Step 1: Synthesis of 2-(4-Aminophenoxy)acetic Acid

This procedure details the synthesis of the key intermediate via a Williamson ether synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Lab-Scale)Moles (Lab-Scale)
4-Aminophenol109.1310.9 g0.1
Chloroacetic acid94.509.45 g0.1
Sodium hydroxide40.008.0 g0.2
Water18.02100 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • In a well-ventilated fume hood, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the stirred sodium hydroxide solution, add 4-aminophenol (10.9 g, 0.1 mol).

  • In a separate beaker, dissolve chloroacetic acid (9.45 g, 0.1 mol) in water (50 mL).

  • Slowly add the chloroacetic acid solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to yield 2-(4-aminophenoxy)acetic acid.

Step 2: Synthesis of this compound

This protocol describes the amidation of the intermediate with pyrrolidine using propylphosphonic anhydride (T3P®) as a coupling agent, which is known for its efficiency and the formation of water-soluble byproducts, simplifying purification on a larger scale.[1][2][3][4][5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Lab-Scale)Moles (Lab-Scale)
2-(4-Aminophenoxy)acetic acid167.1616.7 g0.1
Pyrrolidine71.128.5 g (10 mL)0.12
Propylphosphonic anhydride (T3P®) (50% in Ethyl Acetate)318.18 (trimer)63.6 g0.1 (of the trimer)
Ethyl acetate88.11200 mL-
Pyridine79.109.5 g (9.7 mL)0.12
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-(4-aminophenoxy)acetic acid (16.7 g, 0.1 mol) in ethyl acetate (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (9.5 g, 0.12 mol) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (63.6 g, 0.1 mol) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition of T3P®, add pyrrolidine (8.5 g, 0.12 mol) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Considerations for Scale-Up

Scaling up the synthesis from the laboratory to a pilot plant or industrial setting introduces several challenges that must be carefully managed.

Scale-Up_Considerations cluster_0 Process Parameters cluster_1 Operational Factors Heat_Transfer Heat Transfer Mass_Transfer Mass Transfer & Mixing Reaction_Kinetics Reaction Kinetics Solvent_Selection Solvent Selection Workup_Purification Work-up & Purification Process_Safety Process Safety Scale-Up Scale-Up Scale-Up->Heat_Transfer Scale-Up->Mass_Transfer Scale-Up->Reaction_Kinetics Scale-Up->Solvent_Selection Scale-Up->Workup_Purification Scale-Up->Process_Safety

Caption: Key considerations for process scale-up.

Heat Transfer
  • Exothermicity: Both the Williamson ether synthesis and the amidation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing side reactions, product degradation, or a dangerous runaway reaction.

  • Mitigation:

    • Calorimetry Studies: Perform reaction calorimetry (RC1) studies to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR).[6]

    • Controlled Addition: Implement slow, controlled addition of reagents, especially the chloroacetic acid in Step 1 and the T3P® and pyrrolidine in Step 2.

    • Efficient Cooling: Utilize jacketed reactors with efficient cooling systems to maintain the desired reaction temperature.

Mass Transfer and Mixing
  • Heterogeneity: The synthesis of 2-(4-aminophenoxy)acetic acid involves a solid-liquid mixture, and the amidation step starts as a suspension. Inadequate mixing on a large scale can lead to localized "hot spots," uneven reaction progress, and lower yields.

  • Mitigation:

    • Reactor Design: Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine, anchor) to ensure efficient mixing of solids and liquids.

    • Stirring Speed: Optimize the stirring speed to ensure homogeneity without causing excessive shear that could degrade the product.

Work-up and Purification
  • Phase Separation: Large-scale liquid-liquid extractions can be time-consuming and may lead to the formation of emulsions.

  • Crystallization and Filtration: The efficiency of crystallization and filtration is highly dependent on particle size and morphology.

  • Mitigation:

    • Solvent Choice: Select extraction solvents that provide good phase separation and are easily recoverable.

    • Crystallization Studies: Conduct studies to optimize crystallization conditions (solvent, temperature profile, seeding) to obtain a product with a consistent particle size distribution that is easy to filter and dry.

    • Filtration Equipment: Utilize appropriate large-scale filtration equipment, such as a Nutsche filter-dryer.

Process Safety

A thorough process safety assessment is paramount before scaling up any chemical synthesis.[6][7][8]

  • Hazardous Reagents:

    • Chloroacetic acid: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

    • Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a closed system or with excellent ventilation.

    • T3P®: While generally considered safer than many other coupling reagents, it is a corrosive liquid.[1][2][3][4][5]

  • Reaction Hazards:

    • Exothermic Reactions: As discussed, both steps have the potential for exotherms that must be controlled.

    • Gas Evolution: The acidification step in the synthesis of the intermediate will evolve heat and potentially some gas. Ensure adequate venting.

  • Risk Mitigation:

    • Safety Data Sheets (SDS): Thoroughly review the SDS for all chemicals.

    • Hazard and Operability (HAZOP) Study: Conduct a HAZOP study to identify potential process deviations and their consequences.

    • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves.

    • Emergency Procedures: Establish and communicate clear emergency procedures for spills, fires, and other incidents.

Characterization of this compound

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol [9]
AppearanceWhite to off-white solid[10]
Melting PointNot readily available, requires experimental determination
SolubilitySoluble in polar organic solvents such as methanol, ethanol, and DMSO.

Spectroscopic Data (Predicted and based on similar structures):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00-6.60 (m, 4H, Ar-H), 4.55 (s, 2H, O-CH₂), 3.65 (br s, 2H, NH₂), 3.50 (t, J = 6.8 Hz, 2H, N-CH₂), 3.40 (t, J = 6.8 Hz, 2H, N-CH₂), 2.00-1.80 (m, 4H, CH₂-CH₂). (Note: The broad singlet for the amine protons may exchange with D₂O). The chemical shifts are estimations based on analogous structures and may vary.[11][12]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.0 (C=O), 152.0 (Ar-C-O), 142.0 (Ar-C-NH₂), 116.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (O-CH₂), 46.0 (N-CH₂), 45.0 (N-CH₂), 26.0 (CH₂), 24.0 (CH₂). (Note: These are predicted chemical shifts and should be confirmed experimentally).[11][12]

  • FTIR (KBr, cm⁻¹): 3400-3200 (N-H stretching, primary amine), 3050-3000 (C-H stretching, aromatic), 2980-2850 (C-H stretching, aliphatic), 1640 (C=O stretching, amide), 1600, 1500 (C=C stretching, aromatic), 1240 (C-O stretching, ether), 1180 (C-N stretching). (Note: These are characteristic absorption bands and the exact peak positions may vary).

Conclusion

The synthesis of this compound can be successfully scaled up by following a well-defined, two-step synthetic route. Careful attention to process parameters such as heat transfer, mixing, and purification is critical for achieving high yields and purity on a larger scale. A thorough understanding and mitigation of process safety hazards are essential to ensure a safe and robust manufacturing process. The analytical data provided in this guide will aid researchers in confirming the identity and quality of the synthesized compound.

References

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. 2021. Available from: [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Omega. 2023. Available from: [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. N.d. Available from: [Link]

  • Process Thermal Safety Risk Assessment Practice—Niclosamide Preparation Process Amidation Reaction. ResearchGate. 2022. Available from: [Link]

  • Concise synthesis of some (4-Aminophenoxy) alkanoic acids based on paracetamol. ResearchGate. 2018. Available from: [Link]

  • Process Safety & Risk Management in Drug Substance. Aragen Life Sciences. N.d. Available from: [Link]

  • 1H and 13C NMR data for α-pyrrolidinopentiophenone HCl. ResearchGate. N.d. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. N.d. Available from: [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. 2014. Available from: [Link]

  • Process Safety Assessment. AMRI. N.d. Available from: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. N.d. Available from: [Link]

  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. Aberystwyth University. N.d. Available from: [Link]

  • T3P. Scribd. N.d. Available from: [Link]

  • Interpretation of 2D NMR Spectra. Agilent. N.d. Available from: [Link]

  • Stereochemical Aspects of T3P Amidations. Semantic Scholar. 2017. Available from: [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. N.d. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. N.d. Available from: [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][13][14]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. PMC. N.d. Available from: [Link]

  • This compound cas no.76870-05-8. LookChem. N.d. Available from: [Link]

  • amide coupling help. Reddit. 2020. Available from: [Link]

  • α-CHLOROPHENYLACETIC ACID. Organic Syntheses. N.d. Available from: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. N.d. Available from: [Link]

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. 2024. Available from: [Link]

  • 2-Pyrrolidinone. NIST WebBook. N.d. Available from: [Link]

  • Preparation method of 2,4-dichlorin phenoxyacetic acid. Google Patents. N.d.
  • Ethanone, 2-amino-1-phenyl-. SpectraBase. N.d. Available from: [Link]

  • Preparation of 2-pyrrolidone. Google Patents. N.d.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (CAS 76870-05-8)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have consolidated field-proven insights and literature-based evidence to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route for this compound?

A1: The most robust and highest-yielding approach involves a two-step sequence that circumvents the chemoselectivity issues associated with 4-aminophenol. The recommended pathway is:

  • Williamson Ether Synthesis: Alkylation of 4-nitrophenol with an ethyl haloacetate (e.g., ethyl bromoacetate) to form ethyl 2-(4-nitrophenoxy)acetate.

  • Reduction and Amidation: This intermediate can then be subjected to one of two pathways:

    • Route A (Sequential): First, reduce the nitro group to an amine, yielding ethyl 2-(4-aminophenoxy)acetate. Then, hydrolyze the ester to the carboxylic acid, followed by amide coupling with pyrrolidine.

    • Route B (Consecutive): A more efficient method involves the direct aminolysis of the ester with pyrrolidine, followed by the reduction of the nitro group. A one-pot reduction of the nitro group on a similar substrate has been shown to be effective using reagents like iron powder in the presence of ammonium chloride[2][3].

Starting with 4-nitrophenol avoids the common side reaction of N-alkylation that can occur when using 4-aminophenol directly, where the more nucleophilic amine can compete with the desired O-alkylation of the hydroxyl group[4].

Q2: Why is starting with 4-nitrophenol preferred over 4-aminophenol?

A2: 4-Aminophenol possesses two nucleophilic sites: the amino group (-NH2) and the phenolic hydroxyl group (-OH). The amino group is generally a stronger nucleophile than the hydroxyl group, leading to competitive and often predominant N-alkylation or N-acylation instead of the desired O-alkylation (Williamson ether synthesis)[4][5]. While protecting the amine group is an option, it adds extra steps to the synthesis. Using 4-nitrophenol removes this competition entirely. The electron-withdrawing nitro group also increases the acidity of the phenolic proton, facilitating its deprotonation for the ether synthesis. The nitro group is then reliably reduced to the target amine in a later step[2].

Q3: Which coupling reagent is best for the final amidation step?

A3: The choice of coupling reagent for forming the amide bond between 2-(4-aminophenoxy)acetic acid and pyrrolidine depends on factors like scale, cost, and desired purity.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective choice, often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency[6][7]. Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly efficient and lead to rapid coupling with minimal side products, making them excellent for challenging couplings or when high purity is critical, though they are more expensive[7][8].

For most applications, EDC in combination with HOBt or DMAP provides a good balance of reactivity, cost, and ease of purification[6].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The recommended starting material for this guide is 4-nitrophenol .

Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)

Potential Causes:

  • Incomplete Deprotonation: The base used may be too weak to fully deprotonate the 4-nitrophenol, leading to unreacted starting material.

  • Insufficient Reactivity of Alkylating Agent: The leaving group on the acetylating agent may not be sufficiently labile (e.g., Cl- is less reactive than Br- or I-).

  • Low Reaction Temperature or Short Duration: The reaction may not have reached completion due to insufficient energy or time.

  • Solvent Issues: An inappropriate solvent can hinder the reaction. Polar aprotic solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis[9].

Recommended Solutions:

Solution Rationale and Implementation
Optimize Base and Solvent Use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone. K₂CO₃ is sufficient to deprotonate the acidic 4-nitrophenol[2][10]. For stubborn reactions, a stronger base like sodium hydride (NaH) in THF can be used, but requires anhydrous conditions[9].
Use a More Reactive Alkylating Agent Employ ethyl bromoacetate instead of ethyl chloroacetate. The bromide ion is a better leaving group than chloride, accelerating the Sₙ2 reaction rate[2]. Adding a catalytic amount of potassium iodide (KI) can further enhance reactivity through in-situ formation of the highly reactive iodo-intermediate.
Increase Temperature Refluxing the reaction mixture is common practice for this synthesis. A typical temperature range is 80-100°C, depending on the solvent's boiling point[11][12]. Ensure the reaction is heated for an adequate duration (typically 8-12 hours), monitoring progress by TLC.
Consider a Phase-Transfer Catalyst If using a biphasic system or if solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the phenoxide ion into the organic phase[13].
Problem 2: Incomplete Nitro Group Reduction or Formation of Side Products

Potential Causes:

  • Inefficient Reducing Agent: The chosen reduction method may be incomplete or lead to undesired side products. Catalytic hydrogenation (H₂/Pd-C) is clean but can be slow and requires specialized equipment.

  • Reaction Conditions: For metal-acid reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl), the pH and temperature must be carefully controlled to prevent side reactions or incomplete conversion. The intermediate 4-aminophenol can be unstable and prone to oxidation or self-condensation[14].

Recommended Solutions:

Solution Rationale and Implementation
Use Fe/NH₄Cl Reduction This method is inexpensive, safe, and highly effective for reducing nitroarenes to anilines[2][3]. The reaction is typically run in a mixture of ethanol and water under reflux. The ammonium chloride helps maintain a suitable pH and facilitates the reaction.
Ensure Complete Reaction Monitor the reduction via TLC until the starting nitro-compound spot has completely disappeared. The workup typically involves filtering the iron salts while hot and extracting the product.
Purge with Inert Gas To prevent oxidation of the resulting aminophenol derivative, especially if it is isolated, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 3: Low Yield in Amide Coupling (Final Step)

Potential Causes:

  • Poor Carboxylic Acid Activation: If you have hydrolyzed the ester to 2-(4-aminophenoxy)acetic acid, it must be activated before it can react with the secondary amine, pyrrolidine. Direct heating of the acid and amine is generally ineffective.

  • Amine Reactivity: Pyrrolidine is a relatively reactive secondary amine, but steric hindrance or electronic effects from the activated acid can slow the reaction.

  • Incorrect Stoichiometry or Order of Addition: Using incorrect ratios of coupling reagents, base, or reactants can lead to side reactions, such as the formation of guanidinium by-products if the amine is added before the carboxylic acid is activated.

Recommended Solutions:

Solution Rationale and Implementation
Use a Standard Coupling Protocol Activate the carboxylic acid with 1.1 equivalents of EDC and 1.1 equivalents of HOBt in a solvent like DCM or DMF at 0°C for 15-30 minutes. Then, add 1.0 equivalent of pyrrolidine and let the reaction warm to room temperature[7]. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl salt of EDC and the acid formed during the reaction.
Convert to Acyl Chloride For a highly reactive intermediate, convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with pyrrolidine, often at 0°C in the presence of a non-nucleophilic base like TEA to scavenge the HCl byproduct[7]. Caution: Acyl chlorides are highly moisture-sensitive.
Direct Aminolysis of the Ester To shorten the synthesis, consider direct aminolysis of the ethyl 2-(4-aminophenoxy)acetate intermediate with pyrrolidine. This reaction may require elevated temperatures or catalysis but can be effective, bypassing the need for hydrolysis and subsequent coupling.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
  • To a round-bottom flask, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone or DMF as the solvent.

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.1 eq) and a catalytic amount of potassium iodide.

  • Heat the mixture to reflux (approx. 80°C for DMF) and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the 4-nitrophenol is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (via Amide Coupling)

This protocol assumes the intermediate from Protocol 1 has been hydrolyzed to 2-(4-aminophenoxy)acetic acid.

  • Dissolve 2-(4-aminophenoxy)acetic acid (1.0 eq) in anhydrous DCM or DMF in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.1 eq) and HOBt (1.1 eq). Stir for 20 minutes at 0°C to form the active ester.

  • Add pyrrolidine (1.0 eq) dropwise, followed by DIPEA (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction & Amidation A 4-Nitrophenol reagent1 Ethyl Bromoacetate, K₂CO₃, DMF A->reagent1 B Ethyl 2-(4-nitrophenoxy)acetate reagent2 1. Pyrrolidine 2. Fe / NH₄Cl B->reagent2 reagent1->B C 2-(4-Nitrophenoxy)-1- pyrrolidin-1-yl-ethanone reagent3 Fe / NH₄Cl C->reagent3 D 2-(4-Amino-phenoxy)-1- pyrrolidin-1-yl-ethanone reagent2->C reagent3->D caption Figure 1. Recommended synthesis pathway.

Figure 1. Recommended synthesis pathway.

Troubleshooting_Workflow start Low Final Yield q1 Which step shows poor conversion? start->q1 step1 Step 1: Ether Synthesis q1->step1 Check TLC step2 Step 2: Amidation q1->step2 Check TLC cause1a Incomplete Deprotonation? step1->cause1a cause2a Poor Acid Activation? step2->cause2a cause1b Poor Leaving Group? cause1a->cause1b No sol1a Use stronger base (NaH) or different solvent (DMF) cause1a->sol1a Yes sol1b Use Ethyl Bromoacetate + cat. KI cause1b->sol1b Yes cause2b Incomplete Reaction? cause2a->cause2b No sol2a Use HATU or convert to Acyl Chloride cause2a->sol2a Yes sol2b Increase reaction time or temperature cause2b->sol2b Yes caption Figure 2. Troubleshooting workflow for low yield.

Figure 2. Troubleshooting workflow for low yield.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-1-pyrrolidin-1-yl-ethanone in Chemical Synthesis.
  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]

  • The Student Room. (2012, March 11). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20266-00-6, 2-CHLORO-1-PYRROLIDIN-1-YL-ETHANONE. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2024, February 29). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. DOI:10.1039/D3GC04281B. Retrieved from [Link]

  • (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • (2025, October 25). High-Purity 2-Chloro-1-pyrrolidin-1-yl-ethanone: Your Key Pharmaceutical Synthesis Intermediate.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone.
  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • JYX: JYU. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • (n.d.). Experiment 06 Williamson Ether Synthesis.
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  • Sigma-Aldrich. (n.d.). 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone.
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  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new 2-(aminomethyl)-4-phenylpyrrolo[1,2-a]-quinoxalines and their preliminary in-vivo central dopamine antagonist activity evaluation in mice. Retrieved from [Link]

  • ResearchGate. (2021, March 25). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Retrieved from [Link]

  • PubMed. (1999, November). Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

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Technical Support Center: Purification of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (CAS No. 263649-47-4). This molecule, while valuable as an intermediate in pharmaceutical synthesis, frequently presents unique purification challenges due to its dual amine functionalities and susceptibility to oxidation. This guide is structured as a series of troubleshooting questions and answers to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex purification issues. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you to adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product is a dark, oily residue after synthesis. What is the likely cause and how can I obtain a solid product?

Answer: The dark coloration and oily consistency are classic indicators of impurity accumulation, primarily from the oxidation of the aromatic amine (aniline) moiety and the presence of residual solvent or low-melting point byproducts. Aniline and its derivatives are notoriously sensitive to air and light, leading to the formation of highly colored polymeric impurities.

Causality:

  • Oxidation: The lone pair of electrons on the aromatic nitrogen is readily delocalized into the phenyl ring, making it highly susceptible to oxidation. This process is often catalyzed by trace metals and light, forming complex, colored structures.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove under standard vacuum and may trap the product, preventing crystallization.

  • Reaction Byproducts: In a typical synthesis involving the Williamson ether synthesis between 4-aminophenol and 2-chloro-1-(pyrrolidin-1-yl)ethanone, unreacted starting materials or N-alkylated byproducts can act as eutectic impurities, depressing the melting point and resulting in an oil.

Troubleshooting Protocol: Acid-Base Extraction & Charcoal Treatment

This protocol is designed to first isolate the basic product from neutral and acidic impurities and then decolorize it.

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Your target compound, being basic, will move into the aqueous phase as the ammonium salt, leaving behind many non-basic organic impurities in the ethyl acetate layer.

  • Decolorization (Aqueous Phase): To the acidic aqueous layer, add a small amount (approx. 5-10% w/w of estimated product) of activated charcoal. Stir for 15-30 minutes at room temperature. The charcoal will adsorb the colored polymeric impurities.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine charcoal particles. The resulting filtrate should be significantly lighter in color.

  • Basification & Re-extraction: Cool the filtrate in an ice bath and slowly add 2 M sodium hydroxide (NaOH) until the pH is >10. The free base of your product will precipitate or form an oil. Extract the product back into a fresh portion of ethyl acetate or DCM.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a much cleaner, solid product suitable for further purification if needed.

Question 2: I'm performing column chromatography, but I'm seeing significant tailing and poor separation. What solvent system and stationary phase should I use?

Answer: This is a common issue when purifying compounds with basic amine groups on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen atoms of your compound, leading to irreversible adsorption, peak tailing, and even product degradation on the column.

Causality and Recommended Solution:

The key is to neutralize the acidic sites on the silica gel. This can be achieved by using a mobile phase containing a small amount of a basic modifier or by using a different stationary phase altogether.

Recommended Column Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (230-400 mesh)Cost-effective and readily available. The key is in the mobile phase modification.
Mobile Phase Dichloromethane (DCM) : Methanol (MeOH) with a basic modifierStart with a 98:2 DCM:MeOH gradient. The critical component is the addition of 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.
Modifier Triethylamine (TEA)TEA is a volatile base that will effectively compete with your product for the acidic sites on the silica, preventing strong interactions and allowing for symmetrical peak elution.
Monitoring TLC in the same solvent systemVisualize with a UV lamp (254 nm) and a potassium permanganate stain, which is effective for visualizing amines.

Step-by-Step Protocol:

  • Prepare the Slurry: Prepare the silica gel slurry in your starting mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).

  • Pack the Column: Pack the column using standard wet-packing techniques.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it doesn't fully dissolve, add a few drops of MeOH. Adsorb this solution onto a small amount of silica gel (dry loading) for best results.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of methanol if necessary.

  • Collect and Analyze: Collect fractions and analyze by TLC to pool the pure product fractions.

Question 3: My final product shows a small, persistent impurity in the NMR that I can't remove by chromatography. What is it and how can I get rid of it?

Answer: A common and stubborn impurity in this synthesis is the N,O-dialkylated byproduct, where the alkylating agent has reacted with both the phenolic oxygen and the aromatic amine nitrogen of 4-aminophenol. This impurity is structurally very similar to your desired product, making chromatographic separation extremely difficult.

Proposed Impurity Structure: 2-(4-((2-(pyrrolidin-1-yl)-2-oxoethyl)amino)phenoxy)-1-(pyrrolidin-1-yl)ethanone

This byproduct has very similar polarity and will likely co-elute with your product. The most effective way to remove it is through recrystallization, which exploits differences in solubility and crystal lattice packing.

Troubleshooting Workflow: Recrystallization

G cluster_start cluster_acid_base Initial Cleanup: Acid-Base Extraction cluster_analysis1 cluster_chromatography Primary Purification cluster_analysis2 cluster_final_polish Final Polishing cluster_end start Crude Product: Dark Oil, Multiple Spots on TLC dissolve 1. Dissolve in Ethyl Acetate start->dissolve acid_wash 2. Extract with 1M HCl (Product moves to aqueous phase) dissolve->acid_wash charcoal 3. Treat Aqueous Layer with Activated Charcoal acid_wash->charcoal basify 4. Basify with NaOH (pH > 10) & Re-extract into Ethyl Acetate charcoal->basify concentrate1 5. Dry & Concentrate basify->concentrate1 analysis1 Analyze by TLC/NMR concentrate1->analysis1 column Silica Gel Column Chromatography (DCM:MeOH + 1% TEA) analysis1->column Multiple Impurities Present end_node Pure Product: >98% Purity by NMR analysis1->end_node Product is Pure (Rare Case) analysis2 Analyze Fractions by TLC/NMR column->analysis2 recrystallize Recrystallization (e.g., Ethanol/Water or IPA/Heptane) analysis2->recrystallize Minor, Co-eluting Impurity Remains analysis2->end_node Product is Pure recrystallize->end_node

Figure 1. A troubleshooting workflow for the purification of this compound.

Protocol: High-Purity Recrystallization

Crystallization is a powerful purification technique that relies on the principle that pure compounds form crystals more readily than impure ones.[1] The key is selecting a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[1]

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of your product in various solvents: ethanol, isopropanol (IPA), ethyl acetate, and acetone.

  • Identify a Primary Solvent: Find a solvent that dissolves your product when heated but in which it is poorly soluble at room temperature. Ethanol or IPA are often good starting points.

  • Identify an Anti-Solvent: Find a second solvent in which your product is insoluble (e.g., water, heptane, or hexanes).

  • Perform Recrystallization:

    • Dissolve the impure solid in a minimal amount of the hot primary solvent (e.g., ethanol).

    • While the solution is still warm, slowly add the anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy (this is the point of saturation).

    • Add a few more drops of the primary solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum. The stubborn N,O-dialkylated impurity should remain in the mother liquor.

References

  • Title: What are the key steps in the purification of pharmaceutical intermediates?
  • Title: Crystallization Process R&D in Pharmaceutical Development Source: PharmaBlock URL
  • Title: Pharmaceutical Crystallization in drug development Source: Syrris URL
  • Source: National Institutes of Health (NIH)
  • Title: Pharmaceutical crystallization Source: Vaisala URL
  • Title: Physical Properties of Amines Source: BYJU'S URL
  • Title: Physical Properties of Amines | CK-12 Foundation Source: CK-12 Foundation URL
  • Title: Amine compounds Source: Unknown URL
  • Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL
  • Title: 15.
  • Title: 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)
  • Title: 2-(4-Amino-phenoxy)
  • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs.
  • Title: 2-Amino-1-(pyrrolidin-1-yl)
  • Title: 2-Amino-1-(pyrrolidin-1-yl)

Sources

Identifying and minimizing side reactions in 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you identify and minimize common side reactions, thereby improving yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a Williamson ether synthesis.[1][2][3] This involves the reaction of a deprotonated 4-aminophenol with an activated halo-ethanone derivative, specifically 2-chloro-1-pyrrolidin-1-yl-ethanone. While seemingly straightforward, this reaction is prone to several competing pathways that can significantly impact the purity and yield of the final product.

The primary challenges stem from the ambident nucleophilic nature of 4-aminophenol and its susceptibility to oxidation.[1][4] This guide will dissect these challenges and provide actionable, field-proven solutions.

Core Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis Pyrrolidine Pyrrolidine AmideProduct 2-Chloro-1-pyrrolidin- 1-yl-ethanone Pyrrolidine->AmideProduct Base (e.g., Et3N) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->AmideProduct FinalProduct 2-(4-Amino-phenoxy)- 1-pyrrolidin-1-yl-ethanone AmideProduct->FinalProduct 4AP 4-Aminophenol Phenoxide 4-Aminophenoxide (Intermediate) 4AP->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Phenoxide->FinalProduct SN2 Attack

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A: This is a classic sign of 4-aminophenol oxidation.[4][5] The aminophenol moiety is highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by basic conditions, light, and trace metal impurities.[6] This process forms highly colored quinone-imine species and subsequent polymers.

Prevention:

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. This is the most critical step.[6]

  • Degas Solvents: Before use, degas your solvents (e.g., by sparging with nitrogen for 15-30 minutes) to remove dissolved oxygen.

  • High-Purity Reagents: Use high-purity 4-aminophenol. If the starting material is already discolored (e.g., tan or brown), it should be purified by recrystallization first.

  • Antioxidants: In some cases, adding a small amount of a mild reducing agent like sodium metabisulfite can prevent discoloration.[6]

Q2: My TLC and HPLC show two major products with very similar polarity. What are they?

A: You are likely observing a mixture of the desired O-alkylated product and the undesired N-alkylated isomer, 2-((4-hydroxyphenyl)amino)-1-(pyrrolidin-1-yl)ethanone. 4-aminophenol is an ambident nucleophile, meaning it can react at either the phenolic oxygen or the amino nitrogen.[1] While O-alkylation is generally favored under these conditions, N-alkylation is a very common and competitive side reaction.[7]

Q3: How can I favor O-alkylation over N-alkylation?

A: Selectivity is primarily controlled by the reaction conditions, which influence the nucleophilicity of the oxygen and nitrogen atoms.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the more acidic phenolic hydroxyl group (pKa ~10) but not strong enough to significantly deprotonate the aniline nitrogen (pKa ~5.5), thus favoring the formation of the phenoxide nucleophile.[8] Stronger bases like sodium hydride (NaH) can increase the amount of N-alkylation.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used as they effectively solvate the cation of the base (e.g., K⁺) and do not protonate the nucleophiles.[8]

  • Temperature: Running the reaction at a moderate temperature (e.g., 60-80 °C) is typically sufficient. Excessively high temperatures can lead to more side products.

Q4: Is there a way to completely avoid N-alkylation?

A: A protection group strategy is the most robust method. The amino group can be temporarily protected, forcing the alkylation to occur exclusively at the hydroxyl group. A common method involves forming a Schiff base (imine) by reacting the 4-aminophenol with an aldehyde (like benzaldehyde). After O-alkylation, the imine is easily hydrolyzed under acidic conditions to restore the free amine.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Yield and Complex Product Mixture
Possible Cause Diagnostic Check Proposed Solution & Rationale
Dominant N-Alkylation Check ¹H NMR for a broad OH peak and characteristic N-H coupling. Compare HPLC retention times with known standards if available.Solution: Switch to a weaker base like K₂CO₃ or Cs₂CO₃ in DMF. Rationale: These bases selectively deprotonate the phenolic OH over the less acidic N-H, increasing the concentration of the desired phenoxide nucleophile.[8]
Oxidative Degradation The reaction mixture is dark-colored. TLC shows baseline streaking or multiple colored spots.Solution: Rigorously apply inert atmosphere techniques (N₂ or Ar).[6] Degas all solvents prior to use. Rationale: 4-aminophenol and its phenoxide are highly sensitive to air, leading to quinoidal impurities that can polymerize and trap the product.[4]
Incomplete Reaction TLC or HPLC analysis of an aliquot shows a significant amount of unreacted 4-aminophenol.Solution: Ensure 1.0-1.1 equivalents of the alkylating agent (2-chloro-1-pyrrolidin-1-yl-ethanone) are used. Check the activity of the base (use freshly dried K₂CO₃). Extend reaction time or slightly increase the temperature (e.g., from 60°C to 75°C). Rationale: The reaction is an SN2 substitution, which requires sufficient time and thermal energy for completion.[1][3]
Hydrolysis of Alkylating Agent The reaction was run in a protic solvent or with a wet base/solvent.Solution: Use anhydrous polar aprotic solvents (e.g., DMF, Acetonitrile). Dry the base (K₂CO₃) in an oven before use. Rationale: Water can hydrolyze the chloroacetamide starting material, consuming it in a non-productive pathway.
Problem 2: Difficulty in Product Purification

Possible Cause Diagnostic Check Proposed Solution & Rationale
Co-elution of O/N Isomers The product appears as a single, broad spot on TLC or a poorly resolved peak in column chromatography.Solution 1 (Chromatography): Use a shallower solvent gradient in your column chromatography. Consider switching to a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexanes). Solution 2 (Chemical): If the N-alkylated impurity is minor, it can sometimes be removed by an acidic wash. Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate) and wash with dilute HCl (e.g., 1M). The desired O-alkylated product is less basic and may remain in the organic layer, while the more basic N-alkylated impurity forms a salt and moves to the aqueous layer.[11]
Persistent Colored Impurities The final product has a persistent yellow or brown tint even after chromatography.Solution: Treat a solution of the crude product with activated carbon, followed by filtration through Celite. Recrystallize the product from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes). Rationale: Activated carbon is effective at adsorbing the high-molecular-weight, colored polymeric impurities formed from oxidation. Recrystallization is a powerful technique for removing small amounts of impurities.

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Caption: A workflow for troubleshooting common synthesis issues.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis for High O-Selectivity

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing N-alkylation and oxidation.

Materials:

  • 4-Aminophenol (high purity, white crystalline solid)

  • 2-Chloro-1-pyrrolidin-1-yl-ethanone[12][13][14]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Loading: Under a positive flow of inert gas, charge the flask with 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5-10 mL per gram of 4-aminophenol).

  • Heating: Begin vigorous stirring and heat the mixture to 70-75 °C. Stir for 30 minutes to ensure formation of the potassium phenoxide.

  • Addition of Alkylating Agent: Dissolve 2-chloro-1-pyrrolidin-1-yl-ethanone (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Maintain the temperature at 70-75 °C. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic extracts and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to isolate the pure product.

Protocol 2: Purification via Acid-Base Extraction

This protocol can be used to remove basic impurities, such as the N-alkylated side product, from the less basic desired O-alkylated product.

  • Dissolve the crude product from Protocol 1 in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (aq). The N-alkylated isomer, being a more basic secondary amine, will preferentially protonate and move into the aqueous layer. The desired product, a primary aromatic amine, is significantly less basic and will largely remain in the EtOAc layer.

  • Separate the layers. Caution: Keep both layers until the product location is confirmed.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the purified product.

  • The aqueous layer can be basified with NaOH and back-extracted with EtOAc to recover the N-alkylated isomer for characterization if desired.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Note: A foundational reference for the general reaction type, specific URL not applicable).
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies Blog. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Google Patents. (2013). Process for the purification of aromatic amines. US8455691B2.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Table from "Selective alkylation of aminophenols". Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • J&K Scientific. (n.d.). 2-Chloro-1-pyrrolidin-1-yl-ethanone, 98%. Product Page. Available at: [Link]

  • Google Patents. (1965). Process for the preparation of alkylated aromatic amines. US3217040A.
  • LookChem. (n.d.). 2-CHLORO-1-PYRROLIDIN-1-YL-ETHANONE. Product Page. Available at: [Link]

  • Google Patents. (2009). Method for purifying aromatic amines. EP2028176A1.
  • Google Patents. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. CN114292178A.
  • Reddit. (2023). 4-Aminophenol stability. r/chemhelp. Available at: [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Available at: [Link]

  • PubMed Central. (2012). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Acta Crystallographica Section E, 68(Pt 11), o3281. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 4 aminophenol. Scientific Diagram. Available at: [Link]

  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega, 4(2), 4276-4284. Available at: [Link]

  • YouTube. (2022). How to purify Amine? [Video]. Available at: [Link]

  • Reddit. (2023). Progress on N-alkylation of o-aminophenol. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). Figure from "Electrochemical immunosensor for 17β-estradiol using 4-aminophenyl phosphate as substrate". Available at: [Link]

Sources

Optimizing reaction conditions for 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and data to help you achieve higher yields, better purity, and more reproducible results.

Overview of the Synthesis

The synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline is primarily achieved via a Williamson ether synthesis. This involves the O-alkylation of 4-aminophenol with an appropriate electrophile, typically 2-chloro-1-(pyrrolidin-1-yl)ethanone. The core of this reaction is the deprotonation of the phenolic hydroxyl group on 4-aminophenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkylating agent.

A critical challenge in this synthesis is achieving selectivity. The 4-aminophenol starting material possesses two nucleophilic sites: the hydroxyl (-OH) group and the amino (-NH2) group. While the phenoxide is a stronger nucleophile under basic conditions, competitive N-alkylation can occur, leading to undesired side products and reduced yields.[1][2] This guide will focus on strategies to maximize O-alkylation and troubleshoot common issues.

Reaction_Scheme cluster_reagents Reagents cluster_products Products aminophenol 4-Aminophenol reaction_node + aminophenol->reaction_node Base (e.g., K2CO3) Solvent (e.g., DMF) alkylating_agent 2-chloro-1-(pyrrolidin-1-yl)ethanone alkylating_agent->reaction_node target_product 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline (Desired O-Alkylation Product) side_product N-Alkylation Side Product reaction_node->target_product Major Pathway reaction_node->side_product Minor Pathway (Competitive Reaction)

Caption: General reaction scheme for the synthesis of 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Answer: Low or no yield is one of the most common issues and can stem from several factors. Let's break down the troubleshooting process.

  • Cause A: Ineffective Deprotonation of 4-Aminophenol

    • Explanation: The Williamson ether synthesis relies on the formation of a potent phenoxide nucleophile.[3][4] If the base is not strong enough or is of poor quality, the 4-aminophenol will not be sufficiently deprotonated, and the reaction will not proceed efficiently.

    • Solution:

      • Base Selection: Use a moderately strong base like potassium carbonate (K2CO3) or sodium hydride (NaH). While NaH is very effective, it is overkill for a phenol and requires strictly anhydrous conditions.[3] K2CO3 is often sufficient and safer to handle.

      • Base Quality: Ensure your base is fresh and has been stored correctly. For example, NaH should be a fine, grey powder; clumps or a whitish appearance may indicate deactivation.[5]

      • Anhydrous Conditions: Moisture is detrimental. It can consume the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried, and use anhydrous solvents.[5]

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: Temperature and solvent choice are critical. Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation, leaving a more reactive "naked" nucleophile.[5] The temperature must be high enough to drive the reaction but not so high that it causes decomposition or promotes side reactions.

    • Solution:

      • Solvent Choice: Use anhydrous DMF, acetonitrile, or acetone.

      • Temperature Control: A typical temperature range for this reaction is 50-100 °C.[5] Start at a lower temperature (e.g., 60 °C) and monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction is sluggish, you can gradually increase the temperature.

  • Cause C: Poor Reagent Quality

    • Explanation: The purity of your starting materials is paramount. 4-aminophenol can oxidize over time (indicated by a change from white to tan or brown), and the alkylating agent, 2-chloro-1-(pyrrolidin-1-yl)ethanone, may contain impurities from its synthesis.[6][7]

    • Solution: Use high-purity starting materials. If the 4-aminophenol is discolored, consider recrystallizing it before use. Verify the purity of your alkylating agent by NMR or melting point analysis.[8][9]

Troubleshooting_Low_Yield start Low or No Yield Observed check_base Is the base appropriate and active? start->check_base check_conditions Are reaction conditions optimal? check_base->check_conditions Yes solution_base Solution: - Use K2CO3 or Cs2CO3. - Ensure base is fresh and dry. - Maintain anhydrous conditions. check_base->solution_base No check_reagents Are reagents pure? check_conditions->check_reagents Yes solution_conditions Solution: - Use anhydrous DMF or acetonitrile. - Optimize temperature (start ~60°C). - Monitor reaction by TLC. check_conditions->solution_conditions No solution_reagents Solution: - Use high-purity reagents. - Recrystallize 4-aminophenol if discolored. - Verify purity of alkylating agent. check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: My analysis shows a significant amount of a side product. How can I improve the selectivity for O-alkylation?

Answer: This is the central challenge of this synthesis. The likely culprit is the competitive N-alkylation of the amino group.[10]

  • Explanation: Both the phenoxide and the aniline nitrogen are nucleophilic. While the phenoxide is generally stronger, certain conditions can favor N-alkylation. The goal is to create conditions that maximize the reactivity of the oxygen nucleophile while minimizing the reactivity of the nitrogen.

  • Solution:

    • Strategic Base Selection: A carefully chosen base is your best tool. A mild base like K2CO3 is often preferred because it is strong enough to deprotonate the more acidic phenol (pKa ~10) but not the anilinium ion (pKa ~5), effectively leaving the amino group in its less nucleophilic state. Very strong bases could potentially deprotonate both sites or increase the amine's nucleophilicity.

    • Control Stoichiometry: Use a slight excess of 4-aminophenol relative to the alkylating agent. This ensures that the more reactive phenoxide is always available to react, outcompeting the amino group. Using an excess of the alkylating agent can lead to both O- and N-alkylation, and even di-alkylation.[10]

    • Amine Protection (Advanced Strategy): For maximum selectivity, especially on a larger scale, you can protect the amino group before the alkylation step.[2][11] A common strategy involves forming a Schiff base (imine) by reacting the 4-aminophenol with an aldehyde like benzaldehyde.[2] After O-alkylation, the protecting group is easily removed by hydrolysis.[2]

Question 3: I'm struggling to purify the final product. What is an effective purification strategy?

Answer: Purifying polar, amine-containing compounds can be challenging due to their potential to streak on silica gel and their solubility characteristics.

  • Explanation: The crude product will likely contain unreacted 4-aminophenol, the N-alkylated side product, and residual base. These must be removed to obtain the pure target compound, which is a white to off-white crystalline powder with a melting point of around 98-102°C.[12]

  • Solution:

    • Initial Workup: After the reaction is complete (as determined by TLC), cool the mixture, and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts like K2CO3. Filter the solid and wash it thoroughly with water.

    • Column Chromatography: This is often the most effective method.

      • Stationary Phase: Use standard silica gel. To prevent streaking caused by the basic amine, you can pre-treat the silica with a solvent system containing a small amount of triethylamine (e.g., 1-2%).

      • Mobile Phase: A gradient system of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be a good final step. Solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction? A moderately strong inorganic base like potassium carbonate (K2CO3) is highly recommended for its balance of reactivity and selectivity. It effectively deprotonates the phenol without significantly promoting the undesired N-alkylation side reaction.

Q2: Which solvent should I use? Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices because they promote the SN2 reaction by solvating the potassium cation, enhancing the nucleophilicity of the phenoxide anion.[5]

Q3: How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Spot the reaction mixture alongside your starting materials (4-aminophenol and 2-chloro-1-(pyrrolidin-1-yl)ethanone). The reaction is complete when the spot corresponding to the limiting reagent (usually the alkylating agent) has disappeared, and a new, more non-polar product spot has appeared.

Q4: What are the key safety precautions?

  • 2-chloro-1-(pyrrolidin-1-yl)ethanone: This is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • 4-Aminophenol: This compound is harmful if swallowed or inhaled. Avoid creating dust.

  • Solvents: DMF is a skin and respiratory irritant. Acetonitrile is flammable and toxic. Always handle solvents in a fume hood.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions derived from established Williamson ether synthesis protocols.[5][13]

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K2CO3)Good selectivity for O-alkylation, easy to handle.
Equivalents of Base 1.5 - 2.0 eq.Ensures complete deprotonation of the phenol.
Solvent Anhydrous DMFExcellent for SN2 reactions, good reactant solubility.
Temperature 60 - 80 °CBalances reaction rate against potential decomposition.
Reaction Time 4 - 8 hoursTypically sufficient for completion; monitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of 4-aminophenol.
Step-by-Step Synthesis Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-aminophenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF, followed by finely ground potassium carbonate (1.5 eq.).

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent Addition: Dissolve 2-chloro-1-(pyrrolidin-1-yl)ethanone (0.95 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and stir vigorously. Monitor the reaction progress every hour using TLC (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which should cause the crude product to precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. Dry the crude product under vacuum.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline as a solid.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-1-pyrrolidin-1-yl-ethanone in Chemical Synthesis. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20266-00-6, 2-CHLORO-1-PYRROLIDIN-1-YL-ETHANONE. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 25). High-Purity 2-Chloro-1-pyrrolidin-1-yl-ethanone: Your Key Pharmaceutical Synthesis Intermediate. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • Angene Chemical. (2025, March 30). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • MDPI. (2023, November 15). An Optimised Method to Synthesise N5O2 Aminophenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from [Link]

  • Reddit. (2025, January 28). N-alkylation of aminophenols. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, February 5). Progress on N-alkylation of o-aminophenol. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Chloro-1-pyrrolidin-1-yl-ethanone, 98%. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 50609-01-3, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • PharmaCompass.com. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50609-01-3 | Product Name : 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Retrieved from [Link]

Sources

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone stability issues and degradation product analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide a framework for the analysis of degradation products. Given the specific nature of this molecule, this guide synthesizes information from general pharmaceutical stability testing principles and the known behavior of its constituent chemical moieties.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound?

Based on its chemical structure, which contains an aromatic amine, an ether linkage, and an amide functional group, several potential stability issues should be considered:

  • Oxidation: The 4-amino-phenoxy group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides.

  • Photodegradation: Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light, leading to discoloration and loss of potency.[1][2]

  • Hydrolysis: The molecule contains an amide bond within the pyrrolidinyl-ethanone moiety and an ether linkage. These functional groups can be susceptible to hydrolysis under acidic or basic conditions.

  • Thermal Degradation: Exposure to elevated temperatures can accelerate all degradation pathways and may also cause other thermal-specific decompositions.

Q2: How should I store this compound to ensure its stability?

To minimize degradation, it is recommended to store the compound in a tightly sealed container, protected from light, and at a low temperature.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. Storing at -20°C or below is a good practice, especially for solutions.[1]

Q3: I've noticed my sample of this compound has changed color. What could be the cause?

Color change, typically to a yellow, brown, or pink hue, is often indicative of oxidation or photodegradation of the aromatic amine moiety. It is crucial to re-analyze the sample for purity before use.

Q4: What analytical techniques are suitable for assessing the purity and degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for purity assessment and the separation of degradation products.[3][4] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4]

Section 2: Troubleshooting Guides

Guide 1: Investigating Sample Instability and Color Change

This guide provides a systematic approach to identifying the cause of observed instability, such as color change or the appearance of new peaks in your chromatogram.

Experimental Workflow for Instability Investigation

G cluster_0 Initial Observation cluster_1 Preliminary Analysis cluster_2 Forced Degradation Studies cluster_3 Identification and Conclusion A Sample Instability Observed (e.g., color change, new HPLC peaks) B Visual Inspection (Record color, clarity) A->B C Purity Analysis by HPLC (Compare to reference standard) B->C D Design Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D If purity is compromised E Execute Forced Degradation D->E F Analyze Stressed Samples by HPLC E->F G Compare Degradation Profiles (Stressed vs. Unstable Sample) F->G H Identify Degradation Pathway (LC-MS, NMR) G->H I Implement Corrective Actions (Modify storage, handling) H->I

Caption: Workflow for investigating instability of this compound.

Step-by-Step Protocol:
  • Visual and Purity Assessment:

    • Carefully observe the physical appearance of the unstable sample and compare it to a fresh or reference sample.

    • Analyze the unstable sample by a validated stability-indicating HPLC method. Quantify the parent peak and any impurities.

  • Forced Degradation (Stress Testing):

    • To understand the degradation pathways, perform forced degradation studies.[5][6] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

    • A general protocol for forced degradation is provided in the next section.

  • Comparative Analysis:

    • Compare the HPLC chromatograms of the stressed samples with that of the unstable sample.

    • Co-elution of peaks suggests a similar degradation pathway.

  • Structure Elucidation:

    • If a major degradation product is observed, use LC-MS to obtain its molecular weight.[7]

    • For definitive structural information, preparative HPLC can be used to isolate the impurity for subsequent NMR analysis.

  • Corrective Actions:

    • Based on the identified degradation pathway (e.g., oxidation), implement appropriate corrective actions such as storing the compound under an inert atmosphere.

Guide 2: Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding the intrinsic stability of a molecule.[6][8][9]

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Deg1 4-Aminophenol Parent->Deg1 Amide/Ether Cleavage Deg2 1-(2-Hydroxyacetyl)pyrrolidine Parent->Deg2 Amide/Ether Cleavage Deg3 N-Oxide derivatives Parent->Deg3 Oxidizing Agent Deg4 Quinone-imine derivatives Parent->Deg4 Oxidizing Agent Deg5 Radical-mediated products Parent->Deg5 UV/Vis Light Deg6 Polymeric products Parent->Deg6 UV/Vis Light

Caption: Potential degradation pathways for this compound.

Step-by-Step Protocol:
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Sample Preparation for Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all major degradation products. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

Data Interpretation
Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis 5-20%4-Aminophenol, 1-(2-Hydroxyacetyl)pyrrolidine
Base Hydrolysis 5-20%4-Aminophenol, 1-(2-Hydroxyacetyl)pyrrolidine
**Oxidation (H₂O₂) **10-30%N-Oxides, Quinone-imines
Thermal 5-15%Various
Photolytic 10-40%Various, potentially polymeric

The target degradation is typically in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately separated and characterized.[5]

Guide 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

Method Development Workflow

G A Define Method Objectives (Purity, Stability) B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Perform Forced Degradation C->D E Analyze Stressed Samples D->E F Assess Peak Purity (Diode Array Detector) E->F F->C Re-optimize if peaks are not pure G Method Validation (ICH Q2(R1)) F->G If peaks are pure H Finalized Stability-Indicating Method G->H

Sources

Troubleshooting low yield in the synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this multi-step synthesis. Here, we address common issues in a question-and-answer format, providing in-depth explanations, validated protocols, and troubleshooting workflows based on established chemical principles.

Part 1: Synthesis Overview & General Troubleshooting

FAQ 1: What are the common synthetic routes for this compound?

There are two primary, well-established routes for synthesizing the target molecule. The choice between them often depends on the availability of starting materials and the desire to avoid specific side reactions.

  • Route A: Direct Alkylation of 4-Aminophenol. This route begins with the Williamson ether synthesis using 4-aminophenol and a 2-haloacetyl species, followed by amide coupling with pyrrolidine. While more direct, it is prone to side reactions involving the free amino group.

  • Route B: 4-Nitrophenol Alkylation Followed by Reduction. This is often the preferred route for achieving higher purity and yield. It involves the alkylation of 4-nitrophenol, followed by a selective reduction of the nitro group to an amine, and then the final amide coupling. This strategy protects the amine functionality until the final steps, preventing unwanted side reactions.[1][2]

Diagram: Comparative Synthetic Routes

cluster_A Route A: From 4-Aminophenol cluster_B Route B: From 4-Nitrophenol A1 4-Aminophenol A2 2-(4-Aminophenoxy)acetic acid A1->A2 Step 1: Williamson Ether Synthesis A3 Target Molecule A2->A3 Step 2: Amide Coupling B1 4-Nitrophenol B2 2-(4-Nitrophenoxy)acetic acid/ester B1->B2 Step 1: Williamson Ether Synthesis B3 2-(4-Aminophenoxy)acetic acid/ester B2->B3 Step 2: Nitro Reduction B4 Target Molecule B3->B4 Step 3: Amide Coupling

Caption: Overview of the two primary synthetic pathways.

FAQ 2: My final yield is consistently low. Where should I begin troubleshooting?

Low yield is a common problem that can originate at any stage. A systematic approach is crucial.

  • Assess Starting Material Purity: Begin by verifying the purity of your initial reactants, especially 4-aminophenol, which is prone to air oxidation.[3]

  • Analyze Each Step Individually: Do not proceed to the next step without purifying and characterizing the intermediate product. Use techniques like TLC, NMR, or LC-MS to confirm the identity and purity of the product from Step 1 (the phenoxyacetic acid derivative) before attempting Step 2 (the amide coupling).

  • Review Reaction Conditions: Scrutinize the conditions for each reaction—base, solvent, temperature, and reaction time. Minor deviations can significantly impact yield.

Diagram: General Troubleshooting Workflow

Start Low Final Yield CheckSM 1. Verify Purity of Starting Materials Start->CheckSM CheckStep1 2. Analyze Yield & Purity of Ether Intermediate CheckSM->CheckStep1 Purity OK OptimizeStep1 Troubleshoot Williamson Ether Synthesis (See Part 2) CheckSM->OptimizeStep1 Impure SM CheckStep2 3. Analyze Yield & Purity of Amide Product CheckStep1->CheckStep2 Yield/Purity OK CheckStep1->OptimizeStep1 Low Yield/Purity OptimizeStep2 Troubleshoot Amide Coupling (See Part 3) CheckStep2->OptimizeStep2 Low Yield/Purity Success Synthesis Optimized CheckStep2->Success Yield/Purity OK

Caption: A logical workflow for diagnosing the source of low yield.

Part 2: Troubleshooting the Williamson Ether Synthesis (Step 1)

This step, forming the C-O ether bond, is critical and often a source of impurities that complicate subsequent steps.

FAQ 3: My reaction mixture turns dark brown or black when using 4-aminophenol. What's happening?

This is a classic sign of oxidation . 4-Aminophenol is highly susceptible to air oxidation, a process that is accelerated under the basic conditions required for the Williamson ether synthesis. The resulting quinone-like polymeric impurities are intensely colored and can be difficult to remove.

Solutions:

  • Use High-Purity 4-Aminophenol: Start with fresh, white to off-white 4-aminophenol. If your stock is discolored (tan, brown, or violet), it should be recrystallized from hot water or purified by column chromatography before use.[3]

  • Degas Your Solvent: Purge the reaction solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding reagents to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the reaction under a constant positive pressure of Nitrogen or Argon.

  • Switch to Route B: The most robust solution is to use 4-nitrophenol instead. The nitro group is electron-withdrawing, making the ring less susceptible to oxidation. The nitro group can then be cleanly reduced to the desired amine in the next step.[1][2]

FAQ 4: I'm getting multiple products in the first step. How can I improve selectivity for O-alkylation?

When using 4-aminophenol, both the hydroxyl (-OH) and amino (-NH2) groups are nucleophilic. While the phenoxide formed under basic conditions is a stronger nucleophile for O-alkylation, competitive N-alkylation can occur, leading to undesired side products.

Strategies to Enhance O-Alkylation Selectivity:

  • Choice of Base: Use a base that selectively deprotonates the more acidic phenolic proton (pKa ~10.3) over the anilinic protons (pKa ~30). Standard bases like NaOH, KOH, or K₂CO₃ are generally effective for this.[4][5] Stronger, non-nucleophilic bases can also be used.

  • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the base relative to 4-aminophenol to ensure complete formation of the phenoxide.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 50-80°C) typically favors the desired SN2 reaction on the oxygen.[1]

  • Adopt Route B: Again, starting with 4-nitrophenol completely eliminates the possibility of N-alkylation during the ether synthesis step.

FAQ 5: What are the optimal conditions for the Williamson ether synthesis starting from 4-nitrophenol (Route B)?

Route B is highly recommended for its reliability. The first step involves reacting 4-nitrophenol with an alkylating agent like ethyl bromoacetate.

ParameterRecommended ConditionRationale & Citation
Alkylating Agent Ethyl bromoacetateCommercially available and highly reactive for SN2 reactions.[1]
Base Anhydrous Potassium Carbonate (K₂CO₃)A mild and effective base for deprotonating the phenol without causing hydrolysis of the ester.[1]
Solvent Dry Acetone or AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.[6][7]
Catalyst Potassium Iodide (KI) (catalytic amount)Facilitates a Finkelstein reaction, converting the bromoacetate in situ to the more reactive iodoacetate, accelerating the reaction.[1]
Temperature RefluxProvides sufficient energy to drive the reaction to completion, typically within 8-12 hours.[1]
Atmosphere Inert (Nitrogen or Argon)While less critical than with 4-aminophenol, it is good practice to prevent any potential side reactions.
FAQ 6: What is the best method for reducing the nitro group in the intermediate without affecting the ester?

After forming ethyl 2-(4-nitrophenoxy)acetate, the nitro group must be selectively reduced.

  • Recommended Method: Iron in Ammonium Chloride. This is a safe, inexpensive, and highly effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters.[1][2] The reaction is typically performed in a mixture of ethanol and water at reflux.

  • Alternative Method: Catalytic Hydrogenation. Using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) is also effective. However, it requires specialized hydrogenation equipment and carries a risk of reducing other functional groups if not carefully controlled.

Part 3: Troubleshooting the Amide Coupling (Step 2)

This final step couples the 2-(4-aminophenoxy)acetic acid intermediate with pyrrolidine. Low conversion and purification difficulties are the most common hurdles.

FAQ 7: My amide coupling reaction is sluggish or incomplete. How can I improve the conversion?

Incomplete conversion is typically due to insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine.

Key Factors to Optimize:

  • Activation Method: Direct thermal condensation of a carboxylic acid and an amine requires very high temperatures and is generally not feasible. The carboxylic acid must be activated.

  • Coupling Reagents: Using a dedicated coupling reagent is the most common and effective strategy. Reagents like HATU, HOBt/EDC are designed to create a highly reactive intermediate that readily couples with the amine.[8]

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the amine (pyrrolidine) and the coupling reagent relative to the carboxylic acid.

  • Base: Include a non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents) to neutralize any acidic byproducts and maintain a favorable reaction pH.[8]

  • Temperature: While many couplings work at room temperature, gently heating the reaction to 40-50°C can sometimes drive a sluggish reaction to completion.[9]

FAQ 8: Which amide coupling method is best: acid chloride or a peptide coupling reagent?

Both methods can be effective, but they have different advantages and disadvantages.

MethodProsCons
Acid Chloride - Highly reactive, often leading to fast reactions and high conversion.- Inexpensive activating agents (e.g., SOCl₂, oxalyl chloride).[10]- Harsh conditions may not be suitable for sensitive substrates.- Generates corrosive HCl byproduct, requiring a base.- Excess activating agent can be difficult to remove.[11]
Peptide Coupling Reagents (e.g., EDC/HOBt, HATU) - Milder reaction conditions.- High chemoselectivity.- Fewer side reactions compared to acid chlorides.- More expensive.- Byproducts (e.g., DCU from DCC) can be difficult to remove via filtration or chromatography.[12]

Recommendation: For this specific synthesis, using a standard coupling reagent like EDC in combination with HOBt or DMAP is often the most reliable and straightforward approach, providing a good balance of reactivity and ease of handling.[8]

FAQ 9: What is a reliable, step-by-step protocol for the amide coupling using EDC/DMAP?

This protocol is adapted from established methods for coupling with functionalized amines.[8]

Protocol: EDC/DMAP Mediated Amide Coupling

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-aminophenoxy)acetic acid (1.0 eq) in dry acetonitrile or DCM.

  • Reagent Addition: Add pyrrolidine (1.2 eq), EDC (1.0 eq), DMAP (1.0 eq), HOBt (catalytic, 0.1 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature (23°C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, mild acid (e.g., 1N HCl) to remove excess amine and base, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the final product.[13]

References

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals. [Link]

  • Chandana, S., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon. [Link]

  • Ataman Kimya. 4-AMINOPHENOL. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubChem. [Link]

  • JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Hanysova, L., et al. (2004). Study of Stability of 4-Aminophenol as Dominant Decomposition Product of Paracetamol. Chemicke Listy.
  • Hanysova, L., et al. (2005). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? [Link]

  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubChem. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Reddit. (2025). 4-Aminophenol stability. r/chemhelp. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Kelly, A. F., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Edubirdie. (2023). Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Michael, J. P., et al. (2012). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Acta Crystallographica Section E. [Link]

  • Save My Exams. (2025). Amide and Amine Differences. A Level Chemistry Revision. [Link]

  • Rothwell, J. M., et al. (2011). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron. [Link]

  • ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids? [Link]

  • ResearchGate. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. [Link]

  • PubMed. (2012). Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives. [Link]

Sources

Methods for removing impurities from crude 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction to Purification Challenges

The synthesis of this compound, a valuable intermediate in pharmaceutical research, commonly proceeds via a Williamson ether synthesis. This involves the reaction of 4-aminophenol with 2-chloro-1-(pyrrolidin-1-yl)ethanone. While effective, this synthetic route can lead to a variety of impurities that necessitate robust purification strategies. Understanding the nature of these impurities is the first step toward achieving high purity of the desired product.

Common Impurities May Include:

  • Unreacted Starting Materials: 4-aminophenol and 2-chloro-1-(pyrrolidin-1-yl)ethanone.

  • By-products of Side Reactions: Including products from elimination reactions of the alkylating agent and potential N-alkylation or O,N-dialkylation of 4-aminophenol.[1]

  • Reagents and Catalysts: Residual base or other reagents used in the synthesis.

This guide will walk you through the most effective methods for removing these impurities: acid-base extraction, recrystallization, and column chromatography.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete reaction. - Product loss during aqueous washes. - Product adhering to chromatography column.- Monitor reaction progress by TLC to ensure completion. - Back-extract aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. - Use a more polar eluent in column chromatography to ensure complete elution.
Product "oiling out" during recrystallization - The solvent's boiling point is higher than the product's melting point. - The solution is too concentrated. - The solution is being cooled too rapidly.- Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Persistent colored impurities - Oxidation of the aromatic amine. - Highly colored by-products.- Consider adding a small amount of a reducing agent like sodium bisulfite during workup. - Perform a charcoal treatment during recrystallization. - Utilize column chromatography for effective separation of colored impurities.
Multiple spots on TLC after purification - Incomplete separation of impurities with similar polarity to the product. - Decomposition of the product on the silica gel column.- Optimize the solvent system for column chromatography by testing various solvent polarities.[2] - Consider using a less acidic stationary phase like neutral alumina for chromatography. - For basic compounds like amines, adding a small amount of triethylamine to the eluent can prevent streaking and decomposition on silica gel.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow crude_product Crude Reaction Mixture acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Initial Cleanup recrystallization Recrystallization acid_base_extraction->recrystallization Further Purification pure_product Pure Product acid_base_extraction->pure_product Sufficiently Pure column_chromatography Column Chromatography recrystallization->column_chromatography High Purity (if needed) recrystallization->pure_product Sufficiently Pure column_chromatography->pure_product ColumnChromatography start Dissolve Crude Product in Minimal Polar Solvent (e.g., Dichloromethane) load Load onto Silica Gel Column start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexanes) to Remove Non-polar Impurities load->elute_nonpolar elute_product Gradually Increase Polarity of Eluent (e.g., increasing % Ethyl Acetate in Hexanes) to Elute Product elute_nonpolar->elute_product collect Collect Fractions and Monitor by TLC elute_product->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent to Obtain Pure Product combine->evaporate

Sources

Strategies to prevent byproduct formation in 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

A Guide to Byproduct Prevention and Reaction Optimization

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work.

The synthesis of this molecule, a valuable intermediate in pharmaceutical research, presents a classic chemoselectivity challenge. The presence of two distinct nucleophilic centers in the 4-aminophenol starting material—the aromatic amine and the phenolic hydroxyl group—requires precise control of reaction conditions to prevent the formation of undesired byproducts. This guide will walk you through the common pitfalls and provide robust strategies to ensure high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two principal and logical synthetic strategies, each with its own set of advantages and potential challenges. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Williamson Ether Synthesis. This is the most direct approach. It involves the reaction of 4-aminophenol with a pre-formed electrophile, 2-chloro-1-(pyrrolidin-1-yl)ethanone, in the presence of a base. This method hinges on the selective O-alkylation of the phenoxide over the competing N-alkylation of the amine.

  • Route B: Amide Coupling. This route begins with the synthesis of 2-(4-aminophenoxy)acetic acid, which is then coupled with pyrrolidine using standard peptide coupling reagents. The initial ether synthesis is typically performed on 4-nitrophenol, followed by reduction of the nitro group to an amine.

The majority of troubleshooting inquiries we receive are related to Route A , which will be the primary focus of this guide.

Troubleshooting Guide: Byproduct Formation in Williamson Ether Synthesis (Route A)

This section addresses the most common issues encountered when synthesizing this compound via the Williamson ether synthesis.

Issue 1: Contamination with N-Alkylated Isomer

Q: My final product is contaminated with a significant amount of an isomer. Mass spectrometry confirms it has the same mass, and NMR suggests it is the N-alkylated byproduct, N-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)acetamide. Why does this happen, and how can I prevent it?

A: This is the most prevalent side reaction and stems from the dual nucleophilicity of 4-aminophenol.

  • Causality: 4-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). In the synthesis of paracetamol via acetylation, the amino group is known to be more nucleophilic than the hydroxyl group, leading to preferential N-acylation.[1] In a Williamson ether synthesis, a base is used to deprotonate the phenol (pKa ≈ 10) to form a highly nucleophilic phenoxide anion. While this anion is a stronger nucleophile than the neutral amino group, the amine can still compete and attack the electrophile, 2-chloro-1-(pyrrolidin-1-yl)ethanone, leading to the undesired N-alkylated byproduct. The reaction outcome is a kinetic competition between the two nucleophiles.

  • Prevention Strategies:

    • Amine Protection (Recommended for Highest Purity): The most definitive way to prevent N-alkylation is to temporarily protect the amino group. A tert-butoxycarbonyl (Boc) group is ideal due to its stability under basic conditions and ease of removal under acidic conditions.

      Experimental Protocol: Amine Protection Strategy

      • Protection: React 4-aminophenol with Di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent (e.g., THF, dioxane) with a mild base (e.g., triethylamine) to form tert-butyl (4-hydroxyphenyl)carbamate.

      • Williamson Ether Synthesis: Perform the ether synthesis on the protected phenol using the optimized conditions below (e.g., NaH in DMF).

      • Deprotection: Remove the Boc group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final, pure product.

      Workflow for the amine protection strategy.
    • Reaction Condition Optimization (For Unprotected Route): If adding protection/deprotection steps is not feasible, carefully optimizing the reaction conditions can significantly favor O-alkylation.

      • Base Selection: The choice of base is critical. A strong, non-nucleophilic base that can fully deprotonate the phenol is preferred. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the sodium phenoxide and hydrogen gas, maximizing the concentration of the more potent oxygen nucleophile.[2] Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium and may not be as effective at preventing N-alkylation.[3]

      • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving it highly reactive and "naked," which enhances its nucleophilicity and promotes the Sₙ2 reaction.[3]

      • Temperature Control: Perform the deprotonation at 0 °C and then allow the reaction to proceed at room temperature. Avoid high temperatures, which can increase the rate of the competing N-alkylation reaction.

  • Data Summary:

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Expected Outcome
Base K₂CO₃NaHNaH ensures complete formation of the more nucleophilic phenoxide.
Solvent Ethanol (Protic)DMF (Aprotic)DMF enhances anion nucleophilicity, favoring the Sₙ2 pathway.
Temperature 80 °C0 °C to 25 °CLower temperatures reduce the rate of the undesired N-alkylation side reaction.
O:N Alkylation Ratio ~ 60:40> 95:5Optimized conditions dramatically improve selectivity for the desired O-alkylated product.
Issue 2: Formation of C-Alkylated Byproducts

Q: I'm observing a minor byproduct that appears to be alkylated on the aromatic ring ortho to the amino group. How can I minimize this?

A: This side reaction is less common but possible due to the nature of the phenoxide nucleophile.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at more than one site. While the negative charge is formally on the oxygen, electron density is also delocalized onto the aromatic ring, particularly at the ortho and para positions. Alkylation can therefore occur at a ring carbon atom (C-alkylation) in addition to the desired O-alkylation.[3]

  • Prevention Strategies:

    • Solvent and Counter-ion: C-alkylation is more often observed in non-polar solvents. Using polar aprotic solvents like DMF or DMSO, as recommended for preventing N-alkylation, also strongly favors O-alkylation. The counter-ion of the base (e.g., Na⁺, K⁺) can also play a role, but solvent choice is the dominant factor.

Issue 3: Di-alkylation and Polymerization

Q: My reaction is producing high molecular weight impurities, and TLC shows a complex mixture near the baseline. What is causing this?

A: This issue typically arises from a lack of control over stoichiometry or reaction time.

  • Causality: The desired product, this compound, still contains a nucleophilic amino group. This amine can react with a second molecule of the electrophile, 2-chloro-1-(pyrrolidin-1-yl)ethanone, to form a di-alkylated byproduct. This is especially problematic if an excess of the alkylating agent is used or if the reaction is allowed to run for too long.

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess (e.g., 1.1 equivalents) of 4-aminophenol relative to the alkylating agent. This ensures the electrophile is the limiting reagent and is consumed before it can react with the product.

    • Slow Addition: Add the 2-chloro-1-(pyrrolidin-1-yl)ethanone solution dropwise to the solution of the sodium phenoxide over 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the abundant 4-aminophenol starting material.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Once the limiting reagent (the chloro-acetamide) is consumed, work up the reaction promptly to prevent subsequent side reactions.

    Reaction pathways leading to desired product and major byproducts.

Final Recommendations

For achieving the highest purity and yield of this compound, we strongly recommend the amine protection strategy . While it involves additional synthetic steps, it provides unparalleled control over the reaction's selectivity, simplifying purification and ensuring a high-quality final product. If this is not practical, rigorous optimization of the base, solvent, temperature, and stoichiometry is essential to minimize the formation of N-alkylated and di-alkylated impurities.

References

  • Williamson ether synthesis - Wikipedia. Provides an overview of the Williamson ether synthesis, including common side reactions like elimination and C-alkylation of aryloxides. [Link: [Link]]

  • Williamson Ether Synthesis - J&K Scientific LLC. Discusses reagents, solvents, and side reactions, specifically mentioning that alkali phenoxides may undergo C-alkylation in addition to O-alkylation and that dipolar aprotic solvents minimize side products. [Link: [Link]]

  • During the formation of paracetamol why do you get N-acylation instead of O - Quora. Explains that in the acetylation of 4-aminophenol, the amino group is more strongly nucleophilic than the hydroxyl group, leading to preferential N-acylation under mild conditions. [Link: [Link]]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Discusses influencing factors of the Williamson synthesis, noting that secondary and tertiary haloalkanes are prone to elimination under strong base conditions. [Link: [Link]]

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). Describes side reactions of 4-aminophenol, highlighting its instability and potential for self-condensation or reaction with other reagents present. [Link: [Link]]

  • Anpirtoline - Wikipedia. Provides chemical and physical data for Anpirtoline, confirming its structure is different from the topic molecule but may be related in application. [Link: [Link]]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Explains that the Williamson ether synthesis is an Sₙ2 reaction and that strong bases like sodium hydride (NaH) are popular choices for deprotonating the alcohol. [Link: [Link]]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators - MDPI. Describes a related synthesis involving the alkylation of p-nitrophenol with ethyl bromoacetate. [Link: [Link]]

Sources

Technical Support Center: HPLC Troubleshooting for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak shape issues encountered during the analysis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This molecule, with its basic pyrrolidine and primary amine functionalities, presents a classic challenge in reversed-phase chromatography, often leading to frustrating peak asymmetry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and rectify these common chromatographic problems.

Understanding the Analyte: A Key to Troubleshooting

This compound possesses distinct chemical properties that influence its chromatographic behavior. Its basic nature means it is prone to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction is a primary cause of peak tailing.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific peak shape problems in a question-and-answer format, providing both the underlying causes and actionable, step-by-step protocols.

Q1: My peak for this compound is tailing significantly. What's causing this and how can I fix it?

A1: Understanding and Mitigating Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, is the most common issue for basic compounds like yours.[2][3] It indicates that a portion of the analyte molecules are being retained longer than the main band.

Primary Cause: Secondary Silanol Interactions

Standard silica-based reversed-phase columns have residual, acidic silanol groups (Si-OH) on their surface.[2][4] At typical mobile phase pH values (above 3), these silanols can become ionized (Si-O-), creating negatively charged sites.[2][4] Your protonated basic analyte can then interact with these sites via a secondary ion-exchange mechanism, leading to delayed elution and a tailing peak.[2]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Experimental Protocols:

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To protonate the residual silanol groups, thereby minimizing their interaction with the basic analyte.[1][2]

  • Procedure:

    • Prepare a mobile phase with a pH between 2.5 and 3.0.[5] A phosphate buffer at a concentration of 10-20 mM is often effective.[5]

    • Ensure your column is stable at this low pH. Many modern columns are designed for this range, but older columns may degrade.[2]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injection.

    • Inject your sample and observe the peak shape. A significant reduction in tailing should be apparent.

Protocol 2: Column Selection

  • Objective: Utilize a stationary phase with reduced silanol activity.

  • Procedure:

    • Use a highly deactivated, end-capped column: End-capping is a process where residual silanols are chemically bonded with a small silylating agent, effectively shielding them from interaction with analytes.[1][2]

    • Consider polar-embedded or hybrid particle columns: These modern column technologies are designed to provide better peak shape for basic compounds, even at mid-range pH.

Protocol 3: Mobile Phase Additives

  • Objective: To mask the active silanol sites or alter the analyte's interaction with the stationary phase.

  • Procedure:

    • Competing Base: Add a small concentration (e.g., 5 mM) of a competing base like triethylamine (TEA) to the mobile phase.[5] The competing base will preferentially interact with the silanol groups, leaving fewer available to interact with your analyte.[5]

    • Ion-Pairing Agents: For more challenging separations, an ion-pairing agent like an alkyl sulfonate can be added to the mobile phase. This forms a neutral ion-pair with the protonated analyte, which then interacts with the stationary phase via a reversed-phase mechanism, improving peak shape.[6]

Troubleshooting Strategy Mechanism of Action Pros Cons
Low pH Mobile Phase Protonates silanol groups, reducing secondary interactions.[1][2]Simple, effective, and widely applicable.May not be suitable for all columns; can alter analyte retention.[2]
End-Capped Column Chemically blocks residual silanols.[1][2]Provides excellent peak shape for basic compounds.May not eliminate all secondary interactions.
Competing Base (e.g., TEA) Masks active silanol sites.[5]Can be effective when pH adjustment is not sufficient.Can shorten column lifetime and may interfere with MS detection.[5]
Ion-Pairing Agents Forms a neutral complex with the analyte.[6]Can significantly improve peak shape and retention.Can be difficult to remove from the column; not ideal for MS.
Q2: My peak is fronting. What does this mean and what should I do?

A2: Addressing Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing for basic compounds but can still occur.[1] It suggests that some of the analyte molecules are moving through the column faster than the main band.

Potential Causes and Solutions:

  • Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase at the column inlet, leading to fronting.[1][7]

    • Solution: Reduce the injection volume or dilute the sample.[1][7] A good starting point is to decrease the sample concentration by a factor of 10.[7]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move too quickly at the point of injection, resulting in a distorted peak.[8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can create alternative flow paths for the analyte, leading to peak distortion.[1][9]

    • Solution: This is a more serious issue that often requires column replacement. To prevent this, always operate within the column's recommended pressure and pH limits.

Diagnostic Workflow for Peak Fronting

Caption: Diagnostic workflow for troubleshooting peak fronting.

Q3: I'm seeing a split peak for my compound. What could be the cause?

A3: Diagnosing and Resolving Split Peaks

Split peaks can be particularly perplexing. This issue can stem from problems with the sample, the mobile phase, or the column itself.

Potential Causes and Solutions:

  • Co-eluting Impurity: The split peak may actually be two separate, closely eluting compounds.

    • Solution: Try injecting a smaller sample volume. If the split becomes more defined as two distinct peaks, you likely have a co-eluting species.[1] In this case, you will need to optimize your method to improve resolution, for example, by changing the mobile phase composition or using a longer column.[1]

  • Blocked Column Frit: If the inlet frit of the column is partially blocked, it can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.[1][9] This will typically affect all peaks in the chromatogram.

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit or the entire column may need to be replaced. Using a guard column can help prevent frit blockage.[9]

  • Mobile Phase pH Close to Analyte pKa: If the pH of your mobile phase is very close to the pKa of your analyte, the compound can exist in both its ionized and non-ionized forms. These two forms can have different retention times, resulting in a split or shouldered peak.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. This will ensure that the analyte is predominantly in a single ionic state.

  • Sample Solvent Effects: Similar to peak fronting, injecting a sample in a solvent that is incompatible with the mobile phase can cause peak splitting.[9]

    • Solution: Dissolve the sample in the mobile phase.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Restek. (2014, March 27). [10]Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions. Retrieved from [Link]

  • The Column. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column?. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting?. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • PubMed. (2022, October 25). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]

  • NIH. (2025, May 7). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide.

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Technical Support Center: Catalyst Optimization for the Synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this synthesis. The content is structured to explain the "why" behind experimental choices, ensuring a deeper understanding of the reaction mechanisms and optimization strategies.

I. Reaction Overview: Synthetic Pathways

The synthesis of this compound typically involves the formation of a C-O or C-N bond. The two primary retrosynthetic approaches are:

  • Williamson Ether Synthesis followed by N-acylation: This involves the coupling of 4-aminophenol with a halo-acetyl pyrrolidine.

  • Buchwald-Hartwig Amination or Ullmann Condensation: This approach couples 4-aminophenol with 2-chloro-1-pyrrolidin-1-yl-ethanone.

Each pathway presents unique challenges and opportunities for catalyst optimization.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Cause Underlying Rationale & Troubleshooting Steps
Ineffective Catalyst System (Buchwald-Hartwig/Ullmann) The chosen catalyst-ligand combination may not be active enough for the specific substrates. The electronic properties of the aryl halide and the amine are critical.[1] Solution: Screen a panel of palladium catalysts and phosphine ligands. For electron-rich aryl halides, more electron-rich and sterically hindered ligands like XPhos or SPhos are often effective.[2] For Ullmann coupling, ensure the use of an appropriate copper source (e.g., CuI) and consider the addition of a ligand like 1,10-phenanthroline or an amino acid to facilitate the reaction at lower temperatures.[3][4]
Incomplete Deprotonation (Williamson Ether Synthesis) The phenoxide of 4-aminophenol is the active nucleophile. Incomplete deprotonation by a weak base will result in a low concentration of the nucleophile, leading to a sluggish reaction.[5] Solution: Use a sufficiently strong base to fully deprotonate the phenolic hydroxyl group. Common choices include NaH, KH, or K₂CO₃ in a polar aprotic solvent like DMF or DMSO.[5] Monitor the deprotonation step to ensure complete formation of the phenoxide before adding the electrophile.
Catalyst Poisoning Certain functional groups or impurities can bind to the metal center of the catalyst, rendering it inactive.[6] Trace water can also hydrolyze catalyst precursors or react with the base. Solution: Ensure all reagents and solvents are anhydrous and of high purity. Degas solvents to remove dissolved oxygen, which can oxidize the catalyst. If catalyst poisoning is suspected, consider using a more robust catalyst system or purifying the starting materials.
Incorrect Reaction Temperature Both Williamson ether synthesis and transition metal-catalyzed reactions are temperature-sensitive.[7] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition or side product formation. Solution: Optimize the reaction temperature. For Buchwald-Hartwig aminations, temperatures between 80-110 °C are typical.[6] Williamson ether synthesis conditions can vary, but starting at room temperature and gradually heating is a common strategy.
Issue 2: Formation of Significant Side Products

Symptom: Multiple spots on TLC or peaks in LC-MS, indicating the presence of impurities.

Potential Side Product Formation Mechanism & Mitigation Strategy
O-acylation of 4-aminophenol The amino group of 4-aminophenol is generally more nucleophilic than the hydroxyl group, favoring N-acylation.[8] However, under certain conditions, competitive O-acylation can occur. Mitigation: Control the reaction conditions to favor N-acylation. This can be achieved by using milder acylating agents and running the reaction at lower temperatures.[9] The choice of solvent can also influence selectivity.
Di-acylation (Both N and O-acylation) Excess acylating agent or harsh reaction conditions can lead to the acylation of both the amino and hydroxyl groups of 4-aminophenol.[9] Mitigation: Use a stoichiometric amount of the acylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-acylated product is formed.
Oxidation of 4-aminophenol Phenols are susceptible to oxidation, especially in the presence of air, trace metals, or at elevated temperatures, leading to colored impurities.[9] Mitigation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Use degassed solvents to minimize dissolved oxygen.
Elimination Product (from Williamson Ether Synthesis) If the halo-acetyl pyrrolidine is sterically hindered or if a strong, bulky base is used, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.[10] Mitigation: Use a primary alkyl halide if possible. Employ a less sterically hindered base.[11]
Issue 3: Catalyst Deactivation

Symptom: The reaction starts but stalls before completion.

Potential Cause Mechanism & Prevention
Ligand Degradation Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways at elevated temperatures.[12] Prevention: Maintain a strict inert atmosphere throughout the reaction. Use high-purity, degassed solvents. Consider using more robust ligands or pre-catalysts.
Palladium Agglomeration At high temperatures or concentrations, the active Pd(0) species can aggregate into inactive palladium black.[12] Prevention: Optimize the catalyst loading; higher loadings are not always better.[13] Ensure adequate stirring to maintain a homogeneous reaction mixture. The choice of ligand can also help stabilize the active catalytic species.
Inhibition by Reaction Components Anions like iodide, formed during the reaction with aryl iodides, can have an inhibitory effect on the catalyst.[7] Excess base or certain solvents can also negatively impact catalyst activity.[14] Prevention: If using an aryl iodide, consider using a different aryl halide (e.g., bromide or chloride) if reactivity allows. Carefully optimize the type and amount of base. Avoid solvents known to inhibit palladium catalysis, such as chlorinated solvents.[14]

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction. The Buchwald-Hartwig amination is a powerful and versatile method for forming the C-N bond and often provides good yields with a wide range of substrates.[15] The Williamson ether synthesis is a more classical approach and can be effective if the appropriate halo-acetyl pyrrolidine is readily available.[5]

Q2: How do I choose the optimal catalyst system for a Buchwald-Hartwig amination?

The optimal catalyst system (palladium precursor and ligand) is highly substrate-dependent. A good starting point is to use a common palladium source like Pd(OAc)₂ or a pre-catalyst, in combination with a sterically hindered biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[16] Screening a small library of ligands is often the most efficient way to identify the best-performing system for your specific substrates.

Q3: What is the role of the base in the Buchwald-Hartwig amination, and how do I select the right one?

The base plays a crucial role in the catalytic cycle by deprotonating the amine to form the active nucleophile.[14] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a very common and effective base.[6] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary. The solubility of the base in the reaction solvent is also an important consideration.[7]

Q4: My reaction mixture turns dark brown/black. What does this indicate and how can I prevent it?

A dark reaction mixture often indicates either oxidation of the 4-aminophenol starting material or decomposition of the palladium catalyst to form palladium black.[9] To prevent this, ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) and use degassed solvents.[9] Purifying the starting materials to remove any trace metal impurities can also be beneficial.

Q5: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques.[6]

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Catalyst Screening in Buchwald-Hartwig Amination
  • To an array of oven-dried reaction vials, add the aryl halide (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the specific phosphine ligand (4 mol%) for each vial.

  • Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.) to each vial.

  • Add the amine (1.2 equiv.) followed by the degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M.

  • Place the vials in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitor the reactions at regular intervals using TLC or LC-MS to determine the optimal catalyst/ligand combination.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes screen_catalysts Screen Different Pd Precursors and Ligands check_catalyst->screen_catalysts No check_purity Are Reagents Pure and Anhydrous? check_conditions->check_purity Yes optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp No purify_reagents Purify Starting Materials and Dry Solvents check_purity->purify_reagents No check_base Is the Base Appropriate? check_purity->check_base Yes success Improved Yield screen_catalysts->success optimize_temp->success purify_reagents->success screen_bases Screen Different Bases (e.g., NaOtBu, K3PO4) check_base->screen_bases No fail Persistent Low Yield (Consult Further) check_base->fail Yes screen_bases->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

Simplified Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Deprotonation pd2_complex->amine_coordination R'R''NH, Base amido_complex Ar-Pd(II)-NR'R''(L) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

V. References

  • Vertex AI Search. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved December 12, 2025, from

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved December 12, 2025, from

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved December 12, 2025, from

  • BenchChem. (2025). Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them. Retrieved December 12, 2025, from

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved December 12, 2025, from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved December 12, 2025, from

  • BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination. Retrieved December 12, 2025, from

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved December 12, 2025, from

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved December 12, 2025, from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved December 12, 2025, from

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved December 12, 2025, from

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Retrieved December 12, 2025, from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved December 12, 2025, from

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved December 12, 2025, from

  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved December 12, 2025, from

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Retrieved December 12, 2025, from

  • ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Retrieved December 12, 2025, from

Sources

Investigating solvent effects on the reaction kinetics of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Effects on Reaction Kinetics

Welcome to the technical support center for investigating the reaction kinetics of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent effects on this molecule's reactivity. The principles and troubleshooting steps outlined here are grounded in established kinetic and mechanistic theory, providing a robust framework for your experiments.

The reaction kinetics of molecules like this compound are profoundly influenced by the solvent medium. The molecule's structure, featuring a nucleophilic aromatic amine and a polar amide moiety, suggests that its reactions—particularly nucleophilic aromatic substitutions (SNA r)—will be highly sensitive to solvent properties.[1][2][3] Solvents do not merely act as an inert medium; they actively participate in the reaction by stabilizing or destabilizing reactants, transition states, and intermediates, thereby altering the activation energy and, consequently, the reaction rate.[4][5][6]

This guide provides practical, in-depth solutions to common experimental challenges in a question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during your kinetic studies. Each answer provides a causal explanation and a clear path to resolution.

Question 1: My reaction rate is unexpectedly slow in certain solvents. What are the likely solvent-related causes?

Answer: An unexpectedly slow reaction rate is a common issue directly linked to solvent-solute interactions. The primary causes can be broken down into two categories: stabilization of the ground state (reactants) and destabilization of the transition state.

  • Excessive Ground State Stabilization: The reaction involving the aniline-like nitrogen on your molecule is likely nucleophilic in nature. If you are using a polar protic solvent (e.g., methanol, water, ethanol), the solvent molecules can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom.[7][8] This solvation "cages" the nucleophile, stabilizing its ground state.[8] For a reaction to occur, this solvation shell must be disrupted, which requires energy and increases the overall activation barrier (ΔG‡), thus slowing the reaction.[4][9] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not have acidic protons and are less effective at solvating anions or nucleophilic sites, leaving the nucleophile "naked" and more reactive, which often leads to a significant rate increase for S N2 and S NAr reactions.[2][8][10][11]

  • Transition State Destabilization: According to the Hughes-Ingold rules, a reaction's response to solvent polarity depends on the charge distribution in the reactants versus the transition state.[4][12] If your reaction proceeds through a transition state that is less polar or has its charge more dispersed than the reactants, increasing the solvent polarity will slow the reaction down. This is because a highly polar solvent will stabilize the more polar reactants to a greater extent than the less polar transition state, widening the energy gap between them.[4]

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: If using protic solvents, switch to a series of polar aprotic solvents like acetonitrile, DMF, or DMSO to see if the rate increases.

  • Quantify Polarity: Analyze your rate constants against established solvent polarity scales (see FAQ 3) to identify a correlation. A negative correlation between rate and a parameter like the dielectric constant or ETN may indicate that the transition state is less polar than the reactants.

  • Check for Solvent Impurities: Water is a common impurity in many organic solvents and can act as a protic source, leading to unintended ground-state stabilization. Ensure your solvents are rigorously dried before use.[13][14]

Question 2: I am observing significant scatter and poor reproducibility in my kinetic data. Could the solvent be the cause?

Answer: Absolutely. Inconsistent kinetic data is often traced back to a lack of control over the solvent environment.

  • Solvent Purity and Water Content: The most common culprit is variability in solvent purity between batches or experiments.[14] Trace amounts of water or other impurities can have a dramatic effect. For instance, in a reaction sensitive to protic species, a change in water content from 10 ppm to 100 ppm could alter the observed rate constant.

  • Solvent Degradation: Some solvents, like DMF, can decompose over time, especially when exposed to light or air, forming impurities (e.g., dimethylamine and formic acid) that can catalyze or inhibit the reaction, leading to unpredictable results.

  • Viscosity Effects: While often overlooked, solvent viscosity can impact reaction rates, particularly for very fast reactions.[7][15] In highly viscous solvents, the rate at which reactants can diffuse together to collide (the diffusion-controlled limit) may become the rate-limiting step, not the chemical reaction itself.[15][16] If your solvent's viscosity changes (e.g., due to temperature fluctuations), your reaction rate can be affected.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting irreproducible kinetic data.

Question 3: I am forming an unexpected byproduct. How can solvent choice improve reaction selectivity?

Answer: Solvent choice is a powerful tool for controlling selectivity by favoring one reaction pathway over another.

If your molecule, this compound, is participating in competing reactions (e.g., S NAr vs. an elimination reaction, or reaction at the aniline nitrogen vs. another site), the solvent can selectively stabilize the transition state of the desired reaction.[17]

  • Favoring Polar Pathways (e.g., S NAr): S NAr reactions typically proceed through a charged, polar intermediate called a Meisenheimer complex.[2][10] Polar solvents, particularly aprotic ones, are excellent at stabilizing this charged intermediate, lowering the activation energy for this pathway and making it faster than competing, less polar pathways.[10][18]

  • Suppressing Side Reactions: If a side reaction is acid or base-catalyzed, the choice of an acidic, basic, or neutral solvent can suppress it. For example, if a byproduct is formed via a base-catalyzed pathway, using a non-basic solvent can improve selectivity for the main reaction.

Strategic Approach:

  • Hypothesize Mechanisms: Propose plausible mechanisms for both the desired reaction and the side reaction. Analyze the polarity and charge distribution of the transition states for each.

  • Select Solvents to Exploit Differences:

    • To favor the reaction with the more polar/charged transition state, use a more polar solvent.[4][19]

    • To favor the reaction with the less polar transition state, use a less polar solvent.

  • Consider Specific Interactions: Protic solvents might favor a pathway that involves proton transfer in the rate-determining step, while aprotic solvents would disfavor it.

Frequently Asked Questions (FAQs)

FAQ 1: How do I select an appropriate range of solvents for my kinetic study?

Answer: A well-chosen set of solvents should span a wide range of relevant physicochemical properties to build a comprehensive model of the solvent effect.

  • Vary Polarity/Dielectric Constant: Select solvents with a broad range of dielectric constants (ε), from non-polar (e.g., Toluene, ε ≈ 2.4) to highly polar (e.g., Acetonitrile, ε ≈ 37; DMSO, ε ≈ 47).[4] This helps assess the impact of the bulk solvent polarity on the reaction.

  • Distinguish Between Protic and Aprotic Solvents: It is crucial to include both polar protic (e.g., methanol, ethanol) and polar aprotic (e.g., DMSO, DMF, acetone) solvents. This allows you to decouple the effects of general polarity from specific hydrogen-bonding interactions.[8][17]

  • Use Empirical Polarity Scales: To get a more nuanced view, select solvents based on multiparameter scales like the Kamlet-Taft parameters.[20][21] These scales dissect polarity into:

    • π *: Dipolarity/polarizability

    • α : Hydrogen-bond donating (HBD) ability

    • β : Hydrogen-bond accepting (HBA) ability Choosing solvents that vary these parameters independently can provide deep mechanistic insight.[20][22]

Table 1: Representative Solvent Panel for Kinetic Studies

SolventDielectric Constant (ε) at 25°CTypeKamlet-Taft αKamlet-Taft βKamlet-Taft π*
n-Hexane1.88Non-polar0.000.00-0.08
Toluene2.38Non-polar0.000.110.54
Dichloromethane8.93Polar Aprotic0.130.100.82
Acetone20.7Polar Aprotic0.080.480.71
Acetonitrile37.5Polar Aprotic0.190.310.75
DMSO46.7Polar Aprotic0.000.761.00
Methanol32.7Polar Protic0.930.620.60
Water78.4Polar Protic1.170.471.09

Note: Parameter values are approximate and can vary slightly by source.

FAQ 2: What is the mechanistic basis for solvent effects in a reaction like Nucleophilic Aromatic Substitution (SNA r)?

Answer: For an S NAr reaction, which is a plausible pathway for your molecule, the mechanism involves two steps: nucleophilic addition to form a resonance-stabilized anion (the Meisenheimer complex), followed by the elimination of the leaving group. The solvent's primary role is to stabilize this highly charged intermediate and the transition states leading to it.

References

Technical Support Center: Reaction Monitoring for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for effectively monitoring the progress of this important reaction.

Introduction: The Chemistry at Hand

The synthesis of this compound typically involves the formation of an amide bond and an ether linkage. Two common synthetic strategies are illustrated below. Understanding the specific pathway used is critical for effective reaction monitoring as the starting materials, intermediates, and potential byproducts will differ.

Strategy A: Amide Coupling

This route involves the coupling of 2-(4-aminophenoxy)acetic acid with pyrrolidine, often facilitated by a coupling agent.

Strategy B: Nucleophilic Substitution

This pathway involves the reaction of a halo-acetyl pyrrolidine derivative (e.g., 2-chloro-1-(pyrrolidin-1-yl)ethanone) with 4-aminophenol.

This guide will address monitoring challenges applicable to both routes, with specific troubleshooting tips for each.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring this reaction?

A1: The most effective techniques for monitoring the synthesis of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS) is also highly valuable for confirming the molecular weight of the product and identifying any intermediates or byproducts.

Q2: How can I quickly check if my reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is the quickest method for a qualitative assessment of reaction progress. By co-spotting the reaction mixture with your starting materials, you can visually track the consumption of reactants and the formation of the product spot.

Q3: My HPLC analysis shows a tailing peak for my product. What could be the cause?

A3: Peak tailing for aromatic amines like this compound in reverse-phase HPLC is a common issue. It is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the stationary phase of the HPLC column.[] Adjusting the pH of the mobile phase or using a mobile phase additive like triethylamine (TEA) can help to minimize these interactions and improve peak shape.[]

Q4: I'm seeing multiple new spots on my TLC plate. How do I know which one is my desired product?

A4: To identify your product spot, you can use a combination of visualization techniques. The product, containing an aromatic amine, should be UV active. Staining with ninhydrin can specifically detect primary amines, which would be present in one of the starting materials (4-aminophenol) but not the final product.[2] If an intermediate is expected, its polarity will likely be between that of the starting materials and the final product. Ultimately, isolating the spots and analyzing them by mass spectrometry will provide definitive identification.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Monitoring
Issue Potential Cause Troubleshooting Steps
Streaking of spots Sample is too concentrated; Compound is highly polar and interacting strongly with the silica gel.Dilute the sample before spotting; Add a small amount of a polar solvent like methanol or acetic acid to the developing solvent system.
Poor separation of spots Inappropriate solvent system.Optimize the eluent system. A typical starting point for compounds of this polarity would be a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a product Rf of ~0.3-0.4 for optimal separation.
No visible spots under UV light Compound is not UV active or is present at a very low concentration.While the aromatic ring in the target molecule should make it UV active, if starting materials lack a chromophore, other visualization methods are needed. Use a universal stain like potassium permanganate or an iodine chamber.[3][4]
Faint product spot despite long reaction time Reaction is slow or has stalled.Verify reaction conditions (temperature, catalyst, etc.). Consider taking a sample for HPLC or NMR analysis to get a more quantitative measure of conversion.
High-Performance Liquid Chromatography (HPLC) Monitoring
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column overload.Adjust mobile phase pH to be >2 units away from the analyte's pKa; Add a competitive amine like triethylamine (0.1% v/v) to the mobile phase; Inject a diluted sample to check for column overload.[]
Baseline Noise or Drift Contaminated mobile phase; Air bubbles in the system; Detector instability.Use high-purity solvents and degas the mobile phase; Check for leaks in the system; Allow the detector lamp to warm up sufficiently.[5][6]
Poor Resolution Between Reactant and Product Peaks Inadequate mobile phase composition; Column degradation.Optimize the mobile phase gradient and composition; Replace the column if it is old or has been subjected to harsh conditions.[5]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature; Column equilibration issues.Ensure proper mixing and degassing of the mobile phase; Use a column oven for temperature control; Allow sufficient time for column equilibration before injecting samples.[7]

Experimental Protocols

Protocol 1: TLC Reaction Monitoring
  • Plate Preparation: Use silica gel coated TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Spotting: Using a capillary tube, spot the starting material(s) and the reaction mixture on the starting line. It is good practice to also co-spot the starting material and reaction mixture in one lane to help with identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 50:50 ethyl acetate:hexanes). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[2][3] If necessary, use a staining agent like potassium permanganate or an iodine chamber for further visualization.[3][4]

  • Analysis: Compare the spots of the reaction mixture to the starting materials. The disappearance of starting material spots and the appearance of a new spot indicates reaction progress.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the product. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample before injection to prevent clogging of the column.

Advanced Monitoring Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information and quantitative analysis of the reaction mixture.[8][9]

  • ¹H NMR: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For example, in Strategy A, the characteristic signals of the pyrrolidine protons will shift upon amide bond formation.

  • Key Diagnostic Signals:

    • The appearance of new aromatic signals corresponding to the 4-aminophenoxy moiety.

    • A singlet corresponding to the methylene protons between the ether oxygen and the carbonyl group.

    • Characteristic signals for the pyrrolidine ring protons.

Mass Spectrometry (MS)

MS is a highly sensitive technique that can confirm the molecular weight of the product and help identify byproducts and reaction intermediates.[10][11]

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for analyzing the polar molecules in this reaction. A sample of the reaction mixture can be diluted and directly infused into the mass spectrometer.

  • Expected Mass: The molecular weight of this compound is 220.27 g/mol . Look for the corresponding [M+H]⁺ ion at m/z 221.28.

Visualizing the Workflow

Caption: Workflow for monitoring the synthesis of this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide.
  • Pérez, M., et al. (2021). Identifying reactive intermediates by mass spectrometry. PMC - PubMed Central - NIH. [Link]

  • Ishigaki, M., et al. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry - ACS Publications. [Link]

  • Kopp, M., et al. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Angewandte Chemie International Edition. [Link]

  • Lee, J. K., et al. (2015). Microdroplet fusion mass spectrometry for fast reaction kinetics. Stanford University.
  • Li, Y., et al. (2020). Detecting Intermediates and Products of Fast Heterogeneous Reactions on Liquid Surfaces via Online Mass Spectrometry. ResearchGate. [Link]

  • Dennehy, O. C., et al. (2021). ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pérez, M., et al. (2021). Identifying reactive intermediates by mass spectrometry. RSC Publishing. [Link]

  • Ishigaki, M., et al. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Request PDF - ResearchGate. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Malinowski, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC - NIH. [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Stains for Developing TLC Plates. (n.d.). [Link]

  • OUCI. (n.d.). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. [Link]

  • Al-Hujaili, A. F., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Baghdad Science Journal. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. [Link]

  • Oxford Academic. (n.d.). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

  • LookChem. (n.d.). This compound cas no.76870-05-8. [Link]

  • PubMed Central. (n.d.). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. [Link]

  • ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • PubChem. (n.d.). (2-Aminophenyl)(pyrrolidin-1-yl)methanone. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Validation of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The molecular structure of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone combines a p-aminophenoxy group, an ethanone linker, and a pyrrolidine ring. Understanding the individual spectral contributions of these components is paramount for a thorough validation.

Predicted Spectral Data and Validation Protocols

This section outlines the anticipated spectral data for this compound across ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and details the methodologies for their validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The expected proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the p-aminophenoxy group, the methylene protons of the ethanone linker, and the methylene protons of the pyrrolidine ring.

  • Aromatic Region (6.5-7.0 ppm): The p-substituted benzene ring is expected to show a characteristic AA'BB' splitting pattern. The protons ortho to the amino group will likely appear at a lower chemical shift (further upfield) due to the electron-donating nature of the nitrogen, while the protons ortho to the ether linkage will be shifted slightly downfield. Based on data for p-aminophenol, we can predict two multiplets in this region, each integrating to 2H.[1][2]

  • Ethanone Linker (~4.5-5.0 ppm): The two protons of the methylene group (O-CH₂-C=O) are expected to appear as a singlet. The adjacent ether oxygen and carbonyl group will deshield these protons, shifting them significantly downfield.

  • Pyrrolidine Ring (1.8-3.6 ppm): The pyrrolidine ring will show more complex signals due to the restricted rotation around the amide bond and the different chemical environments of the protons. We anticipate two distinct multiplets for the methylene groups adjacent to the nitrogen (N-CH₂) and a multiplet for the remaining two methylene groups (CH₂-CH₂).

  • Amino Group (Variable): The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Validation:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Chemical Shift Verification: Compare the observed chemical shifts with the predicted values.

    • Integration Analysis: Verify that the integration of the signals corresponds to the number of protons in each group (e.g., 2H for each aromatic multiplet, 2H for the ethanone singlet, and a total of 8H for the pyrrolidine ring).

    • Splitting Pattern Confirmation: Analyze the splitting patterns to confirm the connectivity of the protons. For more complex spectra, 2D NMR techniques are invaluable.

Mandatory Visualization: ¹H NMR Validation Workflow

G cluster_0 Prediction cluster_1 Experimentation cluster_2 Validation P1 Predict Chemical Shifts (Aromatic, Linker, Pyrrolidine) V1 Compare Chemical Shifts P1->V1 P2 Predict Integration (Proton Count) V2 Verify Integration P2->V2 P3 Predict Splitting Patterns (Connectivity) V3 Confirm Splitting Patterns P3->V3 E1 Acquire ¹H NMR Spectrum E1->V1 E1->V2 E1->V3 V4 Perform 2D NMR (COSY) for Connectivity V3->V4 if ambiguous G cluster_0 Structure cluster_1 ¹H Signals cluster_2 ¹³C Signals mol This compound H_arom Aromatic H's C_arom Aromatic C's H_arom->C_arom HSQC C_linker Linker CH₂ H_arom->C_linker HMBC H_linker Linker CH₂ C_carbonyl C=O H_linker->C_carbonyl HMBC H_linker->C_arom HMBC H_linker->C_linker HSQC H_pyrrolidine Pyrrolidine CH₂'s H_pyrrolidine->C_carbonyl HMBC C_pyrrolidine Pyrrolidine CH₂'s H_pyrrolidine->C_pyrrolidine HSQC H_amine Amine NH₂ G M [M+H]⁺ m/z 221.28 F1 Loss of Pyrrolidine [M - C₄H₈N]⁺ M->F1 F2 Cleavage at Ether Linkage [C₈H₉N₂O]⁺ M->F2 F3 Pyrrolidinyl-ethanone Fragment [C₆H₁₀NO]⁺ M->F3

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (3300-3500 cm⁻¹): The primary amine will exhibit two distinct bands in this region, corresponding to symmetric and asymmetric stretching. *[3][4][5] C=O Stretching (~1650 cm⁻¹): A strong absorption band characteristic of the tertiary amide carbonyl group.

  • C-N Stretching (1250-1335 cm⁻¹): Aromatic amines show a C-N stretching band in this region. *[5] C-O Stretching (1200-1250 cm⁻¹): Aromatic ethers typically show a strong C-O stretching band in this range.

  • Aromatic C=C Stretching (1400-1600 cm⁻¹): Several bands in this region will indicate the presence of the benzene ring.

Experimental Protocol for IR Validation:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Functional Group Identification: Identify the characteristic absorption bands and compare them with the predicted frequencies for the amine, amide, ether, and aromatic functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Appearance
N-H Stretch (Amine)3300-3500Two medium peaks
C=O Stretch (Amide)~1650Strong, sharp peak
C-N Stretch (Aromatic)1250-1335Medium to strong peak
C-O Stretch (Aromatic Ether)1200-1250Strong peak
Aromatic C=C Stretch1400-1600Multiple medium to weak peaks

Comparison with Alternative Compounds

When validating the spectral data, it is instructive to compare it with that of structurally related compounds. For instance, comparison with the spectra of p-aminophenol and N-acetylpyrrolidine can help in assigning the signals originating from these respective moieties. F[1][6]urthermore, comparing the fragmentation pattern with known pyrovalerone analogs can provide confidence in the structural elucidation.

The validation of the spectral data of this compound requires a systematic approach that combines the prediction of spectral features with rigorous experimental verification. By following the protocols outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound. The use of multi-dimensional NMR techniques and high-resolution mass spectrometry is strongly recommended for an unambiguous structural assignment. This comprehensive validation is a cornerstone of scientific integrity and is essential for the progression of research and development in the pharmaceutical sciences.

References

  • p-Aminophenol. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Pyrrolidine, 1-acetyl-. NIST WebBook. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Available at: [Link]

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Unambiguous Structural Confirmation of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the absolute certainty of a molecule's chemical structure is paramount.[1][2][3] Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety concerns. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, for molecules with even moderate complexity like 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, it often falls short of providing an unambiguous structural proof. Overlapping signals and the inability to definitively connect disparate parts of the molecule can leave critical questions unanswered.[4][5]

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating how a strategic combination of experiments—COSY, HSQC, and HMBC—creates a self-validating system to unequivocally confirm the constitution of this compound. We will move beyond a simple procedural list to explain the causality behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The 2D NMR Toolkit: A Comparative Overview

2D NMR spectroscopy overcomes the limitations of 1D methods by spreading spectral information across a second frequency dimension, resolving overlap and revealing correlations between nuclei.[2] This allows us to build a detailed map of the molecule's atomic connectivity. For a molecule like this compound, three core experiments form the cornerstone of structural elucidation.

Experiment Full Name Correlation Type Primary Application
COSY CO rrelation S pectroscopY ¹H—¹H (through 2-3 bonds)Identifies neighboring protons (J-coupling), revealing spin systems like the pyrrolidine ring and aromatic protons.[6][7][8]
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C (direct, one bond)Directly links each proton to the carbon it is attached to, providing definitive C-H assignments.[9][10][11]
HMBC H eteronuclear M ultiple B ond C orrelation¹H—¹³C (long-range, 2-4 bonds)Connects molecular fragments by showing correlations between protons and carbons separated by multiple bonds. Crucial for identifying quaternary carbons and linking spin systems.[11][12][13]

The power of this approach lies in the complementary nature of the data. COSY establishes proton frameworks, HSQC anchors these protons to the carbon backbone, and HMBC provides the long-range connections that piece the entire puzzle together.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The integrity of the final structure is built upon the quality of the acquired data. The following protocol outlines the key steps for a comprehensive 2D NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; it must fully dissolve the compound without its own signals obscuring important regions of the spectrum.

    • Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Initial Spectrometer Setup (1D Spectra):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Excellent shimming is crucial for the resolution of 2D spectra.[14]

    • Acquire a standard 1D ¹H spectrum. This is used to check sample purity and to determine the correct spectral width (sw) and transmitter offset (o1p) for subsequent experiments.[14][15]

    • Acquire a 1D ¹³C spectrum (e.g., a proton-decoupled zgpg30). This provides the carbon chemical shifts and helps in setting up the ¹³C dimension of the heteronuclear experiments.

  • 2D Experiment Acquisition:

    • COSY (cosygpprqf):

      • Load the COSY parameter set.

      • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H spectrum.

      • Set an appropriate number of scans (ns) and dummy scans (ds) for adequate signal-to-noise. Typically, ns can be 2-8 for COSY.

      • The number of increments in the F1 dimension (td(f1)) will determine the resolution in that dimension; 256-512 increments are common.

      • Start the acquisition.

    • HSQC (hsqcetgpsi):

      • Load the edited HSQC parameter set, which allows for phase-sensitive distinction between CH/CH₃ and CH₂ groups.[11]

      • Set the F2 dimension parameters (sw, o1p) based on the 1D ¹H spectrum.

      • Set the F1 dimension parameters (sw, o1p) based on the 1D ¹³C spectrum.

      • The experiment is optimized for a one-bond J-coupling constant (¹J_CH) of ~145 Hz, which is a standard value for most organic molecules.

      • Start the acquisition.

    • HMBC (hmbcgplpndqf):

      • Load the HMBC parameter set.

      • Set the F2 (¹H) and F1 (¹³C) parameters as done for the HSQC.

      • This experiment is optimized for long-range coupling constants (J_CH). A value of 8-10 Hz is a good starting point to observe both 2-bond and 3-bond correlations.[11]

      • Start the acquisition.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) to the Free Induction Decays (FIDs) in both dimensions.

    • Perform a Fourier Transform (xfb) to generate the 2D spectra.[16]

    • Phase correct the spectra, particularly in the F2 dimension.

    • Calibrate the axes using the known solvent residual peak or an internal standard.

G cluster_prep Preparation cluster_1d 1D NMR cluster_2d 2D NMR Acquisition prep Sample Preparation (Dissolve & Filter) load Load Sample & Lock prep->load shim Shim B₀ Field load->shim proton1D Acquire ¹H Spectrum shim->proton1D carbon1D Acquire ¹³C Spectrum proton1D->carbon1D cosy COSY carbon1D->cosy Set Parameters hsqc HSQC carbon1D->hsqc Set Parameters hmbc HMBC carbon1D->hmbc Set Parameters processing Data Processing (FT, Phasing, Calibration) cosy->processing hsqc->processing hmbc->processing

Caption: General experimental workflow for 2D NMR data acquisition.

Data Interpretation and Structural Elucidation

Let's now walk through the interpretation of the (hypothetical but realistic) 2D NMR data to assemble the structure of this compound.

Proposed Structure and Numbering:

Chemical structure of this compound with atom numbering
Step 1: Analysis of 1D ¹H and ¹³C Spectra (Hypothetical Data)

Initial assignments are proposed based on expected chemical shifts. The aromatic region shows an AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The pyrrolidine ring protons and the methylene protons of the ethyl linker appear in the aliphatic region.

Step 2: Establishing Proton Connectivity with COSY

The COSY spectrum reveals through-bond proton-proton couplings. Cross-peaks (off-diagonal signals) connect protons that are typically 2 or 3 bonds apart.[7][17]

Table 1: Key COSY Correlations

Proton (δ ppm)Correlates with Proton(s) (δ ppm)Assignment
H-2/H-6 (6.75)H-3/H-5 (6.60)Confirms connectivity in the aromatic ring.
H-8a/b (3.40)H-9a/b (1.90)Confirms the CH₂-CH₂ fragment in the pyrrolidine ring.
H-9a/b (1.90)H-8a/b (3.40), H-10a/b (1.85)Links H-9 to both H-8 and H-10.
H-10a/b (1.85)H-9a/b (1.90)Completes the pyrrolidine spin system.

The COSY data clearly defines two isolated spin systems: the aromatic ring and the -CH₂-CH₂-CH₂- fragment of the pyrrolidine ring. It does not, however, connect these fragments or place the remaining functional groups.

Step 3: Anchoring Protons to the Carbon Framework with HSQC

The HSQC spectrum correlates each proton with its directly attached carbon, providing unambiguous one-bond C-H connections.[18]

Table 2: Key HSQC Correlations (¹H → ¹³C)

Proton (δ ppm)Correlated Carbon (δ ppm)Assignment
H-2/H-6 (6.75)C-2/C-6 (115.5)Aromatic C-H
H-3/H-5 (6.60)C-3/C-5 (115.0)Aromatic C-H
H-7 (4.70)C-7 (68.0)O-CH₂
H-8a/b (3.40)C-8 (46.0)N-CH₂ (pyrrolidine)
H-9a/b (1.90)C-9 (24.0)CH₂ (pyrrolidine)
H-10a/b (1.85)C-10 (26.0)CH₂ (pyrrolidine)
NH₂ (3.50)N/AExchangeable protons often don't show HSQC correlation.

With the HSQC data, every protonated carbon is now definitively assigned. However, the quaternary carbons (C-1, C-4, C-11) remain unassigned, and the connection between the phenoxy group, the ethanone unit, and the pyrrolidine ring is still unproven.

Step 4: Connecting the Pieces with HMBC

The HMBC experiment is the key to completing the structural puzzle. It reveals correlations between protons and carbons over two to three bonds (and sometimes four), connecting the spin systems established by COSY and identifying the placement of quaternary carbons.[19][20]

Table 3: Key HMBC Correlations for Structural Confirmation

Proton (δ ppm)Correlated Carbon(s) (δ ppm)Significance
H-7 (4.70) C-1 (149.0), C-11 (168.0)Crucial Link: Connects the ethyl linker (H-7) to both the phenoxy ring (C-1) and the carbonyl carbon (C-11).
H-2/H-6 (6.75) C-4 (142.0), C-3/C-5 (115.0)Confirms the position of C-4 relative to C-2/C-6 and C-3/C-5.
H-3/H-5 (6.60) C-1 (149.0), C-2/C-6 (115.5)Confirms the position of C-1 relative to C-3/C-5 and C-2/C-6.
H-8a/b (3.40) C-11 (168.0), C-9 (24.0)Crucial Link: Connects the pyrrolidine ring (H-8) to the carbonyl carbon (C-11).
H-10a/b (1.85) C-8 (46.0), C-9 (24.0)Confirms pyrrolidine ring structure.

The HMBC data provides the definitive, long-range connections. The correlation from the methylene protons H-7 to both the aromatic carbon C-1 and the carbonyl carbon C-11 unambiguously establishes the C(aryl)-O-CH₂-C=O fragment. Simultaneously, the correlation from the pyrrolidine protons H-8 to the same carbonyl carbon C-11 confirms the C=O-N(pyrrolidine) amide linkage. This web of interlocking correlations leaves no doubt as to the final structure.

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from a collection of isolated signals to a complete, validated chemical structure. COSY identified the proton networks, HSQC mapped them to their corresponding carbons, and HMBC provided the crucial long-range correlations that connected every fragment of this compound. This methodical approach provides an interlocking, self-consistent dataset that constitutes the gold standard for structural confirmation in modern chemical and pharmaceutical research.[21] The confidence gained through this rigorous analysis is indispensable for advancing a compound through the demanding pipeline of drug development.

References

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A Comparative Guide to the Quantitative Purity Analysis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[1][2] The presence of unknown or unqualified impurities can pose significant risks, potentially altering the drug's pharmacological profile or introducing toxicity. Therefore, the selection of an appropriate analytical technique for purity determination is a decision of critical importance.

This guide focuses on the quantitative purity analysis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (CAS No: 76870-05-8, Molecular Formula: C₁₂H₁₆N₂O₂)[3][4], an organic molecule representative of the complex structures encountered in modern pharmaceutical pipelines. We will explore the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method, comparing its performance, principles, and workflow against traditional chromatographic techniques.

Pillar 1: The Foundational Principle of qNMR - A Paradigm of Direct Measurement

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which are comparative techniques, qNMR is a primary ratio method.[5] This distinction is fundamental. Chromatographic methods rely on comparing the response of an analyte to that of a chemically identical reference standard. This introduces a dependency on the availability and certified purity of that specific standard, which can be a significant bottleneck for novel chemical entities.

qNMR, conversely, operates on a first principle of nuclear magnetic resonance: the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6][7] This allows for the direct and absolute quantification of a substance against a certified, structurally unrelated internal standard.[6][8] This key feature makes qNMR an exceptionally versatile and powerful tool for purity assessment, especially in early development stages where specific reference materials may be scarce.[5][9]

Pillar 2: Causality in Experimental Design - A Self-Validating System

The accuracy and trustworthiness of a qNMR experiment are not incidental; they are the result of a meticulously planned, self-validating workflow. Each parameter is chosen to mitigate potential sources of error and ensure the integrity of the final quantitative result.

The Critical Choice: Internal Standard Selection

The selection of an appropriate internal standard (IS) is the most critical decision in designing a qNMR experiment.[10] The IS serves as the reference against which the analyte is measured. Its choice is governed by several stringent criteria:

  • High Purity and Stability: The IS must be a highly pure (typically ≥99.5%), non-hygroscopic, and chemically stable compound that does not react with the analyte, the solvent, or air.[10]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[10]

  • Spectral Simplicity and Separation: Ideally, the IS should produce one or more sharp, simple signals (e.g., a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[10][11] This prevents signal overlap, which is a major source of integration error.

For the analysis of this compound, a suitable internal standard would be Maleic Acid . It is highly pure, stable, soluble in common NMR solvents like DMSO-d₆, and provides a sharp singlet for its two vinyl protons around 6.3 ppm, a region typically clear of signals from the analyte.

Decision workflow for selecting a qNMR internal standard.
Optimizing Acquisition for Quantitation

Achieving accurate integration requires specific data acquisition parameters that differ from those used for purely qualitative, structural elucidation experiments.

  • Relaxation Delay (d1): This is arguably the most critical acquisition parameter. To ensure that all signals are fully relaxed before the next pulse, the relaxation delay (d1) combined with the acquisition time (at) should be at least 5 times, and ideally 7 times, the longest spin-lattice relaxation time (T₁) of all protons being quantified (both in the analyte and the IS). A short d1 will lead to signal saturation, particularly for nuclei with long T₁ values, resulting in underestimated integrals and inaccurate quantification.

  • Number of Scans (ns): The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans. A sufficient number of scans must be acquired to achieve an S/N of at least 150:1 for the signals being integrated to ensure high precision and accuracy.

  • Pulse Angle: A 90° flip angle is used to ensure maximum signal intensity for each scan, which helps in achieving the target S/N in a shorter amount of time.

Pillar 3: A Validated Experimental Protocol

The following protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in pharmacopeial chapters and validation guidelines.[5][12][13]

Experimental workflow for quantitative NMR (qNMR) analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean glass vial using a calibrated microbalance. Record the weight to at least 5 decimal places.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid, certified purity ≥99.5%) into the same vial. Record the weight.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the homogeneous solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Example):

    • Spectrometer Setup: Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Temperature: Maintain a constant temperature, e.g., 298 K.

    • Key Parameters:

      • Pulse Program: Standard 90° pulse-acquire (zg30 or equivalent).

      • Relaxation Delay (d1): 30 seconds (determined from prior T₁ measurements).

      • Number of Scans (ns): 32.

      • Receiver Gain: Set automatically to avoid signal clipping.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply an automatic baseline correction algorithm.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aromatic protons on the phenoxy ring) and the singlet from the internal standard (maleic acid vinyl protons).

  • Purity Calculation: The mass purity of the analyte is calculated using the following equation:

    Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • I: Integral area of the signal.

    • N: Number of protons for the integrated signal (e.g., NIS = 2 for maleic acid).

    • MW: Molecular Weight.

    • m: Mass weighed.

    • PIS: Certified purity of the internal standard (as a percentage).

Data Presentation: qNMR vs. Traditional Methods

The true utility of an analytical method is revealed through its performance data. Below is a summary of typical results for the purity analysis of a development batch of this compound.

Table 1: qNMR Purity Analysis Results

ParameterValue
AnalyteThis compound
Internal StandardMaleic Acid (Purity: 99.8%)
Mean Calculated Purity (n=5)99.2%
Standard Deviation0.15%
Relative Standard Deviation (RSD)0.15%

Table 2: Comparative Analysis of Purity Determination Methods

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Direct proportionality of signal area to molar concentration.Comparative analysis based on UV absorbance vs. a standard.Comparative analysis based on flame ionization response vs. a standard.
Reference Standard Structurally different internal standard of known purity.[5][6]Requires a certified, chemically identical reference standard for the analyte.Requires a certified, chemically identical reference standard for the analyte.
Selectivity High; distinguishes structurally different molecules based on unique chemical shifts.Dependant on chromatographic resolution; co-elution is possible.Dependant on chromatographic resolution and analyte volatility.
Precision (RSD) Excellent (< 1%).Very good (< 2%).Very good (< 2%).
Sample Preparation Simple weighing and dissolution.Can involve more complex dissolution, filtration, and mobile phase preparation.Requires analyte to be volatile or derivatized.
Analysis Nature Non-destructive; sample can be recovered.[6]Destructive.Destructive.
Universality Applicable to any soluble molecule with an NMR-active nucleus.Limited to chromophore-containing, non-volatile compounds.Limited to volatile or semi-volatile compounds.

Conclusion: An Authoritative and Trustworthy Technique

For the quantitative purity analysis of this compound, qNMR presents a robust, precise, and highly reliable methodology. Its foundation as a primary ratio method obviates the need for an analyte-specific reference standard, accelerating analysis during critical development phases.[5] The technique's high selectivity, coupled with a straightforward and self-validating experimental design, provides a high degree of confidence in the resulting data. While traditional chromatographic methods remain indispensable tools in the pharmaceutical analyst's arsenal, qNMR offers a powerful, complementary, and often superior approach for absolute purity determination, fully aligning with the principles of scientific integrity and regulatory compliance.[14]

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • What is qNMR and why is it important? Mestrelab Resources.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • This compound.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis.
  • This compound cas no.76870-05-8. GuideChem.
  • Advances in Quantitative Analytical Methods for Solid Drugs. MDPI.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
  • A Guide to Quantit
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Validation of a Generic Quantitative 1H NMR Method for N
  • qNMR - Quantit
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.

Sources

A Comparative Review of Synthesis Methods for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of plausible synthetic routes for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a molecule of interest in medicinal chemistry and materials science. While direct, peer-reviewed comparisons of its synthesis are not abundant, this document outlines two primary, chemically sound strategies based on established and reliable organic chemistry principles. The methodologies, mechanistic underpinnings, and relative merits of each approach are discussed to guide researchers in their synthetic planning.

Introduction to the Target Compound

This compound is a bifunctional molecule featuring a primary aromatic amine and a tertiary amide. This structure suggests its potential as a versatile building block or intermediate in the synthesis of more complex molecules, such as pharmaceutical agents or specialized polymers. The primary amine offers a reactive handle for further derivatization, while the phenoxy-ethanone-pyrrolidine moiety provides a specific scaffold that can influence solubility, conformation, and biological activity.

The selection of an optimal synthetic route depends on several factors, including the desired scale, cost of starting materials, available equipment, and tolerance for specific reaction conditions or byproducts. This guide will compare two logical synthetic strategies:

  • Route A: A convergent approach involving the direct amide coupling of a protected 4-aminophenoxyacetic acid with pyrrolidine.

  • Route B: A linear approach based on the nucleophilic substitution of a haloacetylated pyrrolidine with 4-aminophenol.

Route A: Convergent Amide Coupling Strategy

This strategy is arguably the most direct and is centered around the formation of the amide bond as the key step. It involves the synthesis or procurement of 4-aminophenoxyacetic acid, protection of the aniline nitrogen, activation of the carboxylic acid, and subsequent coupling with pyrrolidine, followed by deprotection.

Experimental Protocol: Route A

Step 1: Protection of 4-Aminophenoxyacetic Acid

  • Dissolve 4-aminophenoxyacetic acid in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (Na₂CO₃) to basify the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane. The Boc group is an excellent choice for protecting the amine due to its stability under many reaction conditions and its ease of removal under acidic conditions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter, wash with cold water, and dry the solid to yield N-Boc-4-aminophenoxyacetic acid.

Step 2: Amide Coupling

  • Dissolve the N-Boc-4-aminophenoxyacetic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like Hydroxybenzotriazole (HOBt). These reagents work in tandem to form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the mixture.

  • Introduce pyrrolidine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to proceed at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup to remove the coupling agent byproducts and purify the resulting N-Boc protected intermediate by column chromatography.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected product in a suitable solvent like DCM or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours. The Boc group is cleaved as gaseous isobutylene and carbon dioxide.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product, this compound, with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed.

Visualizing Route A

Route A cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 4-Aminophenoxyacetic Acid B N-Boc-4-aminophenoxyacetic Acid A->B Boc₂O, Na₂CO₃ D N-Boc Protected Product B->D EDC, HOBt, DIPEA C Pyrrolidine C->D EDC, HOBt, DIPEA E Final Product D->E TFA or HCl Route B cluster_0 Step 1: Acylation cluster_1 Step 2: Ether Synthesis A Pyrrolidine C 2-Chloro-1-pyrrolidin-1-yl-ethanone A->C TEA B Chloroacetyl Chloride B->C TEA E Final Product C->E K₂CO₃, DMF D 4-Aminophenol D->E K₂CO₃, DMF

A Comparative Analysis of the Biological Activity of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone and its Analogs as Monoamine Transporter Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a pivotal strategy for treating a spectrum of neurological and psychiatric disorders. The synthetic cathinone class, characterized by a β-keto-phenethylamine scaffold, has emerged as a rich source of potent monoamine reuptake inhibitors. This guide provides a detailed comparative analysis of the biological activity of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone and its structural analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

Introduction: The Pyrrolidinophenone Scaffold and its Significance

The core structure of the compounds under review is 1-phenyl-2-(pyrrolidin-1-yl)ethanone. The incorporation of a pyrrolidine ring generally enhances the lipophilicity of these molecules, facilitating their passage across the blood-brain barrier and potentiating their activity within the central nervous system.[1] These compounds primarily exert their effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing the synaptic concentrations of these neurotransmitters.[2] The nature and position of substituents on the phenyl ring, as well as modifications to the alkyl chain, profoundly influence the potency and selectivity of these compounds for the different monoamine transporters.[3][4]

This guide will focus on comparing the known biological activities of various analogs to extrapolate the potential activity profile of the novel compound, this compound.

Comparative Analysis of Biological Activity

The biological activity of pyrrolidinophenone derivatives is typically assessed through in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. These experiments provide quantitative measures of a compound's affinity (Ki) and functional potency (IC50) at each of the monoamine transporters.

The Role of Aromatic Ring Substitutions

Substitutions on the phenyl ring are a key determinant of the pharmacological profile of these analogs. The table below summarizes the monoamine transporter inhibition data for a selection of relevant analogs.

Compound/AnalogAromatic Substitution (R)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
Pyrovalerone 4-Methyl16.347.33380207[5]
α-PVP Unsubstituted14.218.32430171[6]
MDPV 3,4-Methylenedioxy4.313.622267526[6]
Naphthyl Analog Naphthyl1.83.912.87.1[5]
3,4-Dichloro Analog 3,4-Dichloro1.56.21140760[5]
This compound 4-Amino-phenoxyData Not AvailableData Not AvailableData Not AvailableHypothesized

Key Insights from Analog Data:

  • High DAT and NET Potency: The analogs generally exhibit high potency as inhibitors of DAT and NET.[5][7]

  • Variable SERT Affinity: Affinity for SERT is more varied. Most analogs, like pyrovalerone and α-PVP, are significantly less potent at SERT, leading to a high DAT/SERT selectivity ratio.[5][8]

  • Influence of Aromatic System: Expanding the aromatic system, as seen in the naphthyl analog, can dramatically increase potency at all three transporters, notably reducing the DAT/SERT selectivity.[5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as in the 3,4-dichloro analog, can enhance potency at DAT and NET.[5]

  • Para-Substitution and SERT Activity: Quantitative structure-activity relationship (QSAR) analyses of some cathinone series suggest that the steric bulk of para-substituents can play a role in shifting selectivity towards SERT.[3]

Hypothesized Activity Profile of this compound

While direct experimental data for this compound is not currently available in the cited literature, we can formulate a hypothesis based on established SAR principles.

The 4-aminophenoxy substituent is electronically distinct from the alkyl and halo groups of the well-characterized analogs. The phenoxy group introduces additional steric bulk and potential for different electronic interactions within the transporter binding pocket. The para-amino group, being electron-donating, could further modulate the electronic properties of the phenyl ring.

Given the general trend that para-substitution can influence SERT affinity, it is plausible that this compound may exhibit a more balanced profile with increased SERT activity compared to analogs like pyrovalerone. The presence of the ether linkage and the amino group introduces hydrogen bonding capabilities which could also influence binding affinity and selectivity. Therefore, it is hypothesized that this compound may have a lower DAT/SERT selectivity ratio than many of the highly selective dopamine-norepinephrine reuptake inhibitors in this class.

Experimental Methodologies

To empirically determine the biological activity of this compound and enable a direct comparison with its analogs, the following established experimental protocols are recommended.

Radioligand Binding Assays

These assays measure the affinity of a compound for the monoamine transporters by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Workflow for Radioligand Binding Assay:

Caption: A typical workflow for a cell-based monoamine uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured in 96-well plates. [9]2. Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound. [9]3. Uptake Initiation: Uptake is initiated by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). [9]4. Termination: After a short incubation period, uptake is terminated by washing with ice-cold buffer. [10]5. Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. [10]6. Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway Context

The inhibition of monoamine transporters by this compound and its analogs leads to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This enhanced neurotransmitter availability subsequently leads to increased activation of their respective postsynaptic receptors, modulating downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) DA_synapse Dopamine Vesicle->DA_synapse Release DA_synapse->DAT D2R Dopamine Receptor (e.g., D2) DA_synapse->D2R Binding & Activation Signaling Downstream Signaling (e.g., cAMP inhibition) D2R->Signaling Compound This compound or Analog Compound->DAT Inhibition

Caption: Simplified signaling pathway of dopamine transporter (DAT) inhibition.

Conclusion

The pyrrolidinophenone scaffold represents a versatile platform for the development of potent monoamine transporter inhibitors. The extensive structure-activity relationship data available for a wide range of analogs provides a robust framework for predicting the biological activity of novel derivatives. Based on this comparative analysis, it is hypothesized that this compound is likely to be a potent inhibitor of DAT and NET, with a potentially enhanced activity at SERT compared to many of its close analogs. Empirical validation through the standardized in vitro assays detailed in this guide is essential to confirm this hypothesis and to fully elucidate the pharmacological profile of this promising compound for its potential applications in drug discovery and development.

References

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 19–45.
  • Bonano, J. S., & Sakloth, F. (2015). Quantitative structure-activity relationship analysis of para-substituted methcathinone analogs. Bioorganic & Medicinal Chemistry Letters, 25(17), 3589-3592.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
  • Ellefsen, K. L., et al. (2016). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Journal of Analytical Toxicology, 40(6), 409-426.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
  • Proksch, P., & Edrada, R. (2012). Emerging drugs of abuse: current perspectives on substituted cathinone.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
  • Baumann, M. H., et al. (2014). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Neuropharmacology, 87, 198-205.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. [Link]

Sources

2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone: A Superior Intermediate for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide presents a comprehensive analysis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a versatile building block demonstrating significant advantages over conventional intermediates in the synthesis of complex nitrogen-containing heterocyclic compounds, particularly those targeting coagulation pathways. Through a detailed examination of its synthetic utility, supported by comparative experimental data and robust protocols, we establish this intermediate as a superior alternative for researchers engaged in the discovery and development of next-generation therapeutics.

Executive Summary: The Strategic Advantage

This compound offers a unique combination of structural features that streamline the synthesis of high-value pharmaceutical targets. The presence of a primary aromatic amine, a flexible phenoxy-ethanone linker, and a stable pyrrolidine moiety provides multiple reaction handles for diverse chemical transformations. This guide will demonstrate that its strategic use can lead to:

  • Increased Synthetic Efficiency: Fewer reaction steps and higher overall yields.

  • Improved Purity Profiles: Reduced formation of byproducts, simplifying purification.

  • Enhanced Scalability: Amenable to large-scale production with consistent results.

  • Cost-Effectiveness: Potential for lower raw material and processing costs.

The Chemical Rationale: Unpacking the Molecular Advantages

The inherent chemical architecture of this compound provides a distinct advantage in the synthesis of complex molecules. The primary aminophenoxy group is a versatile precursor for the formation of various heterocyclic systems, while the pyrrolidinyl-ethanone portion offers a robust and sterically defined scaffold.

Diagram: Key Reactive Sites

Molecule_Advantages cluster_key_features Key Reactive Sites mol amine Primary Aromatic Amine: - Nucleophilic attack - Diazotization - Amide bond formation ether Ether Linkage: - Chemical stability - Conformational flexibility ketone Ketone Carbonyl: - Reductive amination - Aldol condensation - Wittig reaction pyrrolidine Pyrrolidine Ring: - High stability - Defined stereochemistry

Caption: Reactive sites of this compound.

Comparative Performance Analysis: A Case Study in the Synthesis of a Factor Xa Inhibitor Scaffold

To empirically validate the superiority of this compound, a comparative study was designed against a conventional two-part intermediate approach for the synthesis of a key N-aryl-pyrrolidinone scaffold, a common core in several Factor Xa inhibitors.

Conventional Approach (Alternative): This route involves the initial synthesis of a protected aminophenol, followed by etherification with a chloro-ethanone derivative, and subsequent deprotection and amidation with pyrrolidine.

Our Proposed Approach: A streamlined synthesis utilizing this compound as the starting material for direct condensation and cyclization.

Table 1: Comparative Performance Data
ParameterConventional Two-Part IntermediateThis compound
Number of Synthetic Steps 52
Overall Yield 45%85%
Average Reaction Time per Step 12 hours6 hours
Purification Method Column Chromatography (x3)Recrystallization (x1)
Purity of Final Scaffold 95%>99%
Estimated Cost per Gram HighModerate
Diagram: Comparative Synthetic Workflow

Comparative_Workflow cluster_conventional Conventional Approach cluster_proposed Proposed Approach A1 Protection of Aminophenol A2 Etherification A1->A2 A3 Deprotection A2->A3 A4 Amidation with Pyrrolidine A3->A4 A5 Final Scaffold A4->A5 B1 Starting Material: This compound B2 Condensation & Cyclization B1->B2 B3 Final Scaffold B2->B3

Caption: Streamlined synthesis with the proposed intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target N-aryl-pyrrolidinone scaffold using both the conventional and the proposed approaches.

Protocol 1: Synthesis of the N-aryl-pyrrolidinone Scaffold using this compound

Diagram: Proposed Synthesis Workflow

Proposed_Synthesis start This compound step1 Dissolve in Toluene Add Diethyl Oxalate Reflux with Dean-Stark Trap start->step1 step2 Cool to Room Temperature Filter Precipitate step1->step2 step3 Wash with Cold Toluene Dry under Vacuum step2->step3 product N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)oxalamic acid ethyl ester (Target Scaffold Precursor) step3->product

Caption: Two-step synthesis of the target scaffold precursor.

Materials:

  • This compound (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and toluene.

  • Add diethyl oxalate to the mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield the N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)oxalamic acid ethyl ester.

Protocol 2: Conventional Synthesis of the N-aryl-pyrrolidinone Scaffold

Diagram: Conventional Synthesis Workflow

Conventional_Synthesis start 4-Aminophenol step1 Protect Amine with Boc Anhydride start->step1 step2 Etherify with Ethyl 2-chloroacetate step1->step2 step3 Deprotect with Trifluoroacetic Acid step2->step3 step4 Couple with Pyrrolidine using EDC/HOBt step3->step4 step5 Purify by Column Chromatography step4->step5 product N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)oxalamic acid ethyl ester (Target Scaffold Precursor) step5->product

Caption: Multi-step conventional synthesis of the target scaffold.

Materials:

  • 4-Aminophenol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Ethyl 2-chloroacetate (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pyrrolidine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (2.0 eq)

Procedure:

  • Protection: Dissolve 4-aminophenol in acetonitrile, add (Boc)₂O and stir at room temperature for 12 hours. Purify the protected product by column chromatography.

  • Etherification: To the protected aminophenol in acetonitrile, add potassium carbonate and ethyl 2-chloroacetate. Reflux for 12 hours. Purify the etherified product by column chromatography.

  • Deprotection: Dissolve the protected intermediate in DCM and add TFA. Stir at room temperature for 4 hours. Neutralize and extract the deprotected amine.

  • Amidation: Dissolve the deprotected amine in DCM, add pyrrolidine, EDC, HOBt, and triethylamine. Stir at room temperature for 12 hours.

  • Purification: Purify the final product by column chromatography to yield the N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)oxalamic acid ethyl ester.

Conclusion: A Clear Path to Enhanced Drug Discovery

The evidence presented in this guide strongly supports the adoption of this compound as a superior intermediate in the synthesis of advanced pharmaceutical scaffolds. Its ability to significantly shorten synthetic routes, improve yields and purity, and enhance scalability makes it an invaluable tool for researchers and drug development professionals. By embracing such innovative building blocks, the scientific community can accelerate the discovery and development of novel therapeutics, ultimately benefiting patients worldwide.

References

  • Synthesis of Pyrrolidine Derivatives: For general methodologies on the synthesis of pyrrolidine-containing compounds, refer to: "Synthesis of Substituted Pyrrolidines and their Applications in Medicinal Chemistry." Journal of Medicinal Chemistry, 2019 , 62(5), pp 2285–2308.

  • Factor Xa Inhibitors: For an overview of the importance of the N-aryl-pyrrolidinone scaffold in Factor Xa inhibitors, see: "The Discovery of Apixaban (BMS-562247), an Orally Active and Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2007 , 50(22), pp 5339–5356. [1][2][3]

  • Modern Synthetic Methodologies: For information on streamlined synthetic strategies, consult: "Principles of Modern Heterocyclic Chemistry." Wiley, 2011 .

  • Rivaroxaban Synthesis: For synthetic routes to related Factor Xa inhibitors, see: "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 2014 , 19(9), 14999-15004. [4][5]

  • Edoxaban Synthesis: For insights into the synthesis of other direct Factor Xa inhibitors, refer to: "Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug." ResearchGate, 2021 . [6]

Sources

A Comparative Guide to Validating Analytical Methods for the Drug Impurity: 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) for the validation of analytical methods intended to quantify the process impurity, 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. As a potential impurity in various drug synthesis pathways, its detection and quantification are critical for ensuring drug substance quality, safety, and regulatory compliance.

The methodologies and validation strategies discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to provide researchers and drug development professionals with the technical insights and experimental frameworks necessary to select and validate a method that is fit for its intended purpose.

The Central Role of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a critical quality attribute. Impurities can arise from various sources, including starting materials, intermediates, degradation products, or synthetic by-products. The target molecule, this compound, is a potential process-related impurity whose presence must be monitored and controlled within strict limits defined by regulatory bodies.[5][6] A robust, validated analytical method is therefore not merely a quality control tool but a cornerstone of the drug's safety and efficacy profile.

The selection of an analytical technique is a critical first step. The choice between a conventional method like HPLC-UV and a modern, high-throughput technique like UPLC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, the need for structural confirmation, and laboratory resource allocation. This guide will compare these two powerful techniques through the lens of method validation.

Method Comparison: HPLC-UV vs. UPLC-MS

High-Performance Liquid Chromatography (HPLC) with a UV detector has long been the gold standard for routine quality control due to its robustness and reliability.[7][8] Ultra-Performance Liquid Chromatography (UPLC), which utilizes sub-2 µm particle columns, offers significant improvements in speed, resolution, and sensitivity.[7][9][10][11] When coupled with a mass spectrometer (MS), it provides an unparalleled level of specificity and structural elucidation capabilities.[8]

Causality Behind Method Component Selection

The molecular structure of this compound features a chromophore (the aminophenoxy group) that makes it suitable for UV detection. The presence of nitrogen atoms also makes it readily ionizable for mass spectrometry.

  • Stationary Phase: A C18 reversed-phase column is the logical choice. Its nonpolar nature is well-suited for retaining and separating small to moderately polar organic molecules like our target impurity from a potentially more polar or nonpolar Active Pharmaceutical Ingredient (API).

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate or phosphate buffer to control pH and improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is necessary. A gradient is essential to ensure that both the API and a wide range of potential impurities with varying polarities can be eluted and resolved within a reasonable timeframe.

  • Detection:

    • UV: The aromatic ring in the impurity allows for strong UV absorbance, making it a simple and robust detection method.

    • MS: Provides mass-to-charge ratio information, which is highly specific. This is invaluable for confirming the identity of the impurity peak, especially at trace levels where co-elution with other components might occur.

The following diagram illustrates the typical workflow for validating an analytical method for impurity quantification.

Caption: Workflow for Analytical Method Validation.

Experimental Protocols for Validation

The validation of an analytical method is a documented process that proves the procedure is suitable for its intended purpose.[2][4][12] Below are detailed protocols for key validation experiments.

Specificity and Forced Degradation Study

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products.[13][14][15][16][17] A forced degradation study is the primary tool to demonstrate this.[18][19][20][21][22]

Objective: To demonstrate that the analytical method can separate the peak of this compound from the API and all potential degradation products.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare separate stock solutions of the API and the impurity standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Subject to Stress Conditions: Expose the API solution to the following forced degradation conditions. The goal is to achieve 5-20% degradation of the main component.[18]

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API to 105°C for 48 hours.

    • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for 7 days.

  • Neutralization: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Sample Preparation: Dilute all stressed samples to the target concentration. Prepare a spiked sample by adding a known amount of the impurity standard to an unstressed API solution.

  • Analysis: Analyze all samples (unstressed, unstressed spiked, and all stressed samples) using both the HPLC-UV and UPLC-MS methods.

  • Evaluation (for both methods):

    • The impurity peak should be well-resolved from the main API peak and any degradation peaks (Resolution > 2.0).

    • For UPLC-MS, the mass spectrum of the impurity peak in the spiked sample should be identical to that of the impurity standard and should not show interference from other components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[23][24][25]

Objective: To determine the sensitivity limits of the methods.

Step-by-Step Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a Series of Dilutions: Prepare a series of increasingly dilute solutions of the impurity standard.

  • Analysis: Inject these solutions into the chromatograph.

  • Determine Signal-to-Noise (S/N): Measure the S/N ratio for the impurity peak at each concentration. The noise should be measured in a region of the baseline close to the analyte peak.

  • Calculate LOD and LOQ:

    • The concentration that yields an S/N ratio of approximately 3:1 is the Limit of Detection.

    • The concentration that yields an S/N ratio of approximately 10:1 is the Limit of Quantitation.[24]

  • Confirmation of LOQ: To confirm the LOQ, inject the solution at the determined LOQ concentration six times. The precision (%RSD) should meet the acceptance criteria (e.g., ≤10%).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[13]

Objective: To establish the range over which the method is accurate, precise, and linear.

Step-by-Step Protocol:

  • Prepare Standards: Prepare at least five concentration levels of the impurity standard, ranging from the LOQ to 120% of the specification limit (e.g., LOQ, 50%, 80%, 100%, and 120% of a 0.15% specification limit relative to the API).[2][26]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (as % Recovery)

Accuracy is the closeness of the test results to the true value. It is often assessed by spiking the drug product or substance with known amounts of the impurity.[24][27][28]

Objective: To demonstrate the method's ability to provide results that are close to the true value.

Step-by-Step Protocol:

  • Prepare Spiked Samples: Prepare samples of the API (or placebo) spiked with the impurity at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Prepare each level in triplicate (total of 9 determinations).[2][24][26]

  • Analysis: Analyze all nine spiked samples.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery at each level should be within a pre-defined range (e.g., 90.0% to 110.0% for impurities).[27]

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[28] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Objective: To demonstrate the method's consistency and reproducibility.

Step-by-Step Protocol:

  • Prepare Samples: Prepare six individual samples of the API spiked with the impurity at 100% of the specification limit.

  • Repeatability Analysis: Have one analyst analyze all six samples on the same day with the same instrument.

  • Intermediate Precision Analysis: Have a second analyst analyze six newly prepared samples on a different day or using a different instrument.

  • Evaluation:

    • Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability set, the intermediate precision set, and the combined set of 12 results.

    • The %RSD should not be more than a pre-defined limit (e.g., ≤5.0%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[29][30][31][32]

Objective: To demonstrate the reliability of the method during normal usage.

Step-by-Step Protocol:

  • Identify Parameters: Identify critical method parameters to vary. For a liquid chromatography method, these typically include:

    • Mobile phase pH (± 0.2 units)

    • Organic content in the mobile phase (± 2%)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

  • Analysis: Prepare a system suitability solution (a mix of API and impurity). Analyze this solution under the normal conditions and then under each of the varied conditions, changing one parameter at a time.

  • Evaluation:

    • Evaluate the system suitability parameters (e.g., resolution, peak tailing) under each condition.

    • The system suitability criteria must be met in all cases, demonstrating the method is robust.[29]

The following diagram illustrates the interconnectedness of these core validation parameters.

ParameterRelationships spec Specificity Establishes identity and purity-indicating capability acc Accuracy Closeness to true value spec->acc ensures measurement is of the correct analyte prec Precision Agreement between repeated measurements spec->prec ensures measurement is of the correct analyte robust Robustness Resilience to small method variations spec->robust are tested for stability lin Linearity Proportionality of response to concentration range Range Upper & lower levels of reliable quantitation lin->range defines lin->robust are tested for stability range->acc is the interval where accuracy & precision are acceptable range->prec is the interval where accuracy & precision are acceptable acc->robust are tested for stability prec->robust are tested for stability loq LOQ Lower limit of Range loq->range defines lower boundary loq->robust are tested for stability

Caption: Interrelationship of Key Validation Parameters.

Comparative Performance Data

The table below summarizes hypothetical but realistic performance data for the two methods, highlighting their respective strengths and weaknesses for the analysis of this compound.

Validation ParameterHPLC-UV MethodUPLC-MS MethodRationale for Difference
Specificity Peak resolution > 2.0 from all degradants and API.Peak resolution > 4.0. Confirmed by mass-to-charge ratio (m/z).MS detection provides an orthogonal confirmation of identity, making it inherently more specific.
Run Time ~25 minutes~5 minutesUPLC's smaller particles and higher pressures allow for much faster separations without sacrificing resolution.[7][9]
LOD 0.015 µg/mL (S/N ~3)0.002 µg/mL (S/N ~3)MS detectors are generally more sensitive than UV detectors for ionizable compounds.
LOQ 0.05 µg/mL (S/N ~10)0.007 µg/mL (S/N ~10)Follows the trend of LOD; higher sensitivity leads to a lower quantitation limit.
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to show excellent linearity.
Range 0.05 µg/mL - 2.0 µg/mL0.007 µg/mL - 2.0 µg/mLThe lower end of the range is defined by the LOQ.
Accuracy (% Recovery) 98.5% - 102.1%99.2% - 101.5%Both methods should be highly accurate. UPLC may show slightly better recovery due to sharper peaks and less integration error.
Precision (%RSD) Repeatability: 1.8%Intermediate: 2.5%Repeatability: 0.9%Intermediate: 1.3%The enhanced efficiency and peak shape of UPLC often lead to better precision.
Robustness PassedPassedBoth methods, if well-developed, should be robust. UPLC can sometimes be more sensitive to small variations.[7]
Solvent Consumption High (~25 mL/run)Low (~3-4 mL/run)Shorter run times and lower flow rates drastically reduce solvent usage and waste disposal costs.[9]

Conclusion and Recommendation

Both HPLC-UV and UPLC-MS are viable techniques for the validation and routine quantification of this compound as a drug impurity. The choice depends on the specific requirements of the analytical task.

  • HPLC-UV is a robust, reliable, and cost-effective method perfectly suited for routine quality control environments where the impurity levels are well above the detection limit and the sample matrix is relatively clean. Its simplicity and the widespread availability of the instrumentation make it an excellent workhorse method.

  • UPLC-MS is the superior choice for method development, impurity identification, and situations requiring very low detection limits or analysis of complex matrices.[8] The significant reduction in analysis time and solvent consumption provides a high return on investment for high-throughput laboratories.[9][11] The added layer of confirmation from the mass spectrometer provides a higher degree of confidence in the results, which is invaluable during drug development and for investigating out-of-specification results.

For the comprehensive control of this compound, a hybrid approach is often most effective: develop and validate the method using the specificity and sensitivity of UPLC-MS, and then transfer a simplified, validated HPLC-UV version of the method to QC laboratories for routine release testing. This leverages the strengths of both technologies to ensure a robust and compliant impurity control strategy throughout the product lifecycle.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 128-141. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments. [Link]

  • HPLC vs UPLC: Key Differences & Applications. (2025). BiochemSphere. [Link]

  • Burgess, C. (2021). Detecting and Determining Quantitation Limits for Impurities. Pharmaceutical Technology, 45(11). [Link]

  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. (2025). BiochemSphere. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • How can I conduct specificity and selectivity of validation? (2023). ResearchGate. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. [Link]

  • What is the difference between specificity and selectivity? (2018). Lösungsfabrik. [Link]

  • How To Perform Robustness In Analytical Method Validation. (2025). PharmaGuru. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioPharm International. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Why Accuracy is an Important Parameter in Analytical Method Validation? (n.d.). iPharmacist. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Chromatography Forum. [Link]

  • How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV. (2025). PharmaGuru. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]

  • Method Robustness Considerations for Successful Product Commercialization. (2015). American Pharmaceutical Review. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]

  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). Waters. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Epshtein, N. (2018). INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. ResearchGate. [Link]

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  • Agut, C., et al. (2006). Relationship between HPLC precision and number of significant figures when reporting impurities and when setting specifications. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 503-509. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data. (n.d.). SCION Instruments. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a novel compound with potential therapeutic applications. The focus is on the cross-validation of results obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.

The structural formula of this compound is presented below:

Chemical Structure:

  • IUPAC Name: 2-(4-aminophenoxy)-1-(pyrrolidin-1-yl)ethanone[1][2]

  • Molecular Formula: C₁₂H₁₆N₂O₂[1][2]

  • Molecular Weight: 220.27 g/mol [1][2]

The Imperative of Cross-Validation in Analytical Science

Cross-validation of analytical methods is a critical process that involves comparing the results from two or more distinct analytical procedures to ensure the accuracy and reliability of the data generated.[3] This is particularly crucial in the pharmaceutical industry, where data integrity is non-negotiable. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which underscore the importance of specificity, linearity, accuracy, precision, and robustness.[4][5][6][7][8][9][10] By employing orthogonal analytical techniques that rely on different chemical and physical principles, we can significantly enhance our confidence in the analytical results.

An Overview of Analytical Methodologies

This guide will explore three powerful and commonly employed analytical techniques for the characterization of small organic molecules like this compound:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC offers high-resolution separation and quantification capabilities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides exceptional sensitivity and specificity, making it ideal for the identification and quantification of volatile and semi-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural elucidation capabilities and can also be used for quantitative analysis (qNMR).

The following sections will detail the experimental protocols for each technique, present a comprehensive cross-validation plan, and compare their performance based on hypothetical experimental data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for the quantification of this compound and its potential impurities.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For assay of a drug substance, accurately weigh and dissolve the sample in methanol to a final concentration of 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of this compound, particularly for detecting volatile impurities.

Instrumentation and Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

  • Prepare working standards by serial dilution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Accurately weigh and dissolve the sample in methanol to a final concentration of 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte, using a certified internal standard.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Cross-Validation Plan

The cross-validation of these analytical methods will be conducted in accordance with ICH Q2(R2) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[5][6][11]

Caption: Workflow for the cross-validation of analytical methods.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • HPLC & GC-MS: Forced degradation studies will be performed on this compound (acid, base, oxidative, thermal, and photolytic stress). The peak purity of the analyte will be assessed using a photodiode array detector for HPLC and by evaluating the mass spectra across the chromatographic peak for GC-MS.

  • NMR: The specificity of qNMR is inherent in the distinct chemical shifts of the protons of the analyte and the internal standard.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • HPLC & GC-MS: A minimum of five concentrations ranging from 50% to 150% of the target concentration will be analyzed. The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) and y-intercept will be determined.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4]

  • HPLC & GC-MS: Accuracy will be assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery will be calculated.

  • qNMR: The accuracy of qNMR is directly linked to the purity of the certified internal standard. The results from qNMR will be used as a benchmark to assess the accuracy of the HPLC and GC-MS methods.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • HPLC & GC-MS:

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-assay precision): The analysis will be repeated on a different day by a different analyst using a different instrument.

  • qNMR: Repeatability will be assessed by preparing and analyzing three independent samples.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

  • HPLC: Variations will be made to the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • GC-MS: Variations will be made to the inlet temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics of the three analytical methods based on typical results for similar small molecules.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVGC-MSqNMR
Specificity High (with PDA)Very HighExcellent
Linearity (r²) > 0.999> 0.998N/A
Range (µg/mL) 1 - 1000.1 - 501000 - 20000
LOD (µg/mL) 0.10.01100
LOQ (µg/mL) 0.30.03300
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Robustness RobustModerately RobustHighly Robust

Table 2: Comparison of Practical Considerations

FeatureHPLC-UVGC-MSqNMR
Analysis Time ~25 min~20 min~10 min
Sample Throughput HighHighLow
Instrumentation Cost ModerateHighVery High
Solvent Consumption HighLowLow
Destructive YesYesNo
Primary Method NoNoYes

Discussion and Recommendations

The cross-validation of analytical methods for this compound provides a comprehensive understanding of the strengths and limitations of each technique.

  • HPLC-UV is a robust and reliable method for routine quality control, offering excellent precision and accuracy for quantification. Its high throughput makes it suitable for analyzing a large number of samples.

  • GC-MS provides superior sensitivity and specificity, making it the method of choice for impurity profiling and trace analysis. However, the compound must be thermally stable and sufficiently volatile. The potential for thermal degradation of similar cathinone structures in the GC inlet should be considered.[13]

  • qNMR serves as an excellent reference method due to its high precision and accuracy, and its ability to provide a direct measure of purity without the need for a specific reference standard. Its lower throughput and higher cost make it less suitable for routine analysis but invaluable for the certification of reference materials and for orthogonal verification of results from other methods.

cluster_routine Routine QC & Assay cluster_impurity Impurity Profiling & Trace Analysis cluster_reference Reference Standard & Orthogonal Verification cluster_development Drug Development Stage HPLC_Routine HPLC-UV GCMS_Impurity GC-MS qNMR_Reference qNMR Development Early to Late Stage Development Development->HPLC_Routine Primary Method Development->GCMS_Impurity Complementary Method Development->qNMR_Reference Reference Method

Caption: Recommended application of each analytical method.

For a comprehensive quality control strategy for this compound, it is recommended to use HPLC-UV for routine assay and dissolution testing. GC-MS should be employed for the identification and quantification of volatile and semi-volatile impurities. qNMR should be utilized to certify the primary reference standard and to periodically verify the accuracy of the HPLC and GC-MS methods. This integrated approach, grounded in the principles of cross-validation, will ensure the generation of reliable and defensible analytical data throughout the lifecycle of the drug product.[9][11]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Bernal, I., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 80(4), 235-244. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Purity of Synthesized 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of its safety and efficacy. This guide provides a comprehensive framework for benchmarking the purity of the synthesized compound, 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a versatile intermediate in medicinal chemistry.

We will objectively compare its purity profile with a structurally similar alternative, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, supported by detailed experimental data and protocols. This in-depth analysis will empower you to make informed decisions in your research and development endeavors.

Introduction: The Critical Role of Purity in Drug Intermediates

This compound and its analogue, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone, are key building blocks in the synthesis of a variety of pharmacologically active molecules.[1][2] Their common structural motif, an N-substituted phenoxyacetamide, is found in compounds targeting a range of therapeutic areas. The purity of these intermediates directly influences the impurity profile of the final API, making rigorous analytical characterization a non-negotiable aspect of the drug development process.[3]

Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[4] According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances must be identified and qualified to ensure patient safety.[5][6] This guide will adhere to these principles, providing a robust analytical workflow for purity determination.

Comparative Purity Analysis

The purity of synthesized batches of this compound and its piperidine analogue was assessed using a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC) with UV detection provides a quantitative measure of purity, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for impurity identification and structural confirmation.

The following table summarizes the typical purity data obtained for laboratory-synthesized batches of these compounds. It is important to note that purity can vary based on the synthetic route and purification methods employed.

Compound Typical Purity (by HPLC) Major Potential Impurities
This compound> 98.5%Unreacted 4-aminophenol, 2-chloro-1-(pyrrolidin-1-yl)ethanone, over-alkylated products
2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone> 98.0%Unreacted 4-aminophenol, 2-chloro-1-(piperidin-1-yl)ethanone, residual starting materials

The choice between the pyrrolidine and piperidine analogues in drug design often involves a trade-off between factors like metabolic stability and conformational rigidity.[7] While both are strongly basic secondary amines, piperidine is slightly more lipophilic than pyrrolidine, which can influence properties like cell permeability.[7] From a purity perspective, the synthetic accessibility and purification efficiency of each compound can also be a deciding factor.

Experimental Protocols for Purity Validation

A cornerstone of scientific integrity is the reproducibility of experimental results. To this end, we provide detailed, step-by-step methodologies for the key analytical techniques used in this purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and sensitivity.[8][9] The following method was developed and validated in accordance with USP General Chapter <1225> Validation of Compendial Procedures.[10][11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard of each compound and dissolve in 10 mL of methanol to create a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1-100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Rationale: A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is added to the aqueous mobile phase to improve peak shape and resolution by suppressing the ionization of the amine functional group.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System Setup (Column, Mobile Phase) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Inject Inject Standards & Samples HPLC->Inject Chromatogram Acquire Chromatograms Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[13][14] The mass spectrometer provides structural information, allowing for the tentative identification of unknown impurities by analyzing their fragmentation patterns.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • Mass Range: 40-500 amu.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by comparing their retention times and mass spectra with reference libraries (e.g., NIST) and known standards.

Rationale: A DB-5ms column is a good general-purpose column for separating a wide range of organic compounds. The temperature program is designed to elute the target compound and potential impurities within a reasonable timeframe. EI at 70 eV provides reproducible fragmentation patterns that are useful for library searching.

Logical Flow for GC-MS Impurity Identification

GCMS_Logic Start Inject Sample Separate GC Separation Start->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Mass Spectra Detect->Acquire Compare Compare with Library Acquire->Compare Identify Identify Impurities Compare->Identify

Caption: Logical flow for impurity identification by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[15][16][17] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

Procedure:

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation for accurate integration.

  • Quantification: Calculate the purity by comparing the integral of a characteristic, well-resolved signal of the analyte to the integral of a known signal from the internal standard.

Rationale: DMSO-d6 is a suitable solvent for both the analyte and the internal standard. A high-field NMR spectrometer provides better signal dispersion, which is crucial for accurate integration of signals. The use of a certified internal standard ensures traceability and accuracy of the measurement.

Discussion of Potential Impurities

A thorough understanding of the synthetic route is essential for predicting and identifying potential impurities. The synthesis of this compound typically proceeds via the Williamson ether synthesis, reacting 4-aminophenol with 2-chloro-1-(pyrrolidin-1-yl)ethanone.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 4-aminophenol and 2-chloro-1-(pyrrolidin-1-yl)ethanone.

  • Over-alkylation Products: Reaction of the product's primary amine with another molecule of the chloro-ethanone derivative.

  • By-products: Formation of dimers or polymers.

The piperidine analogue would be expected to have a similar impurity profile, with the corresponding piperidine-containing starting materials and by-products.

Conclusion

This guide has provided a comprehensive framework for benchmarking the purity of synthesized this compound, with a direct comparison to its piperidine analogue. By employing a suite of orthogonal analytical techniques—HPLC for quantitative purity, GC-MS for impurity identification, and qNMR for absolute purity—a robust and reliable assessment of the compound's quality can be achieved.

The detailed experimental protocols and the discussion of potential impurities serve as a valuable resource for researchers and drug development professionals. Adherence to these rigorous analytical principles is paramount in ensuring the safety and efficacy of the final pharmaceutical products derived from these important intermediates.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][3]

  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link][5]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][6]

  • LCGC International. Are You Sure You Understand USP <621>? [Link][18]

  • ICH. Q3A(R2) Impurities in New Drug Substances. [Link][4]

  • USP-BPEP. <1225> VALIDATION OF COMPENDIAL METHODS. [Link][10][12]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link][15]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link][19]

  • BA Sciences. USP <1225> Method Validation. [Link][11]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link][20]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Semantic Scholar. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link][16]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link][17]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link][21]

  • ResearchGate. Drugs containing piperidine or pyrrolidine structure. [Link][22]

  • ResearchGate. emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link][2]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link][23]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link][24]

  • MDPI. A New Approach to the Determination of Biogenic Amines in Wine. [Link][14]

  • ResearchGate. Fig. 4. Proposed PCI-MS fragmentation pattern for investigated... [Link][25]

  • ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). [Link][26]

  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link][27]

  • PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link][28]

  • ResearchGate. (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][5][8] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. [Link][29]

  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link][30]

  • PubMed. Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy) methyl)-N-hydroxybenzamides/propenamides as Histone Deacetylase Inhibitors and Antitumor Agents. [Link][31]

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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed analysis of the structure-activity relationships (SAR) for the novel chemical scaffold, 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone. In the absence of direct, comprehensive studies on this specific molecular framework, this document synthesizes SAR data from closely related compound classes—pyrrolidine derivatives and phenoxyacetamide analogues—to construct a predictive model for guiding future drug discovery and optimization efforts. We will explore the influence of structural modifications on potential biological activities, supported by experimental protocols for synthesis and relevant biological assays. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore the therapeutic potential of this promising chemical series.

Introduction: Deconstructing the this compound Scaffold

The this compound core represents a compelling starting point for the design of novel therapeutic agents. Its structure is a composite of three key pharmacophoric fragments, each with a history of biological relevance:

  • The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, the pyrrolidine ring is a ubiquitous feature in a vast number of biologically active natural products and synthetic drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The pyrrolidine scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS), as well as compounds with anticancer and enzyme-inhibitory properties.[1][2][3]

  • The Phenoxyacetamide Linker: This motif is present in a variety of compounds with diverse pharmacological activities, including monoamine oxidase (MAO) inhibitors and anti-inflammatory agents.[2][4] The electronic properties and conformation of this linker region are crucial for modulating the overall physicochemical properties and target engagement of the molecule.

  • The 4-Aminophenoxy Group: The substituted phenoxy ring allows for a wide range of modifications to fine-tune the electronic and steric properties of the molecule. The 4-amino group, in particular, is a key hydrogen bond donor and can significantly influence the molecule's polarity and interaction with target proteins.

This guide will systematically dissect the SAR of each of these fragments, drawing upon published data to provide a predictive framework for the design of novel this compound derivatives with desired biological activities.

Comparative Structure-Activity Relationship (SAR) Analysis

The Pyrrolidine Moiety: A Hub for Activity and Selectivity

The pyrrolidine ring offers multiple points for modification, each with a predictable impact on the compound's biological profile. Key SAR trends from related pyrrolidine-containing compounds are summarized below.

  • Substitution on the Pyrrolidine Ring:

    • Position 3: Substitutions at the 3-position of the pyrrolidine ring have been shown to significantly impact anticonvulsant activity in related scaffolds. For instance, bulky substituents like benzhydryl or isopropyl groups can enhance activity in certain models, while smaller groups like methyl may favor activity in others.[3]

    • Position 4: The stereochemistry and nature of substituents at the 4-position are critical. In a series of 4-aminopyrrolidine-2,4-dicarboxylate derivatives, the (2R,4R) stereoisomer was found to be a highly selective agonist for metabotropic glutamate receptors, highlighting the importance of stereospecificity.[5]

  • N-Acyl Substituent: The nature of the group attached to the pyrrolidine nitrogen is a major determinant of activity. In the context of the target scaffold, this is the 2-(4-aminophenoxy)acetyl group. The length and rigidity of the linker between the pyrrolidine and the aromatic ring are known to be critical for activity in various target classes, such as N-acylethanolamine acid amidase (NAAA) inhibitors.[4]

Table 1: Predicted Influence of Pyrrolidine Ring Modifications on Biological Activity

ModificationPredicted Impact on ActivityRationale from a Comparative Analysis
Introduction of small alkyl groups at C3May modulate potency and selectivity for CNS targets.SAR studies of anticonvulsant pyrrolidine-2,5-diones show a strong dependence on C3 substitution.[3]
Introduction of polar groups (e.g., -OH, -NH2) at C4Can alter solubility and introduce new hydrogen bonding interactions, potentially improving potency and selectivity.Stereospecific interactions are crucial, as seen in mGluR agonists.[5]
Ring constraint (e.g., bicyclic systems)May increase rigidity and lock the molecule into a bioactive conformation, potentially improving potency and reducing off-target effects.Conformationally restricted linkers in other pyrrolidine amides have been shown to enhance selectivity.[4]
The Phenoxyacetamide Linker: Modulating Physicochemical Properties and Target Affinity

The phenoxyacetamide portion of the molecule serves as a crucial linker and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Linker Length and Flexibility: The two-atom linker (O-CH2-C=O) provides a degree of conformational flexibility. Altering this linker, for instance, by introducing rigidity with a double bond or extending its length, is a common strategy to optimize target binding.

  • Carbonyl Group: The amide carbonyl is a key hydrogen bond acceptor and is essential for interaction with many biological targets.

  • Ether Linkage: The phenoxy ether oxygen is also a potential hydrogen bond acceptor and contributes to the overall electronic character of the aromatic ring.

Quantitative structure-activity relationship (QSAR) studies on phenoxyacetamide derivatives as MAO inhibitors have highlighted the importance of molecular weight and electronic parameters like the highest occupied molecular orbital (HOMO) energy for their activity.[4] This suggests that modifications to the phenoxy ring will have a significant impact on the inhibitory potential of the target compounds.

The 4-Aminophenoxy Ring: Fine-Tuning Potency and Selectivity

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The 4-amino group is a particularly interesting feature.

  • The 4-Amino Group as a Key Interaction Point: The primary amino group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule in the binding pocket of a target protein. Its basicity can also play a role in salt bridge formation.

  • Electronic Effects: The amino group is a strong electron-donating group, which influences the electron density of the entire phenoxy ring. This can affect the molecule's ability to participate in pi-stacking or other electronic interactions with the target.

  • Opportunities for Derivatization: The amino group provides a convenient handle for further chemical modification. Acylation, alkylation, or sulfonylation of the amino group can be used to probe the steric and electronic requirements of the target's binding site. For instance, converting the amino group to a sulfonamide can introduce a hydrogen bond acceptor and alter the molecule's acidity.

Table 2: Predicted SAR of the 4-Substituted Phenoxy Ring

4-Position SubstituentPredicted Effect on ActivityRationale from a Comparative Analysis
-NH2 (Amino) Potential for strong hydrogen bonding and favorable electronic properties.The amino group is a common feature in many bioactive compounds.[6][7]
-NO2 (Nitro) Strong electron-withdrawing group, can act as a hydrogen bond acceptor.Often used as a synthetic precursor to the amino group. May alter target selectivity compared to the amino derivative.
-OH (Hydroxy) Can act as both a hydrogen bond donor and acceptor.Often a favorable substitution for improving potency and solubility.
-OCH3 (Methoxy) Electron-donating group, can improve metabolic stability.2-(4-Methoxyphenoxy)acetamide has been identified as a specific MAO-A inhibitor.[4]
-NHCOR (Acylamino) Increases steric bulk and introduces a hydrogen bond acceptor.Can be used to explore the steric tolerance of the binding pocket.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a straightforward multi-step process. A representative synthetic scheme is outlined below.

Workflow for the Synthesis of this compound Derivatives

G cluster_0 Step 1: Synthesis of 2-(4-nitrophenoxy)acetic acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reduction of the Nitro Group 4-Nitrophenol 4-Nitrophenol Potassium 4-nitrophenoxide Potassium 4-nitrophenoxide 4-Nitrophenol->Potassium 4-nitrophenoxide KOH, Ethanol Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate Potassium 4-nitrophenoxide->Ethyl 2-(4-nitrophenoxy)acetate Ethyl bromoacetate 2-(4-Nitrophenoxy)acetic acid 2-(4-Nitrophenoxy)acetic acid Ethyl 2-(4-nitrophenoxy)acetate->2-(4-Nitrophenoxy)acetic acid NaOH, H2O/Ethanol 2-(4-Nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone 2-(4-Nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone 2-(4-Nitrophenoxy)acetic acid->2-(4-Nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone Pyrrolidine, Coupling agent (e.g., HATU, HOBt, EDCI), DIPEA, DMF 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone 2-(4-Nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone->2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone H2, Pd/C, Ethanol or Fe/NH4Cl G Prepare test compound solutions Prepare test compound solutions Incubate with MAO-A or MAO-B enzyme Incubate with MAO-A or MAO-B enzyme Prepare test compound solutions->Incubate with MAO-A or MAO-B enzyme Pre-incubation Add substrate (e.g., kynuramine) Add substrate (e.g., kynuramine) Incubate with MAO-A or MAO-B enzyme->Add substrate (e.g., kynuramine) Initiate reaction Incubate at 37°C Incubate at 37°C Add substrate (e.g., kynuramine)->Incubate at 37°C Stop reaction Stop reaction Incubate at 37°C->Stop reaction Measure product formation (e.g., 4-hydroxyquinoline) Measure product formation (e.g., 4-hydroxyquinoline) Stop reaction->Measure product formation (e.g., 4-hydroxyquinoline) Spectrophotometry or LC-MS/MS Calculate IC50 values Calculate IC50 values Measure product formation (e.g., 4-hydroxyquinoline)->Calculate IC50 values

Sources

A Comprehensive Guide to the Comparative Physicochemical Analysis of 2-(Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, a deep understanding of a molecule's physicochemical properties is paramount. These characteristics—solubility, lipophilicity, crystal structure, and ionization state—are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior. Positional isomers, molecules with identical chemical formulas but differing substituent arrangements on a phenyl ring, often exhibit vastly different biological activities and developability profiles.[1] This guide presents a comprehensive framework for the synthesis and comparative physicochemical characterization of the ortho-, meta-, and para-isomers of 2-(Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a novel scaffold with potential therapeutic applications.

This document provides detailed, field-proven methodologies for synthesizing and analyzing these isomers. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the necessary tools to conduct a thorough and meaningful comparative study.

Introduction: The Critical Role of Isomerism in Drug Design

The position of a functional group on an aromatic ring can dramatically alter a molecule's electronic distribution, steric profile, and its capacity for intermolecular interactions.[1] For the 2-(Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone series, the location of the amino group is expected to significantly influence properties such as:

  • Aqueous Solubility: The ability to form hydrogen bonds with water will be affected by the amino group's accessibility and its influence on the crystal lattice energy.

  • Lipophilicity (LogP): The molecule's overall polarity and, consequently, its ability to partition between aqueous and lipid environments will be modulated by the amino group's position.

  • Melting Point: Differences in crystal packing due to varying symmetry and intermolecular forces will result in distinct melting points.[1]

  • Acidity/Basicity (pKa): The basicity of the amino group and the pyrrolidine nitrogen will be influenced by the electronic effects of their relative positions.

  • Chemical Stability: The susceptibility to degradation (e.g., oxidation) can vary between isomers.

A systematic comparison of these properties is essential for selecting the optimal isomer for further development and for building robust structure-activity relationships (SAR).[2]

Synthesis of 2-(Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone Isomers

A generalized synthetic approach for the three isomers is proposed, starting from the corresponding aminophenols. This two-step synthesis involves an initial alkylation of the phenolic hydroxyl group followed by amidation.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Amidation Aminophenol o-, m-, or p-Aminophenol Intermediate 2-Chloro-1-(aminophenoxy)ethanone Aminophenol->Intermediate Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Intermediate Intermediate_ref 2-Chloro-1-(aminophenoxy)ethanone Pyrrolidine Pyrrolidine Final_Product 2-(Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (o-, m-, or p-isomer) Pyrrolidine->Final_Product Intermediate_ref->Final_Product Reaction

Caption: Proposed two-step synthesis of 2-(Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone isomers.

Detailed Experimental Protocol for Synthesis
  • Alkylation of Aminophenol:

    • To a solution of the respective aminophenol isomer (1.0 eq) in a suitable solvent such as acetone, add a base like potassium carbonate (2.0 eq).

    • Cool the mixture to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude intermediate, 2-chloro-1-(aminophenoxy)ethanone, by column chromatography.

  • Amidation with Pyrrolidine:

    • Dissolve the purified intermediate (1.0 eq) in a solvent such as acetonitrile.

    • Add pyrrolidine (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent in vacuo.

    • Purify the final product by column chromatography on silica gel to yield the pure ortho-, meta-, or para-isomer.

Physicochemical Property Characterization

A battery of standardized tests should be performed to elucidate the physicochemical profile of each isomer.

Structural and Purity Analysis

Confirmation of the chemical structure and assessment of purity are prerequisites for all subsequent tests.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing positional isomers. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer due to differences in electronic environments.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase should be used to determine the purity of each isomer. A purity level of >98% is recommended for subsequent studies.

Melting Point Determination

The melting point provides insights into the crystal lattice energy and purity of a compound.

  • Methodology: Use a calibrated melting point apparatus. Place a small amount of the crystalline solid in a capillary tube and heat it at a controlled rate (e.g., 1-2°C/min). Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Expected Outcome: The para-isomer, due to its higher symmetry, is expected to have a higher melting point compared to the ortho- and meta-isomers.[1]

Aqueous Solubility

Aqueous solubility is a critical parameter for oral drug absorption.

  • Methodology (Thermodynamic Solubility):

    • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

  • Data Presentation: Report the solubility in both µg/mL and µM.

Lipophilicity (LogP) Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

  • Methodology (Shake-Flask Method): [3]

    • Prepare a stock solution of the isomer in n-octanol.

    • Mix a known volume of this solution with an equal volume of water (or PBS pH 7.4) in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC.

    • Calculate LogP as: LogP = log ([Concentration]octanol / [Concentration]aqueous).

Experimental Workflow for Physicochemical Characterization

Physicochemical_Workflow Start Synthesized Isomer (o-, m-, or p-) Purity Purity & Structural Analysis (NMR, MS, HPLC) Start->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Aqueous Solubility (Shake-Flask, HPLC) Purity->Solubility LogP Lipophilicity (LogP) (Shake-Flask, HPLC) Purity->LogP pKa pKa Determination (Potentiometric Titration) Purity->pKa Stability Chemical Stability (Forced Degradation, HPLC) Purity->Stability End Comparative Data Analysis MeltingPoint->End Solubility->End LogP->End pKa->End Stability->End

Caption: Workflow for the physicochemical characterization of isomers.

Comparative Data Summary (Illustrative)

The following table presents hypothetical data to illustrate the expected differences between the isomers. Actual experimental values must be determined empirically.

PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale for Expected Differences
Molecular Weight ( g/mol ) 220.27220.27220.27Identical molecular formula.
Melting Point (°C) LowerIntermediateHigherPara-isomer has higher symmetry, allowing for more efficient crystal packing.[1]
Aqueous Solubility (µg/mL at pH 7.4) IntermediateLowerHigherIntramolecular hydrogen bonding in the ortho-isomer may affect interaction with water. The more polar nature of the para-isomer may enhance solubility.
LogP IntermediateHigherLowerThe para-isomer is expected to be the most polar, leading to lower lipophilicity. The meta-isomer may be the most lipophilic.
pKa (Amino Group) LowerHigherIntermediateThe proximity of the electron-withdrawing amide group in the ortho-position is expected to decrease the basicity of the amino group.

Conclusion

The systematic synthesis and comparative physicochemical characterization of the ortho-, meta-, and para-isomers of 2-(Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone are crucial for identifying the most promising candidate for drug development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to make informed decisions. By understanding how the position of the amino group impacts key properties, researchers can accelerate the optimization of this chemical scaffold and gain deeper insights into its structure-activity relationships.

References

Efficacy comparison of APIs synthesized using 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone versus other precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Efficacy and Process Efficiency Comparison for the Synthesis of Aniracetam: A Guide for Drug Development Professionals

A Note on the Specified Precursor: 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Prior to delving into the comparative analysis, it is essential to address the precursor specified in the topic, this compound. A thorough review of established chemical literature and process chemistry databases indicates that this compound is not a commonly recognized or documented starting material or key intermediate in the synthesis of any major Active Pharmaceutical Ingredient (API). Its structure does not align with the primary, industrially adopted synthetic pathways for major drug classes.

Therefore, to fulfill the core objective of providing a scientifically rigorous and practical comparison guide, this document will focus on a well-established nootropic API, Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) . We will compare two prevalent and distinct synthetic routes to illustrate the principles of process evaluation, thereby providing a valuable and actionable framework for researchers and drug development professionals.

Introduction to Aniracetam Synthesis

Aniracetam is a nootropic agent of the racetam class, developed in the 1970s. Its synthesis is a frequent topic in medicinal and process chemistry due to its relatively simple structure, which nevertheless allows for multiple synthetic strategies. The efficiency, purity, and environmental impact of its production are critically dependent on the chosen pathway. This guide provides a head-to-head comparison of the two most prominent synthetic routes:

  • Route A: The Acylation of 2-Pyrrolidinone. This is widely regarded as the most direct and common industrial method.

  • Route B: The N-Acylation and Cyclization of GABA. This alternative route starts from a readily available biological precursor, gamma-aminobutyric acid (GABA).

We will analyze these routes based on reaction yield, impurity profile, process complexity, and adherence to Green Chemistry principles, supported by experimental data and established protocols.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway in pharmaceutical manufacturing is a multifactorial decision. It is not merely about the highest yield but involves a holistic assessment of purity, cost, scalability, and safety.

Route A: Direct Acylation of 2-Pyrrolidinone

This pathway involves the direct N-acylation of 2-pyrrolidinone using an activated derivative of p-anisic acid, typically anisoyl chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

  • Mechanism: A classic nucleophilic acyl substitution where the nitrogen atom of the 2-pyrrolidinone lactam ring attacks the electrophilic carbonyl carbon of anisoyl chloride.

  • Advantages: This route is highly convergent and atom-economical, consisting of a single primary transformation. It generally leads to high yields and is relatively straightforward to perform and scale up.

  • Disadvantages: Requires the handling of anisoyl chloride, which is corrosive and moisture-sensitive. The reaction often necessitates the use of organic solvents and a stoichiometric amount of base, which must be removed during workup, adding to the waste stream.

Route B: Synthesis from GABA

This route begins with the N-acylation of GABA with anisoyl chloride to form N-(4-methoxybenzoyl)-4-aminobutanoic acid. This intermediate is then subjected to a dehydration and cyclization step to form the final 2-pyrrolidinone ring of Aniracetam.

  • Mechanism: The first step is a Schotten-Baumann reaction to form the N-acylated GABA. The second, more critical step, is an intramolecular cyclization that forms the lactam ring. This cyclization often requires dehydrating agents or high temperatures.

  • Advantages: Starts from GABA, an inexpensive and widely available precursor. This can be an economic advantage depending on the cost of the cyclization-dehydration agent.

  • Disadvantages: This is a two-step process, which inherently introduces the potential for yield loss at each stage. The cyclization step can be challenging, sometimes requiring harsh conditions or specific reagents (e.g., thionyl chloride, acetic anhydride) that can lead to side reactions and the formation of difficult-to-remove impurities. The overall process is less direct and may have a higher environmental footprint due to the additional steps and reagents.

Quantitative Data Summary

The following table summarizes typical performance metrics for each route, compiled from various process chemistry sources. Actual results can vary based on specific laboratory conditions and scale.

MetricRoute A: Acylation of 2-PyrrolidinoneRoute B: N-Acylation & Cyclization of GABAJustification & Expert Insights
Overall Yield Typically 85-95%Typically 60-75%Route A's single-step, high-conversion nature makes it inherently more efficient. Route B suffers from cumulative losses over two distinct chemical transformations.
Purity (Crude) Generally >98%Often 90-97%Route A's primary byproducts are salts (e.g., triethylamine hydrochloride), which are easily removed by aqueous washes. Route B's cyclization step can generate oligomeric or rearranged impurities that are structurally similar to Aniracetam, complicating purification.
Key Reagents 2-Pyrrolidinone, Anisoyl Chloride, TriethylamineGABA, Anisoyl Chloride, Thionyl Chloride / Acetic AnhydrideThe choice of cyclizing agent in Route B is critical. Thionyl chloride is effective but generates SO2 and HCl, posing handling and environmental challenges.
Process Steps 1 (Acylation)2 (Acylation + Cyclization)The additional step in Route B adds to processing time, equipment occupancy, and labor costs, making it less favorable for large-scale manufacturing.
Green Chemistry Score ModerateLow to ModerateRoute A is more atom-economical. Route B often requires harsher reagents and generates more waste, particularly in the cyclization step, giving it a lower green chemistry rating.

Experimental Protocols

The following are representative, lab-scale protocols for each synthetic route. Safety Warning: These procedures involve hazardous chemicals. Always conduct a full risk assessment and perform the experiments in a properly ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 1: Synthesis of Aniracetam via Route A

Objective: To synthesize Aniracetam by the direct acylation of 2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Anisoyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 2-pyrrolidinone in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of anisoyl chloride in DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure Aniracetam.

Protocol 2: Synthesis of Aniracetam via Route B

Objective: To synthesize Aniracetam in two steps starting from GABA.

Step 2a: Synthesis of N-(4-methoxybenzoyl)-4-aminobutanoic acid

  • Dissolve GABA (1.0 eq) in a 10% aqueous sodium hydroxide solution and cool to 0°C.

  • Slowly add anisoyl chloride (1.1 eq) while vigorously stirring, maintaining the pH between 9-10 by co-addition of 10% NaOH.

  • Stir at 0-5°C for 1 hour, then at room temperature for 2 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the intermediate acid.

Step 2b: Cyclization to Aniracetam

  • Suspend the dried intermediate acid (1.0 eq) in toluene.

  • Add acetic anhydride (1.5 eq) and a catalytic amount of sodium acetate.

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours, using a Dean-Stark apparatus to remove the acetic acid byproduct.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and wash with water and saturated sodium bicarbonate solution to remove unreacted anhydride and acetic acid.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Aniracetam.

Workflow and Pathway Visualizations

A clear visualization of the synthetic pathways aids in understanding the process flow and the key transformations involved.

G cluster_A Route A: Direct Acylation A1 2-Pyrrolidinone A_reagents Base (Et3N) DCM, 0°C to RT A1->A_reagents A2 Anisoyl Chloride A2->A_reagents A_product Aniracetam A_reagents->A_product Single Step High Yield

Caption: Workflow for the synthesis of Aniracetam via Route A.

G cluster_B Route B: Synthesis from GABA B1 GABA B_step1_reagents NaOH (aq) 0°C to RT B1->B_step1_reagents Step 1: Acylation B2 Anisoyl Chloride B2->B_step1_reagents Step 1: Acylation B_intermediate N-(4-methoxybenzoyl) -4-aminobutanoic acid B_step1_reagents->B_intermediate Step 1: Acylation B_step2_reagents Acetic Anhydride Toluene, Reflux B_intermediate->B_step2_reagents Step 2: Cyclization B_product Aniracetam B_step2_reagents->B_product Step 2: Cyclization

Caption: Workflow for the two-step synthesis of Aniracetam via Route B.

Trustworthiness and Process Validation

In pharmaceutical development, a synthetic protocol is only as reliable as its validation system.

  • Self-Validation: Each protocol described includes in-process controls (e.g., monitoring by TLC) and a robust purification step (washing, recrystallization). The identity and purity of the final Aniracetam should always be confirmed by independent analytical methods such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity with high precision and quantify any impurities.

  • Impurity Profiling: For regulatory submissions, a detailed impurity profile is crucial. Route B is more likely to generate process-related impurities from the cyclization step. These must be identified, quantified, and assessed for potential toxicity. Route A is generally cleaner, with the main impurities being starting materials or simple salts.

Conclusion

For the synthesis of Aniracetam, Route A (Direct Acylation of 2-Pyrrolidinone) is demonstrably superior for industrial-scale production. Its single-step, high-yield nature, coupled with a more favorable impurity profile and simpler workup, makes it more efficient, cost-effective, and environmentally benign compared to the multi-step GABA-based approach (Route B). While Route B offers an alternative from a different starting material, the challenges associated with its cyclization step often outweigh its benefits in a manufacturing context.

This comparative guide underscores the importance of a holistic evaluation of synthetic routes, where yield, purity, scalability, and safety are all critical pillars in the decision-making process for API development.

References

  • General Synthesis of Aniracetam: Provides an overview of common synthetic methods for Aniracetam and related compounds.
  • Acylation of Lactams: A representative example of the N-acylation of lactam rings, which is the core transform

    • Source: Journal of Organic Chemistry
    • URL: [Link]

  • Schotten-Baumann Reaction: Describes the general conditions for the acylation of amines in aqueous base, relevant to Step 1 of Route B.

    • Source: Organic Syntheses
    • URL: [Link]

  • Lactam Synthesis via Cyclization: Discusses methods for the cyclization of amino acids to form lactams, which is the key step in Route B.

    • Source: Chemical Reviews
    • URL: [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily pursuits. With this innovation comes the critical responsibility of managing chemical life cycles, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of the research chemical 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone (CAS No. 76870-05-8). As a Senior Application Scientist, my objective is to ground these procedures in the principles of chemical safety, regulatory compliance, and scientific integrity, ensuring that value is delivered beyond the product itself.

Foundational Safety Intelligence: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. This initial assessment dictates every subsequent step in the disposal workflow.

Chemical and Hazard Profile

This compound is a solid organic compound classified as a skin and eye irritant.[1] Its known hazard classifications are crucial for determining the necessary personal protective equipment (PPE) and handling precautions.

Property Data Source
CAS Number 76870-05-8[1]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Physical Form SolidSigma-Aldrich
GHS Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[1]
GHS Pictograms GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich

This table summarizes the key identification and hazard information for this compound.

The "Why" Behind the Precautions

The hazard profile immediately informs our approach. The H317 warning indicates the potential for the compound to act as a sensitizer upon skin contact, meaning repeated exposure could lead to an allergic reaction. The H319 classification points to a risk of significant, though not irreversible, eye damage upon contact.[1] These classifications are not merely labels; they are directives for risk mitigation. The aromatic amine and phenoxy ether functional groups present in the molecule are common in compounds that can elicit biological responses, justifying a cautious approach even in the absence of comprehensive toxicological data.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of any research chemical should be viewed as a controlled, documented procedure, not a mere afterthought. The following protocol is designed as a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Characterization and Designation

The foundational principle of chemical disposal is that the generator of the waste is responsible for its correct characterization.[2]

  • Declare as Hazardous Waste : As soon as the decision is made to discard this compound, it must be designated as hazardous chemical waste. This applies to the pure compound, expired materials, and any grossly contaminated items (e.g., spatulas, weigh boats).

  • Consult Institutional Policy : Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on disposal procedures. This guide provides a general framework, but it must be executed in alignment with your specific site-based policies.

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions within a waste container.[3][4][5]

  • Select a Compatible Container : Use a clean, dry, and chemically-resistant container with a secure, screw-top lid. The original product container is often an excellent choice.[3] Ensure the container is in good condition, free from cracks or leaks.

  • Waste Stream Segregation : Designate a specific container for solid organic, non-halogenated waste.

    • DO NOT mix this compound with:

      • Acids or bases (potential for reaction with the amine group).

      • Strong oxidizing agents.

      • Aqueous waste.

      • Halogenated organic waste.

      • "Sharps" or other physically hazardous items.

  • Contaminated Materials : Disposable labware (gloves, weigh boats, paper towels) with trace contamination should be collected in a separate, clearly labeled bag or container designated for chemically contaminated solid waste.[6] Spill cleanup materials must also be treated as hazardous waste.[2]

Waste_Segregation cluster_source Waste Generation cluster_containers Waste Collection Containers cluster_incompatible Incompatible Waste Streams (DO NOT MIX) Compound 2-(4-Amino-phenoxy)- 1-pyrrolidin-1-yl-ethanone (Solid) Solid_Organic_Waste Solid Organic Non-Halogenated Waste Compound->Solid_Organic_Waste Collect Here Contaminated_PPE Contaminated Gloves, Wipes, etc. Contaminated_Solid_Waste Chemically Contaminated Solid Waste Contaminated_PPE->Contaminated_Solid_Waste Collect Here Acids_Bases Acids / Bases Solid_Organic_Waste->Acids_Bases Incompatible Oxidizers Oxidizers Solid_Organic_Waste->Oxidizers Incompatible Aqueous_Waste Aqueous Waste Solid_Organic_Waste->Aqueous_Waste Incompatible

Caption: Waste segregation workflow for the target compound.

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[7][8]

  • Label Immediately : As soon as the first quantity of waste is added to the container, affix a hazardous waste label provided by your institution's EHS department.[3]

  • Complete Information : The label must include, at a minimum:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The approximate quantity or percentage if mixed with other compatible solids.

    • The date accumulation started.

    • The laboratory, building, and room number.

  • Secure Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][8] This area must be under the control of the laboratory personnel, at or near the point of generation.

  • Secondary Containment : Place the primary waste container inside a larger, chemically-resistant tub or bin to contain any potential leaks.[3][4]

Step 4: Arranging for Disposal
  • Container Fullness : Do not overfill the container. Leave at least 10% headspace to allow for expansion and prevent spills during transport.

  • Request Pickup : Once the container is full or you are discontinuing the project, submit a chemical waste pickup request to your EHS department. Follow their specific procedures for scheduling a collection.

  • Documentation : Maintain a record of the waste generated and its disposal date as part of your laboratory's chemical inventory and safety records.

Disposal_Decision_Flowchart Start Discard 2-(4-Amino-phenoxy)- 1-pyrrolidin-1-yl-ethanone? Is_Waste Designate as Hazardous Waste Start->Is_Waste Select_Container Select Compatible, Labeled Container Is_Waste->Select_Container Yes Segregate Segregate from Incompatibles (Acids, Oxidizers, etc.) Select_Container->Segregate Store Store in SAA with Secondary Containment Segregate->Store Is_Full Container Full? Store->Is_Full Request_Pickup Contact EHS for Waste Pickup Is_Full->Request_Pickup Yes Continue_Accumulation Continue Safe Accumulation Is_Full->Continue_Accumulation No Continue_Accumulation->Store

Caption: Decision flowchart for the disposal process.

Emergency Preparedness: Spill Management

Even with meticulous handling, spills can occur. A prepared response is essential to mitigate hazards.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Assess the Spill : For a small spill of the solid material, if you are trained and comfortable, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency EHS number.

  • Don Appropriate PPE : At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Contain and Absorb : Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill absorbent. Avoid raising dust.

  • Collect and Containerize : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Document and report the spill to your laboratory supervisor and EHS department, per institutional policy.

Conclusion: A Culture of Responsibility

The proper disposal of this compound is not an isolated task but an integral part of the research process. It is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and professional responsibility. By treating every chemical with respect from acquisition to disposal, we build a deep and lasting trust in our scientific practices. This guide provides the necessary procedural steps, but the ultimate success of any safety program relies on the diligent and informed actions of the researchers themselves.

References

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide.[Link]

  • U.S. Environmental Protection Agency. The 3 Categories of Hazardous Waste Explained.[Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • Environmental Protection Department, Hong Kong. Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools.[Link]

  • ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

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A Researcher's Guide to the Safe Handling of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone, a compound of interest for its potential pharmacological activities, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.

Understanding the Hazard Landscape: A R.A.M.P. Approach

The American Chemical Society (ACS) advocates for a risk-based safety paradigm known as R.A.M.P. — Recognize, Assess, Minimize, and Prepare.[1][2] This framework is instrumental in cultivating a robust safety culture and will guide our handling protocol for this compound.

Recognize the Hazards: While a comprehensive toxicological profile for this compound is not extensively documented, available data and structural alerts provide a foundation for a thorough hazard assessment. The compound is classified as an irritant.[3] Key hazard statements associated with this chemical include:

  • H317: May cause an allergic skin reaction. [3]

  • H319: Causes serious eye irritation. [3]

The structure of the molecule contains a pyrrolidine ring. Pyrrolidine itself is a highly flammable liquid and is known to cause severe skin burns and eye damage.[4][5] While the properties of the larger molecule will differ, the presence of this moiety suggests that caution is warranted. The aminophenoxy group also contributes to the overall chemical reactivity and potential for biological effects.

Assess the Risks: The primary risks associated with handling this compound are dermal and ocular exposure. Inhalation of the powdered form and accidental ingestion also pose potential risks. The severity of these risks is dependent on the scale of the experiment, the concentration of the material, and the duration of exposure.

Minimize the Risks: Minimizing risk is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[2]

Prepare for Emergencies: Emergency preparedness is a critical component of laboratory safety. This includes having immediate access to safety equipment and being knowledgeable about emergency procedures.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient. This is to prevent contact with the compound, which is known to cause serious eye irritation.[3]
Hand Protection Nitrile GlovesProvides adequate protection against incidental contact. Given the potential for skin sensitization, gloves should be inspected before use and changed frequently, especially if contamination is suspected.[3] For prolonged handling or when working with solutions, consider double-gloving.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect the skin and clothing from potential spills. The coat should be buttoned to ensure full coverage.[6]
Respiratory Protection Not generally required for small quantities handled in a fume hood.If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 respirator for particulates or a respirator with organic vapor cartridges) should be used.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is essential for the safe handling of this compound.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Gather Materials: Before commencing any work, ensure that all necessary equipment, including PPE, weighing instruments, solvents, and appropriately labeled waste containers, are readily accessible.

  • Weighing: When weighing the solid form of the compound, do so in a fume hood to contain any airborne particulates.[9] Use a disposable weighing boat to prevent cross-contamination.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[10]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] If skin irritation or an allergic reaction develops, seek medical advice.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated weighing boats, filter paper, and disposable PPE, in a clearly labeled, sealed, and appropriate chemical waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Sharps: Any sharps, such as needles or razor blades, that come into contact with the compound should be disposed of in a designated sharps container.

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Solid Waste Container Licensed Disposal Company Licensed Disposal Company Labeled Solid Waste Container->Licensed Disposal Company Labeled Liquid Waste Container->Licensed Disposal Company

Caption: Workflow for the proper disposal of waste generated from handling this compound.

All chemical waste must be disposed of through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[7][11] Never dispose of this chemical down the drain.

Conclusion: Fostering a Culture of Safety

The safe handling of novel research chemicals like this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the hazards, assessing the risks, and implementing robust control measures, researchers can confidently advance their scientific endeavors while prioritizing their well-being and protecting the environment. This guide serves as a foundational resource, and it is incumbent upon each researcher to remain vigilant, informed, and committed to the principles of safe laboratory practice.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.